molecular formula C10H19NO5 B558141 Boc-N-methyl-L-threonine CAS No. 101759-72-2

Boc-N-methyl-L-threonine

カタログ番号: B558141
CAS番号: 101759-72-2
分子量: 233.26 g/mol
InChIキー: NHXZARPGSOCYMJ-RQJHMYQMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-N-methyl-L-threonine, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXZARPGSOCYMJ-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426687
Record name Boc-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101759-72-2
Record name Boc-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-methyl-L-threonine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-N-methyl-L-threonine is a valuable synthetic amino acid derivative extensively utilized in peptide synthesis and drug development. The incorporation of a methyl group at the alpha-amino position and the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group impart unique conformational constraints and enhanced stability to peptides. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It also details experimental protocols for its preparation and analysis, and discusses its applications in the development of therapeutic peptides. While specific experimental data for some properties of this compound are not widely available in public literature, this guide consolidates known information and provides generalized protocols applicable to this compound.

Chemical Properties and Structure

This compound, systematically named (2S,3R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid, is a white crystalline powder. The presence of the Boc protecting group enhances its solubility in organic solvents commonly used in peptide synthesis.[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be used with caution.

PropertyValueSource
CAS Number 101759-72-2[1]
Molecular Formula C₁₀H₁₉NO₅[1]
Molecular Weight 233.26 g/mol [1]
Appearance White powder[1]
Melting Point Not experimentally determined.-
Boiling Point 360 °C (predicted)-
Density 1.182 g/cm³ (predicted)-
Flash Point 171 °C (predicted)-
Solubility Soluble in many organic solvents. Slightly soluble in water.[2]-
Storage 0-8 °C[1]
Structural Information

The structure of this compound features a chiral center at both the alpha and beta carbons, with the L-configuration at the alpha-carbon. The N-methylation and the bulky Boc group introduce significant steric hindrance, which influences the reactivity of the amino group and the conformational flexibility of peptides incorporating this residue.

IdentifierString
IUPAC Name (2S,3R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid
SMILES C--INVALID-LINK--O)N(C)C(=O)OC(C)(C)C">C@HO
InChI InChI=1S/C10H19NO5/c1-6(12)7(11(2)9(14)16-10(3,4)5)8(13)15/h6-7,12H,1-5H3,(H,13,15)/t6-,7+/m0/s1

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in two main steps: the protection of L-threonine with a Boc group, followed by the N-methylation of the resulting Boc-L-threonine.

Synthesis of the Precursor: Boc-L-threonine

Reaction Scheme:

Boc-L-threonine Synthesis L_threonine L-threonine reagents NaHCO₃, Water/Methanol L_threonine->reagents Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->reagents Boc_L_threonine Boc-L-threonine reagents->Boc_L_threonine

Caption: Synthesis of Boc-L-threonine.

Experimental Protocol:

A general procedure for the synthesis of Boc-L-threonine is as follows[3]:

  • Dissolve L-threonine in a mixture of water and a suitable organic solvent such as methanol or dioxane.

  • Add sodium bicarbonate (NaHCO₃) to the solution to create a basic environment.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

  • Stir the mixture at room temperature for several hours to days until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • After completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous layer with a suitable acid (e.g., citric acid or KHSO₄) to a pH of approximately 2-3.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield Boc-L-threonine, typically as a white solid.

N-methylation of Boc-L-threonine

Reaction Scheme:

N-methylation of Boc-L-threonine Boc_L_threonine Boc-L-threonine reagents Sodium Hydride (NaH), Methyl Iodide (CH₃I), THF Boc_L_threonine->reagents Boc_N_methyl_L_threonine This compound reagents->Boc_N_methyl_L_threonine

Caption: N-methylation of Boc-L-threonine.

Experimental Protocol:

A general protocol for the N-methylation of Boc-protected amino acids using sodium hydride and methyl iodide is described below. This method can be adapted for Boc-L-threonine.

Materials:

  • Boc-L-threonine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard workup and purification reagents (e.g., water, ethyl acetate, hydrochloric acid, brine, sodium sulfate)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend Boc-L-threonine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Carefully add sodium hydride (NaH) portion-wise to the suspension. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir until the gas evolution ceases.

  • Add methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture in an ice bath and cautiously quench the excess NaH by the slow addition of water or isopropanol followed by water.

  • Remove the THF under reduced pressure.

  • Add water to the residue and wash with a nonpolar solvent like hexanes to remove the mineral oil.

  • Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Analytical Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound. Chiral HPLC can be employed to determine the enantiomeric purity.

General HPLC Method:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%).

  • Detection: UV detection at a wavelength of approximately 210-220 nm.

Spectroscopic Data

Expected Spectroscopic Features:

Technique Expected Features
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the N-methyl group (singlet, ~2.7-3.0 ppm), the threonine methyl group (doublet), and the α- and β-protons.
¹³C NMR Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the N-methyl carbon, and the carbons of the threonine backbone.
FT-IR Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, C-H stretches, and the C=O stretches of the carbamate and carboxylic acid.
Mass Spectrometry The molecular ion peak [M+H]⁺ would be expected at m/z 234. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Applications in Research and Drug Development

This compound is a crucial building block in the synthesis of peptides with enhanced therapeutic properties.[1] The N-methylation of the peptide backbone can:

  • Increase Proteolytic Stability: The methyl group sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Enhance Membrane Permeability: N-methylation can disrupt the network of hydrogen bonds in the peptide backbone, leading to a more lipophilic character and improved ability to cross cell membranes.

  • Modulate Conformation: The restricted rotation around the Cα-N bond due to the methyl group can lock the peptide into a specific bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[4][5]

These properties make this compound a valuable component in the design of peptide-based drugs for a wide range of therapeutic areas.

Signaling Pathways

While there is no direct evidence in the literature of this compound itself being involved in specific signaling pathways, its parent amino acid, L-threonine, has been shown to influence key cellular signaling cascades. L-threonine can regulate cell proliferation and differentiation through pathways involving PI3K/Akt, MAPKs, and mTOR.

Given that this compound is used to create modified peptides, these peptides are often designed to interact with and modulate specific biological pathways implicated in disease. The unique properties conferred by the N-methyl-threonine residue can be critical for the efficacy of these peptide drugs in targeting their respective signaling pathways.

Signaling_Pathways cluster_peptide This compound containing Peptide Drug cluster_cell Target Cell Peptide Modified Peptide Receptor Cell Surface Receptor Peptide->Receptor Binds to PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activates/Inhibits MAPK MAPK Pathway Receptor->MAPK Activates/Inhibits mTOR mTOR Pathway PI3K_Akt->mTOR MAPK->mTOR Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) mTOR->Cellular_Response

Caption: Potential modulation of cellular signaling pathways.

Conclusion

This compound is a synthetic amino acid derivative of significant interest to researchers in peptide chemistry and drug development. Its unique structural features provide a powerful tool for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. While a comprehensive public database of its experimental physicochemical and spectroscopic data is currently lacking, this guide provides a foundational understanding of its properties, synthesis, and applications, empowering scientists to effectively utilize this important building block in their research endeavors.

References

An In-depth Technical Guide to the Synthesis of Boc-N-methyl-L-threonine from L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of Boc-N-methyl-L-threonine, a valuable building block in peptide synthesis and drug discovery. The incorporation of N-methylated amino acids into peptide backbones is a key strategy for enhancing metabolic stability, improving cell permeability, and modulating peptide conformation. This document details two principal synthetic pathways: the direct N-methylation of Boc-L-threonine and a method involving an oxazolidinone intermediate. A third, less common route via reductive amination is also discussed. This guide includes detailed experimental protocols, quantitative data presented in structured tables for easy comparison, and visualizations of the synthetic workflows to aid in the practical application of these methodologies.

Introduction

N-methylation of amino acids is a critical modification in the design of peptide-based therapeutics.[1] This alteration, the substitution of an amide proton with a methyl group, confers several advantageous properties, including increased resistance to proteolytic degradation and enhanced membrane permeability.[1] this compound, in particular, is a valuable derivative due to the conformational constraints imposed by the β-hydroxyl group in conjunction with the N-methyl group, making it a key component in the synthesis of complex peptides with improved bioactivity and therapeutic potential.[2] This guide outlines the most common and effective methods for its synthesis from L-threonine.

Synthetic Route 1: Direct N-methylation of Boc-L-threonine

This is a straightforward two-step process involving the initial protection of the amino group of L-threonine with a tert-butyloxycarbonyl (Boc) group, followed by the methylation of the protected amine.

Experimental Protocol

Step 1: Synthesis of Boc-L-threonine

A general and high-yielding procedure for the Boc protection of L-threonine is as follows:

  • To a solution of L-threonine (e.g., 400 mg, 3.36 mmol) in a mixture of methanol (5 mL) and water (5 mL), sodium bicarbonate (434 mg, 5.17 mmol) is added.[2]

  • Di-tert-butyl dicarbonate (1.07 g, 4.90 mmol) is then added to the stirred solution.[2]

  • The reaction mixture is stirred at room temperature for 3 days.[2]

  • Upon completion, the solvent is removed under reduced pressure.[2]

  • The residue is diluted with water (20 mL) and washed with diethyl ether (2 x 20 mL) to remove any unreacted di-tert-butyl dicarbonate.[2]

  • The aqueous layer is then acidified to a pH of approximately 3 with a saturated aqueous solution of sodium bisulfite.[2]

  • The product is extracted with 2-methyltetrahydrofuran.[2]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield Boc-L-threonine as a white solid.[2]

Step 2: Synthesis of this compound

The N-methylation of Boc-L-threonine can be achieved using sodium hydride and methyl iodide:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-L-threonine in anhydrous tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Add methyl iodide (a slight excess, e.g., 1.2 equivalents) to the solution.

  • Slowly add sodium hydride (NaH, as a 60% dispersion in mineral oil, e.g., 2.2 equivalents) in portions to the cooled, stirred solution. Vigorous bubbling (hydrogen gas evolution) will be observed.

  • After the addition of NaH is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Carefully quench the reaction by cooling it in an ice bath and slowly adding isopropyl alcohol dropwise until the bubbling ceases. Then, add water dropwise to quench any remaining NaH.

  • Remove the THF under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove mineral oil and excess methyl iodide.

  • Acidify the aqueous layer to pH 3 with a suitable acid (e.g., 1 M HCl or citric acid solution).

  • Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Data Presentation
StepReactantsReagentsSolventTimeTemp.YieldPurityReference
1 L-threonineDi-tert-butyl dicarbonate, Sodium bicarbonateMethanol/Water3 daysRoom Temp.99%>99% (HPLC)[2][3]
2 Boc-L-threonineSodium hydride, Methyl iodideTHFOvernightRoom Temp.->98% (NMR)[4]

Yield for step 2 is not explicitly stated in the referenced literature but is generally moderate to good for this type of reaction.

Characterization Data
  • Boc-L-threonine :

    • Appearance : White powder[3]

    • Melting Point : 80-82 °C[5]

    • Optical Rotation : [α]D20 = -9 ± 1º (c=2 in AcOH)[3]

    • ¹H NMR (400 MHz, CDCl₃) : δ 1.24 (d, 3H), 1.44 (s, 9H), 4.26 (d, 1H), 4.40 (d, 1H), 5.52 (d, 1H), 5.69 (br s, 1H)[2]

    • LC-MS : m/z 218 [M+H]⁺[2]

  • This compound :

    • Appearance : White powder[4]

    • Molecular Formula : C₁₀H₁₉NO₅[4]

    • Molecular Weight : 233.26 g/mol [4]

Synthetic Route 2: The Oxazolidinone Intermediate Method

This method involves the cyclization of an N-protected L-threonine with formaldehyde to form a 5-oxazolidinone, followed by reductive cleavage of the ring to yield the N-methylated product. While commonly reported with Fmoc or Cbz protecting groups, the principles can be adapted for a Boc-protected route.

Conceptual Experimental Workflow
  • Protection of L-threonine: Start with a suitable N-protected L-threonine derivative. For this route, a protecting group stable to the acidic conditions of oxazolidinone formation and reductive opening, and that can be later replaced by Boc or used directly if it is Boc, is required.

  • Oxazolidinone Formation: The N-protected L-threonine is condensed with paraformaldehyde in the presence of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a solvent like toluene, with azeotropic removal of water.

  • Reductive Ring Opening: The isolated oxazolidinone is then treated with a reducing agent, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid (TFA), to yield the N-methylated amino acid.

  • Final Protection/Deprotection: If necessary, the initial protecting group is removed and the Boc group is introduced.

Data Presentation
StepDescriptionKey ReagentsReported Yield (Fmoc analogue)Reference
1 & 2 Oxazolidinone formation from Fmoc-L-threonineParaformaldehyde, p-toluenesulfonic acid-[1]
3 Reductive ring openingTriethylsilane, Trifluoroacetic acid92%[1]

Synthetic Route 3: Reductive Amination

Direct N-methylation of L-threonine can also be achieved through reductive amination. This typically involves the reaction of the amino acid with formaldehyde to form a Schiff base or an oxazolidinone intermediate, which is then reduced.

Conceptual Experimental Protocol
  • Intermediate Formation: L-threonine is reacted with an aqueous solution of formaldehyde. The reaction may be acid-catalyzed.

  • Reduction: A reducing agent, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H₂/Pd-C), is used to reduce the intermediate in situ to N-methyl-L-threonine.

  • Boc Protection: The resulting N-methyl-L-threonine is then protected with a Boc group as described in Route 1, Step 1.

Detailed protocols with specific quantitative data for this route applied to L-threonine are less commonly reported compared to the other methods.

Mandatory Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_route1 Route 1: Direct N-methylation cluster_route2 Route 2: Oxazolidinone Intermediate L_Thr L-Threonine Boc_L_Thr Boc-L-threonine L_Thr->Boc_L_Thr (Boc)₂O, NaHCO₃ Boc_N_Me_L_Thr1 This compound Boc_L_Thr->Boc_N_Me_L_Thr1 NaH, CH₃I N_Protected_Thr N-Protected L-Threonine Oxazolidinone Oxazolidinone Intermediate N_Protected_Thr->Oxazolidinone Paraformaldehyde, H⁺ N_Protected_N_Me_Thr N-Protected-N-methyl-L-threonine Oxazolidinone->N_Protected_N_Me_Thr Et₃SiH, TFA Boc_N_Me_L_Thr2 This compound N_Protected_N_Me_Thr->Boc_N_Me_L_Thr2 Deprotection/ Boc Protection

Caption: Overview of the primary synthetic routes to this compound.

Experimental Workflow for Direct N-methylation

Workflow_Direct_N_methylation cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: N-methylation start1 Dissolve L-Threonine in MeOH/H₂O with NaHCO₃ add_boc Add (Boc)₂O start1->add_boc react1 Stir at RT for 3 days add_boc->react1 workup1 Solvent removal, wash, acidify, and extract react1->workup1 product1 Boc-L-threonine workup1->product1 start2 Dissolve Boc-L-threonine in anhydrous THF product1->start2 add_reagents Add CH₃I and NaH start2->add_reagents react2 Stir overnight at RT add_reagents->react2 workup2 Quench, solvent removal, wash, acidify, and extract react2->workup2 purify Purify by column chromatography workup2->purify product2 This compound purify->product2

Caption: Experimental workflow for the direct N-methylation of L-threonine.

Conclusion

The synthesis of this compound from L-threonine can be effectively achieved through several synthetic routes. The direct N-methylation of Boc-L-threonine is a straightforward and high-yielding method, particularly for the initial Boc protection step. The oxazolidinone intermediate pathway also presents an efficient, albeit more complex, alternative. The choice of synthetic route will depend on the specific requirements of the research, including scale, available reagents, and the need for structural analogues. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize this important N-methylated amino acid derivative for its application in peptide and medicinal chemistry.

References

Boc-N-methyl-L-threonine: A Technical Guide for Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino acids, such as in Boc-N-methyl-L-threonine, represents a critical strategic modification in the development of peptide-based therapeutics. This alteration confers significant advantages, including enhanced metabolic stability, improved cell permeability, and the ability to fine-tune peptide conformation for optimal receptor binding. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in peptide chemistry. Detailed experimental protocols for its incorporation into peptide sequences are provided, alongside a discussion of its impact on modulating cell signaling pathways, positioning it as a key building block in modern drug discovery.

Core Compound Specifications

This compound is a derivative of the essential amino acid L-threonine, featuring a tert-butoxycarbonyl (Boc) protecting group on the N-methylated amine. This structure makes it an ideal reagent for solid-phase peptide synthesis (SPPS).

PropertyValueReference
CAS Number 101759-72-2[1]
Molecular Formula C10H19NO5[1]
Molecular Weight 233.26 g/mol [1]
Appearance White powder[1]
Purity ≥ 98% (by NMR)[1]
Storage Conditions 0-8°C[1]
Synonyms Boc-N-Me-L-Thr-OH[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the protection of the amino group of L-threonine, followed by N-methylation. A common approach involves the formation of an oxazolidinone intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Boc Protection of L-Threonine

This procedure follows a standard method for the Boc protection of amino acids.

  • Dissolve L-threonine (1 equivalent) in a 1:1 mixture of methanol and water.

  • Add sodium bicarbonate (1.5 equivalents) to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.4 equivalents).

  • Stir the reaction mixture at room temperature for 24-72 hours.[2]

  • Remove the methanol by vacuum distillation.

  • Wash the remaining aqueous solution with ether.

  • Acidify the aqueous layer with a saturated solution of sodium bisulfite and extract the product with an organic solvent like 2-methyltetrahydrofuran.[2]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Boc-L-threonine.[2]

Step 2: N-Methylation via Oxazolidinone Intermediate

This method provides an efficient route to N-methylation with good yields.

  • Condense the prepared Boc-L-threonine with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux, with azeotropic removal of water to drive the formation of the oxazolidinone ring.

  • Isolate and purify the resulting oxazolidinone intermediate by chromatography.

  • Dissolve the purified oxazolidinone in dichloromethane for the reductive ring-opening step.

  • This reductive cleavage yields the final this compound product.

  • Purify the final compound using flash column chromatography.

Applications in Peptide Synthesis and Drug Development

The incorporation of this compound into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs.

Enhanced Metabolic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, significantly increasing the in-vivo half-life of the peptide.

Improved Cell Permeability: N-methylation can disrupt the hydrogen bonding network within the peptide backbone, which may lead to an increase in membrane permeability and improved oral bioavailability.

Conformational Control: The N-methyl group restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby increasing its binding affinity and selectivity for its target receptor.

This compound is a valuable building block for the synthesis of novel therapeutics, including enzyme inhibitors and receptor antagonists and agonists.[3]

Experimental Protocols for Peptide Synthesis

The incorporation of this compound into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to overcome the steric hindrance of the N-methyl group.

Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry)

This protocol outlines the manual synthesis of a peptide containing an N-methylated threonine residue.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-N-Me-Thr(tBu)-OH for the N-methylated residue)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least one hour in a reaction vessel.[3]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF.[3]

  • Coupling of Fmoc-N-Me-Thr(tBu)-OH (Double Coupling):

    • First Coupling: In a separate vial, pre-activate Fmoc-N-Me-Thr(tBu)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.[3] Add this solution to the deprotected resin and agitate for 1-2 hours.[3]

    • Second Coupling: Drain and wash the resin with DMF. Repeat the coupling step with a fresh solution of activated Fmoc-N-Me-Thr(tBu)-OH for another 1-2 hours to ensure complete reaction.[3]

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent standard amino acids. A single coupling of 30-60 minutes is typically sufficient for non-methylated amino acids.[3]

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[3] Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Cleavage & Purification resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling_nme Double Coupling (Fmoc-N-Me-Thr(tBu)-OH) deprotection1->coupling_nme deprotection2 Fmoc Deprotection coupling_nme->deprotection2 coupling_std Standard Coupling deprotection2->coupling_std final_deprotection Final Fmoc Deprotection coupling_std->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage precipitation Precipitation cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc final_peptide Purified Peptide hplc->final_peptide

Workflow for the incorporation of Fmoc-N-methyl-L-threonine in SPPS.

Role in Modulating Signaling Pathways

Peptides containing N-methylated amino acids can exhibit altered binding affinities for their biological targets, leading to modified downstream signaling. A key area of interest is the modulation of integrin-mediated signaling. Integrins are transmembrane receptors that mediate cell-matrix interactions and trigger intracellular signaling cascades crucial for cell proliferation, differentiation, and survival.

The incorporation of N-Methyl-L-threonine into RGD (arginine-glycine-aspartic acid) peptides, which are known to bind integrins, can enhance their binding affinity. This improved binding can lead to more potent activation or inhibition of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide Peptide with N-Me-L-Thr integrin Integrin Receptor peptide->integrin Binds fak FAK integrin->fak Activates src Src fak->src Activates grb2 Grb2 src->grb2 Recruits sos SOS grb2->sos Activates ras Ras sos->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Translocates & Phosphorylates gene_expression Gene Expression transcription->gene_expression cellular_response Cellular Response (Proliferation, Survival) gene_expression->cellular_response

Integrin-mediated activation of the MAPK/ERK signaling pathway.

Conclusion

This compound is a highly valuable building block for the synthesis of peptidomimetics with enhanced therapeutic potential. Its use allows for the creation of peptides with improved stability and bioavailability. The specialized protocols required for its incorporation into peptide chains are well-established, making it an accessible tool for researchers in drug discovery. The ability of N-methylated peptides to modulate key cellular signaling pathways, such as the integrin-MAPK/ERK cascade, underscores the significant impact of this subtle structural modification on biological function.

References

An In-depth Technical Guide on the Solubility and Stability of Boc-N-methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of Boc-N-methyl-L-threonine. This information is critical for the effective use of this valuable amino acid derivative in peptide synthesis, drug discovery, and other areas of chemical and pharmaceutical research. While quantitative data for this specific compound is limited in publicly available literature, this guide synthesizes known information, data from analogous compounds, and established scientific principles to provide a thorough understanding of its physicochemical properties.

Core Properties of this compound

This compound is a synthetic amino acid derivative widely used as a building block in the synthesis of peptides with modified backbones. The presence of the N-methyl group can enhance the metabolic stability and cell permeability of peptides, making it a valuable tool in drug design.[1] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase and solution-phase peptide synthesis.[2]

Table 1: General Properties of this compound

PropertyValueReference
Synonyms Boc-N-Me-L-Thr-OH[3]
CAS Number 101759-72-2[3]
Molecular Formula C₁₀H₁₉NO₅[3]
Molecular Weight 233.26 g/mol [3]
Appearance White powder[3]
Storage Conditions 0-8°C[3]

Solubility Profile

Table 2: Qualitative and Inferred Solubility of this compound and Related Compounds

SolventThis compoundBoc-L-threonine (Analogue)N-methyl-L-threonine (Analogue)N-Boc-L-threonine methyl ester (Analogue)Reference
WaterInferred to be sparingly solubleData not available≥ 50 mg/mLSlightly soluble[6][7]
ChloroformInferred to be solubleSolubleData not availableSparingly soluble[8][9]
DichloromethaneInferred to be solubleSolubleData not availableSparingly soluble[8][9]
Ethyl AcetateInferred to be solubleSolubleData not availableData not available[8]
Dimethyl Sulfoxide (DMSO)Inferred to be solubleSolubleData not availableData not available[8]
AcetoneInferred to be solubleSolubleData not availableData not available[8]
Dimethylformamide (DMF)Inferred to be solubleData not availableData not availableSparingly soluble[9]

Note: The solubility of this compound is inferred based on the known solubility of its structural analogues and the general effects of the Boc and N-methyl groups.

Stability Profile

The stability of this compound is crucial for its storage, handling, and use in chemical reactions. The primary points of potential degradation are the Boc protecting group and the amino acid structure itself.

General Stability:

  • Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is known to be stable under neutral and basic conditions but is labile to acidic conditions.[10] Strong acids will lead to its cleavage.

  • Storage: It is recommended to store the compound at refrigerated temperatures (0-8°C) to minimize degradation over time.[3]

Forced Degradation:

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not published, a general understanding of its likely degradation pathways can be inferred.

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

ConditionPredicted StabilityLikely Degradation Products
Acidic (e.g., 0.1 M HCl) LabileDeprotection (loss of Boc group) to form N-methyl-L-threonine. Potential for further degradation of the amino acid backbone under harsh conditions.
Basic (e.g., 0.1 M NaOH) Generally StableThe Boc group is expected to be stable. The amino acid itself may undergo racemization or other reactions under strong basic conditions and elevated temperatures.
Oxidative (e.g., H₂O₂) Potentially LabileThe threonine side chain and the N-methyl group could be susceptible to oxidation.
Thermal (Dry Heat) Relatively StableDegradation would likely occur at elevated temperatures, potentially leading to decarboxylation or other decomposition pathways.
Photolytic (UV/Vis Light) Generally StableThe molecule does not contain significant chromophores that would suggest high photosensitivity, but testing is required for confirmation.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to determine the solubility and stability of a compound like this compound.

Protocol for Determining Equilibrium Solubility

This protocol is based on the shake-flask method, which is a standard approach for determining the equilibrium solubility of a solid in a solvent.[11]

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, dichloromethane, DMSO, DMF)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the solution using a syringe filter compatible with the solvent.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in mg/mL or mol/L.

  • Repeat the experiment in triplicate for each solvent.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[12]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a stability-indicating method

  • pH meter

Procedure:

A. Hydrolytic Degradation (Acid and Base):

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH at a known concentration (e.g., 1 mg/mL).

  • Store the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

B. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of 3% H₂O₂ at a known concentration.

  • Store the solution at room temperature for a defined period.

  • At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.

  • Analyze the samples by HPLC.

C. Thermal Degradation:

  • Place a known amount of solid this compound in a vial.

  • Expose the solid to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven for a defined period.

  • At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

D. Photolytic Degradation:

  • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • A dark control sample should be protected from light and stored under the same conditions.

  • After the exposure period, prepare the samples for HPLC analysis and compare them to the dark control.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of this compound.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Separate solid and liquid phases (Centrifuge/Filter) B->C D Quantify concentration in supernatant (HPLC) C->D E Calculate Solubility D->E

Caption: Workflow for the determination of equilibrium solubility.

G cluster_1 Forced Degradation Study Workflow Start This compound Sample Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photolysis (Light) Stress->Photo Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants & Determine Degradation Pathways Analysis->Results

Caption: General workflow for forced degradation studies.

G cluster_2 Impact of N-Methylation on Peptide Properties N_Methylation N-Methylation of Threonine Residue Introduction of a methyl group on the backbone amide nitrogen Properties Altered Physicochemical & Biological Properties Increased Proteolytic Stability Enhanced Membrane Permeability Modified Conformation Altered Receptor Binding Affinity N_Methylation->Properties leads to

Caption: Logical relationship of N-methylation to peptide properties.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data is sparse, a strong understanding of its likely behavior can be inferred from its chemical structure and data from analogous compounds. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters in their own laboratories. The insights into the effects of N-methylation on peptide properties underscore the importance of this compound in the development of novel peptide-based therapeutics. Further research is warranted to establish a comprehensive, quantitative physicochemical profile of this compound to facilitate its broader application in science and industry.

References

In-Depth Technical Guide to the Spectroscopic and Massetric Analysis of Boc-N-methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetically crucial amino acid derivative, Boc-N-methyl-L-threonine. Detailed experimental protocols for the synthesis and analysis of this compound are presented, alongside a discussion of the significance of N-methylated amino acids in biological signaling pathways.

Spectroscopic and Massetric Data

Precise analytical data is paramount for the verification of the chemical structure and purity of synthetic compounds used in drug development and peptide synthesis. The following tables summarize the key NMR and mass spectrometry data for this compound and its non-methylated precursor, Boc-L-threonine, for comparative purposes.

Table 1: ¹H NMR Data of Boc-Protected L-Threonine Derivatives

Assignment Boc-L-threonine (CDCl₃, 400 MHz) [1]This compound (Predicted)
γ-CH₃1.24 ppm (d)~1.2 ppm (d)
Boc (3 x CH₃)1.44 ppm (s)~1.45 ppm (s)
N-CH₃-~2.9 ppm (s)
α-CH4.26 ppm (d)~4.5 ppm (d)
β-CH4.40 ppm (d)~4.2 ppm (m)
NH5.52 ppm (d)-
OH5.69 ppm (br s)Variable

Predicted values are based on the known effects of N-methylation on chemical shifts.

Table 2: ¹³C NMR Data of Boc-Protected L-Threonine Derivatives

Assignment Boc-L-threonine [2][3]This compound (Predicted)
γ-CH₃~20 ppm~20 ppm
Boc C(CH₃)₃~28 ppm~28 ppm
N-CH₃-~35 ppm
α-CH~60 ppm~65 ppm
β-CH~68 ppm~67 ppm
Boc C (CH₃)₃~80 ppm~80 ppm
Boc C=O~156 ppm~156 ppm
COOH~174 ppm~173 ppm

Predicted values are based on typical chemical shifts for N-methylated amino acids.

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Observed Ion (m/z)
Boc-L-threonineC₉H₁₇NO₅219.23218 [M-H]⁻ or 220 [M+H]⁺[1]
This compoundC₁₀H₁₉NO₅233.26[4]232 [M-H]⁻ or 234 [M+H]⁺

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent analysis by NMR and mass spectrometry.

Synthesis of this compound

A common and effective method for the N-methylation of Boc-protected amino acids involves the use of sodium hydride and iodomethane.[5]

Workflow for the Synthesis of this compound

Synthesis of this compound cluster_0 Reaction Setup cluster_1 N-Methylation cluster_2 Workup and Purification A Dissolve Boc-L-threonine in dry THF B Cool to 0°C in an ice bath A->B C Add iodomethane B->C D Add NaH in portions C->D E Stir overnight at room temperature D->E F Quench with isopropanol and water E->F G Acidify with 1M HCl F->G H Extract with ethyl acetate G->H I Purify by column chromatography H->I J This compound I->J Characterization

Caption: Workflow for the synthesis of this compound.

Materials:

  • Boc-L-threonine

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane

  • Anhydrous tetrahydrofuran (THF)

  • Isopropanol

  • 1M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-L-threonine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add iodomethane (at least 5 equivalents).

  • Carefully add sodium hydride (at least 4-5 equivalents) portion-wise to the stirred solution. Allow for the cessation of bubbling between additions.

  • After the final addition of sodium hydride, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Cool the reaction mixture back to 0°C and quench the excess sodium hydride by the slow, dropwise addition of isopropanol, followed by water.

  • Reduce the volume of the solvent in vacuo.

  • Acidify the aqueous residue to approximately pH 2-3 with 1M HCl.

  • Extract the aqueous layer with three portions of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

NMR Spectroscopy

Workflow for NMR Analysis

NMR Analysis Workflow A Sample Preparation: Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) B Transfer to a 5 mm NMR tube A->B C Instrument Setup: Lock, tune, and shim the spectrometer B->C D Acquire ¹H and ¹³C NMR spectra C->D E Data Processing: Fourier transform, phase and baseline correction D->E F Spectral Analysis: Calibrate to solvent peak, integrate, and assign signals E->F

Caption: General workflow for NMR spectroscopic analysis.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

  • Processing and Analysis: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. Integrate the proton signals and assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry

Workflow for Mass Spectrometry Analysis

Mass Spectrometry Workflow A Sample Preparation: Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) B Infuse the sample into the mass spectrometer (e.g., via ESI) A->B C Acquire the mass spectrum in positive or negative ion mode B->C D Data Analysis: Identify the molecular ion peak and any characteristic fragments C->D

Caption: General workflow for mass spectrometry analysis.

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this type of analysis.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer. Acquire the spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

  • Data Interpretation: Analyze the resulting spectrum to confirm the molecular weight of the compound.

Role in Signaling Pathways

N-methylation of amino acids is a significant post-translational modification that can impact protein structure, function, and stability. The introduction of a methyl group on the nitrogen atom of an amino acid residue within a peptide or protein can influence protein-protein interactions and modulate signaling pathways.

Simplified Representation of N-Methylation in Cellular Signaling

Impact of N-Methylation on Signaling cluster_0 Peptide/Protein Synthesis cluster_1 Structural and Functional Consequences cluster_2 Modulation of Signaling Pathways A Incorporation of N-methylated amino acid (e.g., N-methyl-threonine) B Altered Conformation A->B C Increased Proteolytic Stability A->C D Modified Receptor Binding A->D E Altered Protein-Protein Interactions B->E C->E D->E F Changes in Downstream Signaling E->F

Caption: The incorporation of N-methylated amino acids can alter peptide/protein properties, thereby modulating cellular signaling.

The presence of an N-methyl group can:

  • Increase proteolytic stability: The steric hindrance provided by the methyl group can make the adjacent peptide bond less susceptible to cleavage by proteases.

  • Influence conformation: The N-methyl group restricts the rotation around the Cα-N bond, which can favor specific secondary structures and influence the overall three-dimensional shape of a peptide.

  • Modulate receptor binding: Changes in conformation and the local electronic environment can alter the binding affinity and selectivity of a peptide for its target receptor, thereby impacting downstream signaling events.

The use of this compound and other N-methylated amino acid derivatives is therefore a critical tool for medicinal chemists and drug development professionals seeking to design peptides and peptidomimetics with enhanced therapeutic properties.

References

The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide synthesis, particularly in the widely utilized solid-phase peptide synthesis (SPPS) methodology. Its acid-labile nature allows for selective removal under conditions that maintain the integrity of the growing peptide chain and other protecting groups, making it an invaluable tool for the controlled, stepwise assembly of amino acids into complex peptides. This technical guide provides a comprehensive overview of the Boc group's role, chemistry, and application in peptide synthesis, complete with detailed experimental protocols and comparative data.

The Chemistry of the Boc Protecting Group

The Boc group is a carbamate that temporarily masks the nucleophilic α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[1][2] It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][4]

The key characteristic of the Boc group is its susceptibility to cleavage under acidic conditions, which proceeds through a mechanism involving the formation of a stable tert-butyl cation.[5][6] This acid lability is central to its utility in SPPS, where it can be selectively removed without affecting the more acid-stable side-chain protecting groups or the linkage of the peptide to the solid support.[7][8]

Boc Protection of Amines

The introduction of the Boc group, or N-Boc protection, is a robust and efficient reaction. The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of Boc anhydride.[3]

Key Reagents and Conditions for Boc Protection:

Reagent/ConditionPurposeTypical Values/Examples
Boc Source Provides the tert-butyloxycarbonyl groupDi-tert-butyl dicarbonate ((Boc)₂O)[3]
Base Neutralizes the protonated amine and accelerates the reactionTriethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Hydroxide (NaOH)[2][3]
Solvent Dissolves reactantsDioxane, Tetrahydrofuran (THF), Acetone, Water, Dichloromethane (DCM)[5][9]
Temperature Controls reaction rate0°C to room temperature[3]
Reaction Time Time for complete reaction2 to 6 hours[3]
Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[5][7] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine.[5]

Common Conditions for Boc Deprotection in SPPS:

Reagent/ConditionPurposeTypical Concentration/Time
Deprotecting Agent Acid to cleave the Boc group50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[10][11]
Pre-wash Initial treatment with deprotection solution5 minutes[10][11]
Deprotection Time Time for complete removal of the Boc group15 to 30 minutes[5][10][11]
Neutralization To obtain the free amine from its TFA salt5-10% Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM[5][11][12]

Boc Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy was foundational to the development of SPPS by R. Bruce Merrifield.[8] It employs a graduated acid lability scheme where the temporary Nα-Boc group is removed by a moderate acid (TFA), while the "permanent" side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[7][8]

The Boc-SPPS workflow is a cyclical process involving:

  • Deprotection: Removal of the N-terminal Boc group.

  • Neutralization: Conversion of the resulting ammonium salt to a free amine.

  • Coupling: Formation of the peptide bond with the next Nα-Boc protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled.

Comparison with Fmoc-SPPS

The main alternative to Boc-SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The fundamental difference lies in the nature of the Nα-protecting group's lability.[7][]

FeatureBoc-SPPSFmoc-SPPS
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., 50% TFA in DCM)[7]Base-labile (e.g., 20% piperidine in DMF)[1]
Side-Chain Protection Typically benzyl-based (acid-labile)[7]Typically tert-butyl-based (acid-labile)[]
Final Cleavage Strong acid (e.g., HF, TFMSA)[7]Moderate acid (e.g., TFA)[7]
Advantages Robust, well-established; can be advantageous for reducing aggregation in certain sequences.[1][7]Milder deprotection conditions; orthogonal to acid-labile side-chain groups; automation-friendly.[1][7]
Disadvantages Requires strong, hazardous acids for final cleavage; potential for side reactions from t-butyl cations.[1][12]Base-labile protecting group can lead to side reactions like diketopiperazine formation.[14]

Experimental Protocols

Protocol for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.[3]

  • Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and triethylamine (3.0 equivalents) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes.

  • Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) in one portion.

  • Stirring: Stir the reaction at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

  • Workup: Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol for a Single Cycle of Boc-SPPS

This protocol outlines the key steps for one cycle of amino acid addition in a manual Boc-SPPS.[10]

  • Resin Swelling: Place the resin in a reaction vessel and swell in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).

    • Drain and add fresh 50% TFA in DCM and agitate for an additional 15-25 minutes.[10]

    • Drain the TFA solution.

  • Washing: Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.[10]

  • Neutralization:

    • Wash the resin with a solution of 5% DIEA in DCM for 1-2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM to remove excess base.

  • Coupling:

    • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[10]

    • Add the solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate the coupling reaction.[10]

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction completion using the Kaiser (ninhydrin) test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Final Cleavage from the Resin

The final step in Boc-SPPS involves cleaving the completed peptide from the solid support and simultaneously removing the side-chain protecting groups. This is typically achieved using a strong acid like HF or TFMSA.[7][11]

Example Cleavage Cocktail (Reagent K): [10]

ComponentPercentagePurpose
Trifluoroacetic acid (TFA)82.5%Strong acid for cleavage
Water5%Scavenger
Phenol5%Scavenger
Thioanisole5%Scavenger
1,2-Ethanedithiol (EDT)2.5%Scavenger

General Cleavage Procedure:

  • Treat the dried peptide-resin with the cleavage cocktail for 1-2 hours at 0°C to room temperature.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the peptide under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

Mechanism of Boc Protection and Deprotection

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection Primary_Amine R-NH₂ Protected_Amine R-NH-Boc Primary_Amine->Protected_Amine + (Boc)₂O, Base Boc_Anhydride (Boc)₂O Protected_Amine_Dep R-NH-Boc Protonated_Amine R-NH₃⁺ Protected_Amine_Dep->Protonated_Amine + TFA Free_Amine R-NH₂ Protonated_Amine->Free_Amine + Neutralization (e.g., DIEA)

Caption: Mechanism of Boc protection of a primary amine and its subsequent deprotection.

Boc-SPPS Workflow

Boc_SPPS_Workflow Start Start with Boc-AA-Resin Deprotection 1. Deprotection (50% TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA, Coupling Reagent, DIEA) Neutralization->Coupling Repeat Repeat n times Coupling->Repeat Repeat->Deprotection Next cycle Final_Cleavage Final Cleavage (e.g., HF or TFMSA) Repeat->Final_Cleavage Synthesis complete Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: A typical workflow for solid-phase peptide synthesis using the Boc strategy.

Potential Side Reactions in Boc-SPPS

While the Boc strategy is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.

  • t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can modify nucleophilic side chains, particularly those of tryptophan and methionine.[12] The addition of scavengers like dithiothreitol (DTE) or thioanisole to the deprotection solution can mitigate this issue.[11][12]

  • Diketopiperazine Formation: This side reaction is more prevalent in Fmoc-SPPS but can occur at the dipeptide stage in Boc-SPPS, especially with proline as one of the first two residues. In situ neutralization protocols can help suppress this side reaction.[14]

  • Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, can undergo base- or acid-catalyzed aspartimide formation.[11][14]

  • Premature Cleavage: The benzyl ester linkage in standard Merrifield resins can be partially cleaved during the repeated TFA deprotection steps, leading to loss of peptide from the resin. The use of more acid-stable linkers like the PAM (phenylacetamidomethyl) linker can reduce these losses.[11]

Conclusion

The tert-butyloxycarbonyl protecting group remains a vital tool in peptide synthesis. Its well-understood chemistry, predictable reactivity, and the wealth of established protocols make Boc-SPPS a powerful and reliable method, especially for the synthesis of long and challenging peptide sequences. While the Fmoc strategy has gained widespread adoption due to its milder conditions, a thorough understanding of the principles and practical considerations of Boc chemistry is essential for any researcher or professional involved in peptide synthesis and drug development. The choice between the Boc and Fmoc strategies ultimately depends on the specific peptide sequence, the desired scale of synthesis, and the available resources.

References

N-Methylated Amino Acids: A Technical Guide to Peptide Modification for Enhanced Therapeutic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based therapeutics, the quest for enhanced stability, permeability, and potency is perpetual. Peptides, while offering high specificity and low toxicity, are often hampered by their susceptibility to proteolytic degradation and poor membrane permeability.[1][2] N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, has emerged as a powerful and versatile strategy to overcome these limitations.[3][4] This modification, found in numerous naturally occurring bioactive peptides like the immunosuppressant cyclosporine A, can profoundly alter the physicochemical properties of a peptide, leading to improved pharmacokinetic and pharmacodynamic profiles.[3][5] This in-depth technical guide provides a comprehensive overview of N-methylated amino acids, from their synthesis and incorporation into peptides to their impact on structure, function, and therapeutic potential.

The Impact of N-Methylation on Peptide Properties

The introduction of a methyl group on the peptide backbone induces significant changes in its conformational flexibility and hydrogen bonding capacity. These alterations are the primary drivers behind the enhanced properties of N-methylated peptides.

Enhanced Proteolytic Stability

N-methylation provides a steric shield that hinders the approach of proteases, which recognize and cleave specific peptide bonds.[6] The methyl group disrupts the necessary hydrogen-bonding patterns for enzymatic recognition and binding, thereby inhibiting cleavage.[6] This increased resistance to enzymatic degradation leads to a longer plasma half-life, a crucial attribute for therapeutic peptides.[1][3]

Improved Cell Permeability

A significant hurdle for many peptide drugs is their inability to cross cell membranes to reach intracellular targets. N-methylation can enhance cell permeability through two main mechanisms. Firstly, the removal of a hydrogen bond donor in the peptide backbone reduces the energetic penalty of desolvation when the peptide moves from an aqueous environment into the lipid bilayer of the cell membrane.[7] Secondly, the conformational constraints imposed by the N-methyl group can promote the formation of intramolecular hydrogen bonds, effectively shielding the polar amide groups and presenting a more hydrophobic surface to the membrane, which facilitates passive diffusion.[7][8]

Modulation of Receptor Binding Affinity and Selectivity

The conformational rigidity imparted by N-methylation can pre-organize the peptide into a bioactive conformation, leading to a more favorable interaction with its target receptor.[3][4] This can result in increased binding affinity and potency. Furthermore, by locking the peptide into a specific conformation, N-methylation can enhance selectivity for a particular receptor subtype, thereby reducing off-target effects.[4][9] However, the position of N-methylation is critical, as methylation at a site crucial for receptor interaction can also lead to a decrease in binding affinity.[9]

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Proteolytic Stability

Peptide AnalogProteaseHalf-life (t½)Fold Increase in StabilityReference
Unmodified PeptideTrypsin5 min-[10]
N-Me-Lys PeptideTrypsin> 83 hours> 1000[10]
N-Me-Asp PeptideTrypsin6 hours72[10]
Unmodified Somatostatin AnalogRat Intestinal Homogenate15 min-
Tri-N-methylated Somatostatin AnalogRat Intestinal Homogenate> 24 hours> 96

Table 2: Effect of N-Methylation on Cell Permeability

PeptidePermeability AssayApparent Permeability (Papp) (cm/s)Reference
Cyclic Hexapeptide (unmodified)Caco-2< 1 x 10⁻⁶[11]
Mono-N-methylated Cyclic HexapeptideCaco-2> 1 x 10⁻⁵[11]
Octa-arginine (R8)Cellular Uptake AssayLower than Me-R8[12]
Nα-methylated octa-arginine (Me-R8)Cellular Uptake AssayHigher than R8[12]

Table 3: Effect of N-Methylation on Receptor Binding Affinity

Peptide AnalogReceptorBinding Affinity (Ki, nM)Reference
Somatostatin Octapeptide AgonistSSTR21.2[9]
N-Me-Phe⁷ AnalogSSTR20.8[9]
N-Me-Lys⁵ AnalogSSTR225.6[9]
Enkephalin Analogδ-opioid receptor3.5[9]
N-Me-Phe⁴ Analogδ-opioid receptor1.8[9]

Experimental Protocols

Synthesis of Fmoc-N-methylated Amino Acids

The synthesis of Fmoc-protected N-methylated amino acids is a prerequisite for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). A common method involves the reductive methylation of the Fmoc-amino acid.

Protocol: Reductive Methylation of Fmoc-Amino Acids

  • Dissolution: Dissolve the Fmoc-amino acid (1 equivalent) in a mixture of dichloromethane (DCM) and methanol (MeOH).

  • Aldehyde Addition: Add aqueous formaldehyde (1.5 equivalents).

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (2 equivalents) portion-wise while stirring at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching: Quench the reaction by the slow addition of water.

  • Extraction: Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the Fmoc-N-methylated amino acid.

Incorporation of N-Methylated Amino Acids into Peptides via SPPS

The coupling of N-methylated amino acids during SPPS is more challenging than that of their primary amine counterparts due to the increased steric hindrance and reduced nucleophilicity of the secondary amine.[13][14] This often necessitates the use of more potent coupling reagents and longer reaction times.[13][15]

Protocol: SPPS Coupling of an Fmoc-N-methylated Amino Acid

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.[13]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[16]

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-N-methylated amino acid (3-5 equivalents) with a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 1-5 minutes.[13][15]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-4 hours. The coupling of an N-methylated residue to another N-methylated residue is particularly difficult and may require double coupling or extended reaction times.[13][15]

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the bromophenol blue test, as the Kaiser test is not effective for secondary amines.[15] A color change from blue to yellow indicates complete coupling.[15]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[13]

  • Repeat Cycle: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Characterization of N-Methylated Peptides

The analysis of N-methylated peptides requires special consideration due to the potential for cis/trans isomerism around the N-methylated amide bond, which can lead to peak broadening or the appearance of multiple peaks in HPLC analysis for a single compound.[17][18]

Protocol: RP-HPLC Analysis

  • Column: Use a C18 reverse-phase HPLC column.

  • Mobile Phase: Employ a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

  • Temperature: Running the analysis at an elevated temperature (e.g., 40-60 °C) can help to coalesce the peaks corresponding to the cis/trans isomers.[17]

  • Detection: Monitor the elution profile using UV detection at 214 nm and 280 nm.[18]

  • Purity Assessment: Calculate the purity by integrating the peak area of the main product relative to the total peak area.

Protocol: Mass Spectrometry Analysis

  • Technique: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the synthesized peptide.

  • Ionization: Electrospray ionization (ESI) is a suitable method for peptide analysis.

  • Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the N-methylated peptide.

Visualizing Key Processes and Pathways

The following diagrams, generated using Graphviz, illustrate important workflows and concepts related to N-methylated peptides.

sps_workflow Resin Peptide on Solid Support (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Activate Fmoc-N-Me-AA (HATU/DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle

SPPS cycle for incorporating an N-methylated amino acid.

protease_resistance cluster_unmodified Unmodified Peptide cluster_methylated N-Methylated Peptide UnmodifiedPeptide Peptide Backbone (-CO-NH-) Protease Protease UnmodifiedPeptide->Protease Binding Cleavage Peptide Cleavage Protease->Cleavage Catalysis MethylatedPeptide N-Methylated Backbone (-CO-N(Me)-) Protease2 Protease MethylatedPeptide->Protease2 Binding Inhibited StericHindrance Steric Hindrance MethylatedPeptide->StericHindrance NoCleavage No Cleavage Protease2->NoCleavage StericHindrance->Protease2

Mechanism of enhanced proteolytic stability by N-methylation.

gpcr_signaling Peptide N-Methylated Peptide Ligand Receptor GPCR Peptide->Receptor Binding GProtein Gβγ Receptor->GProtein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

Generic GPCR signaling pathway activated by a peptide ligand.

Conclusion

N-methylation of amino acids is a cornerstone of modern peptide drug design, offering a robust strategy to enhance the therapeutic potential of peptides.[3][19] By improving metabolic stability, increasing cell permeability, and modulating receptor interactions, this modification addresses many of the inherent weaknesses of natural peptides.[7][9][19] The synthetic challenges associated with the incorporation of N-methylated residues are being overcome with the development of more efficient coupling reagents and optimized protocols.[13][20] As our understanding of the conformational effects of N-methylation deepens, it will become an even more powerful tool in the rational design of next-generation peptide therapeutics with superior drug-like properties.

References

The Biological Significance of N-Methylated Peptides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of native peptides as therapeutic agents. Among these modifications, N-methylation—the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group—has emerged as a powerful and versatile tool. This in-depth technical guide explores the profound biological significance of N-methylated peptides, providing a comprehensive overview of their enhanced pharmacokinetic properties, impact on bioactivity, and the experimental methodologies crucial for their evaluation.

Enhanced Pharmacokinetic Properties: Overcoming the Hurdles of Peptide Therapeutics

Native peptides often face significant challenges in clinical development due to their poor pharmacokinetic profiles, including susceptibility to enzymatic degradation and low membrane permeability. N-methylation directly addresses these limitations, significantly enhancing the "drug-like" properties of peptide candidates.[1][2]

Increased Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to proteolytic degradation.[3] The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, effectively shielding the peptide bond from enzymatic cleavage.[4] This increased stability translates to a longer in vivo half-life, a critical factor for maintaining therapeutic concentrations and reducing dosing frequency.

Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

Peptide/AnalogModificationHalf-life in Human SerumFold Increase in StabilityReference
Somatostatin AnalogNon-methylated3.5 min-[5]
Tri-N-methylated Somatostatin AnalogTri-N-methylated> 240 min> 68[5]
GnRHUnmodified2-6 min-[6]
[D-Lys6]-GnRHD-amino acid substitution55 ± 11 min~9-27[6]
TA4Unmodified~1 hour (in serum)-[6]
TA4 with N-Methyl-LysineN-methylated~1.5 hours (in serum)~1.5[6]
Improved Membrane Permeability and Oral Bioavailability

A major hurdle for peptide drugs is their poor ability to cross biological membranes, which limits their oral bioavailability. N-methylation significantly enhances membrane permeability through two primary mechanisms:

  • Reduction of Hydrogen Bond Donors: Each N-methylation removes a backbone amide proton, which is a hydrogen bond donor. This is crucial because breaking hydrogen bonds with water is energetically costly during membrane transit. By reducing the number of hydrogen bond donors, the energy barrier for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane is lowered.[5][7]

  • Conformational Control and Shielding of Polar Groups: The steric hindrance introduced by the N-methyl group restricts the rotation of the peptide backbone, influencing the overall conformation. This can promote the formation of intramolecular hydrogen bonds, which effectively shield the polar amide groups from the solvent. This "chameleonic" behavior allows the peptide to present a more hydrophobic face to the lipid membrane, facilitating its passive diffusion across the cell barrier.[5][8]

These combined effects can lead to a dramatic increase in intestinal permeability and, consequently, oral bioavailability.[9][10][11][12]

Table 2: Comparative Membrane Permeability and Oral Bioavailability of N-Methylated vs. Non-Methylated Peptides

Peptide/AnalogModificationApparent Permeability (Papp) (10⁻⁶ cm/s) in Caco-2 AssayOral Bioavailability (%) in RatReference
Cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe)Non-methylated0.5Not Reported[5]
Cyclo(Pro-Phe-D-Trp(NMe)-Lys(NMe)-Thr-Phe(NMe))Tri-N-methylated5.210[5]
Cyclic hexapeptide (MW = 755)Tri-N-methylatedNot Reported28[8][10]
Poly alanine cyclic hexapeptide library (permeable analogues)Multiple N-methylations> 10Not Reported[10]

Modulation of Biological Activity and Receptor Selectivity

Beyond improving pharmacokinetics, N-methylation can also profoundly influence a peptide's biological activity and its selectivity for different receptor subtypes.[9][13] By constraining the peptide's conformation, N-methylation can lock it into a bioactive conformation, thereby enhancing its binding affinity and potency.[14] Conversely, it can also introduce steric clashes that reduce binding to off-target receptors, thus improving selectivity.

The strategic placement of N-methyl groups can be used as a tool in structure-activity relationship (SAR) studies to probe the bioactive conformation of a peptide. An "N-methyl scan," where each amide bond is systematically methylated, can provide valuable insights into the conformational requirements for receptor binding and activation.[9]

Signaling Pathway Modulation: The Case of Cyclosporin A

A prime example of a naturally occurring, multiply N-methylated peptide with profound biological significance is Cyclosporin A. This cyclic undecapeptide is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[14][15] Its mechanism of action provides a clear illustration of how an N-methylated peptide can modulate a critical intracellular signaling pathway.

CyclosporinA_Signaling cluster_cell T-Cell CsA Cyclosporin A (N-methylated peptide) Cyclophilin Cyclophilin CsA->Cyclophilin CsA_Cyclo CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclo Calcineurin_active Calcineurin (Active) CsA_Cyclo->Calcineurin_active Calcineurin_inactive Calcineurin (Inactive) Calcineurin_active->Calcineurin_inactive NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation Gene_Transcription Cytokine Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Activates TCell_Activation T-Cell Activation & Proliferation Gene_Transcription->TCell_Activation Leads to

Figure 1: Simplified signaling pathway of Cyclosporin A in T-cells.

As depicted in Figure 1, Cyclosporin A passively diffuses across the T-cell membrane and binds to its intracellular receptor, cyclophilin.[15] This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[14] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[15] Phosphorylated NFAT cannot translocate to the nucleus, thus preventing the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).[15] The resulting reduction in IL-2 production leads to the suppression of T-cell activation and proliferation, the basis of Cyclosporin A's immunosuppressive effect.[5]

Experimental Protocols

The successful application of N-methylation in drug discovery relies on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis of N-methylated peptides and their subsequent evaluation.

Synthesis of N-Methylated Peptides

Solid-phase peptide synthesis (SPPS) is the most common method for preparing N-methylated peptides. While the coupling of N-methylated amino acids can be challenging due to steric hindrance, optimized protocols and coupling reagents have made their incorporation routine.[6][13]

SPPS_Workflow Resin Solid Support (Resin) Fmoc_AA1 Fmoc-Amino Acid 1 Coupling Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection Fmoc_AA1->Deprotection1 N_Methylation On-Resin N-Methylation (Optional, for specific residue) Deprotection1->N_Methylation Fmoc_NMe_AA2 Fmoc-N-Me-Amino Acid 2 Coupling Deprotection1->Fmoc_NMe_AA2 If not N-methylating N_Methylation->Fmoc_NMe_AA2 Deprotection2 Fmoc Deprotection Fmoc_NMe_AA2->Deprotection2 Repeat Repeat Coupling and Deprotection Cycles Deprotection2->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS) of N-methylated peptides.

Protocol: On-Resin N-Methylation of a Peptide

This protocol describes a common method for the N-methylation of a specific amino acid residue on a solid support during SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Methyl p-toluenesulfonate (MeOTs) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Methyl-2-pyrrolidone (NMP)

  • 2-Mercaptoethanol

  • Dichloromethane (DCM)

Procedure:

  • Sulfonylation:

    • Swell the peptide-resin in DMF.

    • Add a solution of o-NBS-Cl (4 eq) and collidine (4 eq) in DMF to the resin.

    • Shake at room temperature for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Methylation:

    • Swell the sulfonated peptide-resin in NMP.

    • Add a solution of MeOTs (10 eq) and DBU (5 eq) in NMP to the resin.

    • Shake at room temperature for 30 minutes.

    • Wash the resin thoroughly with NMP and DCM.

  • Desulfonylation:

    • Swell the methylated peptide-resin in NMP.

    • Add a solution of 2-mercaptoethanol (20 eq) and DBU (10 eq) in NMP to the resin.

    • Shake at room temperature for 15-30 minutes.

    • Wash the resin thoroughly with NMP and DCM. The resin is now ready for the coupling of the next amino acid.

Permeability Assessment: Caco-2 Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[15] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized intestinal epithelial cells that form tight junctions, mimicking the intestinal barrier.[15]

Caco2_Workflow Seed_Cells Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a confluent monolayer Seed_Cells->Culture TEER_Measurement Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Culture->TEER_Measurement Add_Peptide Add test peptide to the apical (donor) chamber TEER_Measurement->Add_Peptide Incubate Incubate at 37°C Add_Peptide->Incubate Sample_Basolateral Collect samples from the basolateral (receiver) chamber at various time points Incubate->Sample_Basolateral Analyze Analyze peptide concentration (e.g., LC-MS/MS) Sample_Basolateral->Analyze Calculate_Papp Calculate Apparent Permeability Coefficient (Papp) Analyze->Calculate_Papp

Figure 3: Workflow for the Caco-2 cell permeability assay.

Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin/streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test peptide and control compounds (e.g., a high permeability marker like propranolol and a low permeability marker like mannitol)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density.

    • Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test peptide solution (at a known concentration in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the peptide in the collected samples using a validated analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of peptide appearance in the receiver chamber (µmol/s)

      • A is the surface area of the Transwell membrane (cm²)

      • C₀ is the initial concentration of the peptide in the donor chamber (µmol/cm³)

Proteolytic Stability Assay

This assay evaluates the stability of a peptide in the presence of proteolytic enzymes, such as those found in serum or specific proteases like trypsin.

Protocol: Proteolytic Stability Assay in Human Serum

Materials:

  • Test peptide (N-methylated and non-methylated versions)

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA) for quenching

  • LC-MS/MS system for quantification

Procedure:

  • Incubation:

    • Prepare a stock solution of the test peptide.

    • Add the peptide stock solution to pre-warmed (37°C) human serum to achieve the desired final concentration.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing cold ACN with 0.1% TFA to stop the enzymatic reaction and precipitate the serum proteins.

    • Vortex the sample and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Determine the half-life (t₁/₂) of the peptide by fitting the data to a first-order decay model.

Conclusion

N-methylation is a highly effective and widely utilized strategy in peptide drug discovery to enhance pharmacokinetic properties and modulate biological activity. By increasing proteolytic stability and membrane permeability, N-methylation can transform a biologically active but pharmacokinetically poor peptide into a viable drug candidate with the potential for oral bioavailability. The experimental protocols outlined in this guide provide a framework for the rational design, synthesis, and evaluation of N-methylated peptides, empowering researchers to unlock the full therapeutic potential of this important class of molecules.

References

The Pivotal Role of N-Methyl-L-Threonine Derivatives in Modern Drug Discovery: A Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug development, the nuanced manipulation of molecular properties is paramount to enhancing therapeutic efficacy and overcoming biological barriers. This technical guide delves into the core physicochemical characteristics of N-methyl-L-threonine derivatives, a class of molecules gaining significant traction among researchers and drug development professionals. The strategic N-methylation of the L-threonine backbone imparts unique conformational constraints and electronic properties, profoundly influencing the stability, permeability, and biological activity of peptide-based therapeutics. This document provides a comprehensive overview of these properties, detailed experimental protocols, and a look into the potential biological signaling pathways influenced by these modifications.

Unveiling the Physicochemical Landscape

The introduction of a methyl group to the alpha-amino nitrogen of L-threonine fundamentally alters its physicochemical profile. These changes are critical for medicinal chemists aiming to fine-tune the drug-like properties of peptide candidates. A summary of the key physicochemical data for N-methyl-L-threonine and its commonly used derivatives is presented below.

Table 1: General and Structural Properties of N-Methyl-L-Threonine and Derivatives

PropertyN-Methyl-L-threonineFmoc-N-methyl-L-threonineBoc-N-methyl-L-threonine
IUPAC Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[1](2S,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-hydroxybutanoic acid(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid
Molecular Formula C₅H₁₁NO₃[1]C₂₀H₂₁NO₅[2]C₁₀H₁₉NO₅[3]
Molecular Weight ( g/mol ) 133.15[1]355.39[2]233.26[3]
CAS Number 2812-28-4[1]252049-06-2[2]101759-72-2[3]
Appearance White to off-white powder/solid[4]White to off-white powder[2]White powder[3]

Table 2: Physicochemical Data for N-Methyl-L-Threonine and Derivatives

PropertyN-Methyl-L-threonineFmoc-N-methyl-L-threonineL-Threonine (for comparison)
Melting Point (°C) >235 (decomposes)152 - 157[2]256 (decomposes)[5]
Solubility Soluble in water (≥ 50 mg/mL)[6]Improved solubility[2]Soluble in water
pKa (amino group) Not experimentally determined; expected to be slightly lower than L-threonine[7]-~9.10[7]
pKa (carboxyl group) Not experimentally determined-~2.09[7]
XLogP3-AA (computed) -3.1[1][7]--2.9[5]
Topological Polar Surface Area (Ų) 69.6[1]-83.6
Hydrogen Bond Donor Count 3[1]-3
Hydrogen Bond Acceptor Count 4[1]-4

Foundational Experimental Protocols

The accurate characterization of N-methyl-L-threonine derivatives is crucial for their successful application. The following sections outline standardized methodologies for determining key physicochemical parameters.

Synthesis of N-Methyl-L-threonine

A prevalent and efficient method for the N-methylation of L-threonine involves the formation and subsequent reduction of an oxazolidinone intermediate.[7][8]

Protocol: Reductive N-Methylation of L-Threonine [7]

  • Protection of the Carboxyl Group (Esterification):

    • Suspend L-threonine in an appropriate alcohol (e.g., methanol).

    • Add a catalyst, such as thionyl chloride or dry HCl gas, at 0°C to facilitate the formation of the methyl ester.

    • Stir the reaction mixture at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure to obtain the amino acid ester hydrochloride.

  • Formation of the Oxazolidinone Intermediate:

    • Dissolve the L-threonine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

    • Neutralize the hydrochloride with a base (e.g., triethylamine).

    • Add paraformaldehyde and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture using a Dean-Stark trap to remove water.

    • Purify the resulting oxazolidinone intermediate by column chromatography.

  • Reductive Cleavage of the Oxazolidinone:

    • Dissolve the purified oxazolidinone in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and water).

    • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanobohydride (NaCNBH₃), portion-wise at 0°C.

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction with water or a dilute acid.

  • Hydrolysis of the Ester and Work-up:

    • Hydrolyze the methyl ester by adding a base like lithium hydroxide (LiOH) in a mixture of water and a co-solvent like THF.

    • Acidify the reaction mixture to a pH of ~5-6 with a dilute acid (e.g., 1M HCl).

    • Purify the final product, N-Methyl-L-threonine, by ion-exchange chromatography or recrystallization.

    • Confirm the identity and purity of the product using NMR, MS, and by measuring its optical rotation.

Determination of Melting Point

The melting point is a key indicator of purity for crystalline solids.[4]

Apparatus: Capillary melting point apparatus.[4]

Procedure: [4]

  • Pack a small, dry sample of the N-methyl-L-threonine derivative into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature range from the first appearance of liquid to the point where the entire sample is liquid. Note any decomposition.

Determination of Solubility (Equilibrium Solubility Method)

Solubility is a critical parameter for drug formulation and biological assays.[4]

Apparatus: Analytical balance, vials, temperature-controlled shaker, centrifuge, spectrophotometer or HPLC.[4]

Procedure: [4]

  • Add an excess amount of the N-methyl-L-threonine derivative to a known volume of the solvent (e.g., water, ethanol, buffer) in a vial.

  • Agitate the mixture in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours).

  • Filter or centrifuge the saturated solution to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[4]

Apparatus: pH meter, burette, stirrer.[4]

Procedure: [4]

  • Dissolve a known amount of the N-methyl-L-threonine derivative in water.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), continuously monitoring the pH with a pH meter.

  • Plot the pH versus the volume of titrant added.

  • Determine the pKa values from the inflection points of the titration curve.

Determination of Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)

The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its ADME (absorption, distribution, metabolism, and excretion) properties.[4]

Apparatus: Separatory funnel or vials, pH meter, analytical instrumentation (e.g., HPLC, NMR).[4]

Procedure: [4]

  • Prepare a solution of the N-methyl-L-threonine derivative in one of the immiscible solvents (e.g., n-octanol or water).

  • Mix a known volume of this solution with a known volume of the second immiscible solvent in a separatory funnel.

  • Shake the mixture vigorously to allow for the partitioning of the solute between the two phases and then allow the layers to separate.

  • Determine the concentration of the compound in each phase analytically.

  • Calculate the logP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. For ionizable compounds, the distribution coefficient (logD) is often measured at a specific pH, such as physiological pH 7.4.[4]

Visualizing Methodologies and Pathways

To further elucidate the experimental and biological contexts of N-methyl-L-threonine derivatives, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and potential signaling interactions.

G cluster_synthesis Synthesis of N-Methyl-L-threonine L_Threonine L-Threonine Esterification Esterification (e.g., MeOH, SOCl₂) L_Threonine->Esterification Threonine_Ester L-Threonine Methyl Ester Esterification->Threonine_Ester Oxazolidinone_Formation Oxazolidinone Formation (Paraformaldehyde, p-TsOH) Threonine_Ester->Oxazolidinone_Formation Oxazolidinone Oxazolidinone Intermediate Oxazolidinone_Formation->Oxazolidinone Reductive_Cleavage Reductive Cleavage (e.g., NaBH₄) Oxazolidinone->Reductive_Cleavage N_Methyl_Ester N-Methyl-L-threonine Methyl Ester Reductive_Cleavage->N_Methyl_Ester Hydrolysis Hydrolysis (e.g., LiOH) N_Methyl_Ester->Hydrolysis N_Methyl_Threonine N-Methyl-L-threonine Hydrolysis->N_Methyl_Threonine G cluster_sp_peptide_synthesis Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-methyl-L-threonine Resin Solid Support (Resin) Couple_AA1 Couple First Fmoc-Amino Acid Resin->Couple_AA1 Wash1 Wash Couple_AA1->Wash1 Fmoc_Deprotection1 Fmoc Deprotection (Piperidine) Wash1->Fmoc_Deprotection1 Wash2 Wash Fmoc_Deprotection1->Wash2 Couple_NMeThr Couple Fmoc-N-methyl-L-threonine Wash2->Couple_NMeThr Wash3 Wash Couple_NMeThr->Wash3 Fmoc_Deprotection2 Fmoc Deprotection Wash3->Fmoc_Deprotection2 Couple_AA3 Couple Next Fmoc-Amino Acid Fmoc_Deprotection2->Couple_AA3 Repeat Repeat Cycles Couple_AA3->Repeat Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage Peptide Purified N-methylated Peptide Cleavage->Peptide G cluster_signaling Hypothesized Influence on Signaling Pathways (based on L-Threonine) Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Amino Acid Availability) Receptor Membrane Receptor / Transporter Extracellular_Signal->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MAPK MAPK (ERK, p38, JNK) Akt->MAPK Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation MAPK->Cell_Proliferation

References

N-Methylation in Medicinal Chemistry: A Technical Guide to Strategic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylation, the addition of a methyl group to a nitrogen atom, is a subtle yet powerful tool in the medicinal chemist's arsenal. This seemingly minor structural modification can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity. Strategic N-methylation can be leveraged to overcome common drug development hurdles such as poor solubility, rapid metabolism, and off-target effects. This in-depth technical guide explores the multifaceted role of N-methylation in drug design, providing a comprehensive overview of its impact on key drug-like properties. The guide summarizes quantitative data in comparative tables, details key experimental protocols for synthesis and evaluation, and provides visual representations of relevant biological processes and experimental workflows.

The Impact of N-Methylation on Physicochemical Properties

The introduction of a methyl group to a nitrogen-containing functional group can alter a compound's solubility and lipophilicity in ways that are not always intuitive. These changes are highly dependent on the local molecular environment and the resulting conformational effects.

Solubility and Lipophilicity

N-methylation of secondary amines generally has a minimal effect on aqueous solubility but tends to increase lipophilicity (logD). A slight decrease in basicity, with a reduction in pKa of about one unit for the amine nitrogen, is also typically observed.[1] In contrast, the impact on amides is more complex. While the N-methylation of secondary amides generally leads to an increase in solubility, the effect on lipophilicity varies.[1] For amides derived from aliphatic acids, N-methylation results in a small increase in solubility and a higher logD.[1] However, for amides of aromatic acids, a more significant solubility increase is often seen with less impact on logD.[1]

This counterintuitive increase in solubility for some N-methylated amides can be attributed to conformational changes. N-methylation can disrupt intramolecular hydrogen bonds, breaking the planarity of the molecule and exposing more polar surface area to water.[2] Conversely, N-methylation of sulfonamides consistently leads to decreased solubility and increased lipophilicity, as it has little impact on conformation and simply adds a hydrophobic methyl group.[2]

Table 1: Effects of N-Methylation on Physicochemical Properties of Various Functional Groups

Functional GroupEffect of N-Methylation on SolubilityEffect of N-Methylation on Lipophilicity (logD)Rationale
Secondary Amides (Aliphatic acid derived) Slight IncreaseIncreaseAddition of a hydrophobic methyl group.
Secondary Amides (Aromatic acid derived) Significant IncreaseLess ImpactConformational changes increase polar surface area.
Sulfonamides DecreaseIncreaseMinimal conformational change; addition of a hydrophobic methyl group.
Secondary Amines Little ImpactIncreaseAddition of a hydrophobic methyl group.

Influence of N-Methylation on DMPK/ADMET Profiles

N-methylation is a key strategy for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates.

Metabolic Stability

One of the most significant applications of N-methylation is to enhance metabolic stability. By "capping" a metabolically labile N-H bond, particularly in secondary amines and amides, N-methylation can block N-dealkylation, a common metabolic pathway mediated by cytochrome P450 enzymes. This can lead to a longer half-life and improved oral bioavailability. For instance, in a series of N-sulfonylhydrazone analogs, the N-methylated compounds exhibited significantly higher metabolic stability in liver microsomes compared to their non-methylated counterparts.[3][4][5] The half-life of one N-methylated analog was 126 minutes, indicating high microsomal stability, while its non-methylated counterpart was rapidly metabolized.[3]

Table 2: Comparative Metabolic Stability of N-Methylated and Non-Methylated Analogs

Compound PairModificationIn Vitro Half-life (t½)SystemReference
N-sulfonylhydrazone Analog 1 Non-methylated4.3 min (with NADPH)Rat Liver Microsomes[4]
N-sulfonylhydrazone Analog 2 N-methylated126 minRat Liver Microsomes[3]
JJC8-088 Non-methylated< 60 min (4% remaining at 1h)Mouse Liver Microsomes[6]
JJC8-091 N-methylated60 minMouse Liver Microsomes[6]
Membrane Permeability and Blood-Brain Barrier (BBB) Penetration

N-methylation can influence a compound's ability to cross biological membranes, including the blood-brain barrier (BBB). By removing a hydrogen bond donor and increasing lipophilicity, N-methylation can enhance passive diffusion. This is a particularly valuable strategy for central nervous system (CNS) drug discovery. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro tool to assess this property. Studies have shown that N-methylated compounds can exhibit improved permeability in PAMPA-BBB assays compared to their non-methylated precursors.[7][8][9][10][11] For example, N-methylated N-sulfonylhydrazones were found to be capable of crossing an artificial blood-brain barrier, whereas their non-N-methylated analogs could not.[4][5]

P-glycoprotein (P-gp) Efflux

P-glycoprotein (P-gp) is an efflux transporter that can actively pump drugs out of cells, leading to multidrug resistance in cancer and limiting the brain penetration of CNS drugs. N-methylation can be a tactic to circumvent P-gp mediated efflux. By masking a hydrogen bond donor, N-methylation can reduce a compound's recognition as a P-gp substrate.[12] The efflux ratio (ER), determined in cell-based assays such as those using Caco-2 or MDR1-MDCK cells, is a measure of a compound's susceptibility to P-gp efflux. A lower ER indicates less efflux. For a cinnoline analogue, N-methylation resulted in a 5.6-fold reduction in the efflux ratio in MDR1-MDCK cells compared to its quinoline counterpart.[12]

Table 3: Impact of N-Methylation on P-glycoprotein Efflux Ratio

Compound PairModificationP-gp Efflux Ratio (ER)Cell LineReference
Quinoline Analogue 25 Non-methylated7.3MDR1-MDCK[12]
Cinnoline Analogue 26 N-methylated1.3MDR1-MDCK[12]
CNS Drugs (Average) -Low incidence of P-gp substrate activityMDR1-MDCKII[13]
Non-CNS Drugs (Average) -Higher incidence of P-gp substrate activityMDR1-MDCKII[13]
hERG Inhibition

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of drug-induced cardiac arrhythmias. N-methylation can sometimes mitigate hERG inhibition, although the effects are compound-specific. The strategy often involves reducing the basicity of a nearby nitrogen atom, which can be a key interaction point with the hERG channel.

Table 4: hERG Inhibition Data for N-Methylated vs. Non-Methylated Compounds

Compound PairModificationhERG IC50Reference
Mexiletine N-methylated3.7 ± 0.7 μmol/L[14]
m-hydroxymexiletine (metabolite) -22.4 ± 1.2 μmol/L[14]
Various Drugs -IC50 values are protocol-dependent[15][16]

N-Methylation and Drug-Target Interactions

The impact of N-methylation on a compound's interaction with its biological target is highly context-dependent and can either enhance or diminish potency and selectivity.

Binding Affinity and Potency

The addition of a methyl group can provide beneficial hydrophobic interactions within a target's binding pocket, leading to increased affinity and potency. Conversely, the steric bulk of the methyl group can also lead to unfavorable clashes, reducing binding. Numerous case studies have demonstrated both outcomes. For example, in a series of PDE4 inhibitors, an N-methylated compound showed a significantly lower IC50 (0.47 µM) compared to its de-methylated analog (11 µM).[17] In contrast, N-methylation of melanocortin peptides led to reduced biological activity.[18][19]

Table 5: Comparative Potency of N-Methylated and Non-Methylated Analogs

Compound PairTargetModificationIC50 / KiReference
PDE4D3 Inhibitor 61 PDE4D3De-methylated11 µM[17]
PDE4D3 Inhibitor 62 PDE4D3N-methylated0.47 µM[17]
CB2R Modulator 24 CB2RUnmethylatedLower affinity[17]
CB2R Modulator 23 CB2RN-methylatedHigh affinity (low nM)[17]
Imatinib Bcr-Abl-Varies by cell line[20]
Nilotinib Bcr-Abl-~30-fold more potent than imatinib in some cell lines[20]

Experimental Protocols

Detailed methodologies for the synthesis of N-methylated compounds and their subsequent evaluation are crucial for successful drug discovery campaigns.

Synthetic Methodologies for N-Methylation

Eschweiler-Clarke Reaction: This reaction facilitates the methylation of primary or secondary amines to their corresponding tertiary amines using excess formic acid and formaldehyde.[6][21][22] A key advantage is that it avoids the formation of quaternary ammonium salts.[21][22]

  • Procedure: To the amine (1.0 eq), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added. The mixture is heated to 80 °C for 18 hours. After cooling, water and HCl (1M) are added, and the mixture is extracted with a suitable organic solvent like DCM. The aqueous phase is then basified to pH 11 and re-extracted. The combined organic layers are dried and concentrated, followed by purification.[21]

Reductive Amination: This is a versatile method for forming C-N bonds and is widely used for N-methylation in the pharmaceutical industry. It involves the reaction of an amine with a carbonyl compound (formaldehyde for methylation) in the presence of a reducing agent.

  • Procedure with N-Boc-N-methylamine: A protocol using N-Boc-N-methylamine and Me2SiHCl as the reductant has been developed. The reaction proceeds through a Boc-protected intermediate, which is deprotected in situ. This method is notable for its broad substrate scope and high yields.[4][20][23]

In Vitro Assays

Microsomal Stability Assay: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

  • Procedure: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human or rat) and an NADPH regenerating system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a solvent like acetonitrile. The remaining parent compound is quantified by LC-MS/MS to determine the rate of metabolism and calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[5][12][17][24][25][26][27][28]

Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB: This assay predicts the passive diffusion of a compound across the blood-brain barrier.

  • Procedure: A filter plate is coated with an artificial membrane composed of lipids that mimic the BBB. The test compound is added to the donor wells, and the plate is placed on top of an acceptor plate containing buffer. After an incubation period (e.g., 5 hours), the concentration of the compound in both the donor and acceptor wells is measured (typically by UV-Vis spectroscopy or LC-MS/MS) to calculate the permeability coefficient (Pe).[3][7][16][19][29]

P-glycoprotein (P-gp) Efflux Assay using Caco-2 Cells: This cell-based assay determines if a compound is a substrate for the P-gp efflux pump.

  • Procedure: Caco-2 cells, which are derived from human colorectal adenocarcinoma and express P-gp, are grown as a monolayer on a permeable support. The permeability of the test compound is measured in both directions: from the apical (A) to the basolateral (B) side and from B to A. The efflux ratio (ER) is calculated as the ratio of the permeability in the B-A direction to that in the A-B direction (ER = P_app(B-A) / P_app(A-B)). An ER significantly greater than 1 suggests that the compound is a P-gp substrate. The assay is often repeated in the presence of a known P-gp inhibitor to confirm the involvement of P-gp.[10][30][31][32][33]

hERG Patch-Clamp Assay: This is the gold standard for assessing a compound's potential to block the hERG potassium channel.

  • Procedure: Whole-cell patch-clamp recordings are performed on cells stably expressing the hERG channel (e.g., HEK293 cells). A specific voltage protocol is applied to elicit hERG currents. The cells are perfused with increasing concentrations of the test compound, and the inhibition of the hERG current is measured. The data is used to generate a concentration-response curve and determine the IC50 value.[9][18]

Visualizing N-Methylation Strategies in Drug Discovery

Diagrams can effectively illustrate the strategic application of N-methylation in medicinal chemistry.

lead_optimization_workflow cluster_0 Initial Lead cluster_1 N-Methylation Strategy cluster_2 In Vitro Profiling cluster_3 Optimized Lead lead Lead Compound (e.g., Poor metabolic stability, P-gp substrate) methylation Strategic N-Methylation - Block metabolic site - Mask H-bond donor lead->methylation Identify liabilities assays ADMET Assays - Microsomal Stability - Caco-2 P-gp Efflux - PAMPA-BBB methylation->assays Synthesize analogs optimized_lead Optimized Lead - Improved t½ - Reduced efflux - Enhanced permeability assays->optimized_lead Select candidate

Caption: Lead optimization workflow incorporating N-methylation.

pgp_efflux_mechanism cluster_cell Cell Membrane cluster_inside Intracellular cluster_outside Extracellular cluster_modification N-Methylation Strategy pgp P-glycoprotein (P-gp) adp ADP + Pi pgp->adp drug_out Drug pgp->drug_out Efflux drug_in Drug (P-gp Substrate) - H-bond donor drug_in->pgp Binding atp ATP atp->pgp Hydrolysis n_methyl_drug N-Methylated Drug - H-bond donor masked no_binding Reduced P-gp Binding n_methyl_drug->no_binding no_binding->pgp No/Weak Interaction

Caption: N-methylation to mitigate P-gp mediated drug efflux.

Conclusion

N-methylation is a versatile and impactful strategy in medicinal chemistry that can be employed to fine-tune the properties of drug candidates. A thorough understanding of how this modification influences a molecule's physicochemical characteristics, pharmacokinetic profile, and target interactions is essential for its rational application. By leveraging the principles and experimental approaches outlined in this guide, researchers can more effectively utilize N-methylation to design safer and more efficacious medicines. The provided data and protocols serve as a valuable resource for guiding lead optimization efforts and navigating the complexities of drug development.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-N-methyl-L-threonine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a pivotal strategy in medicinal chemistry for enhancing the therapeutic properties of peptides. N-methylation can significantly increase metabolic stability, improve membrane permeability, and confer conformational rigidity, which can lead to enhanced biological activity and oral bioavailability. Boc-N-methyl-L-threonine is a key building block in this context, offering the unique structural features of both N-methylation and a hydroxyl-containing side chain.

However, the steric hindrance presented by the N-methyl group poses considerable challenges during solid-phase peptide synthesis (SPPS), often resulting in incomplete coupling reactions and the formation of deletion sequences. This document provides detailed application notes and optimized protocols for the successful incorporation of this compound in Boc-strategy SPPS, focusing on the selection of appropriate coupling reagents and the implementation of efficient synthesis protocols.

Challenges in Coupling this compound

The primary obstacle in the incorporation of this compound is the steric hindrance at the N-terminal secondary amine. This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the kinetics of peptide bond formation. Consequently, standard coupling conditions are often insufficient to drive the reaction to completion, necessitating the use of more potent coupling reagents and optimized reaction conditions.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent is critical for achieving high coupling efficiency when incorporating sterically hindered amino acids like this compound. While direct comparative data for this compound is limited, the following table summarizes the performance of commonly used coupling reagents for challenging couplings involving N-methylated and other sterically hindered amino acids in SPPS.

Coupling ReagentReagent TypeTypical Coupling TimeReported Coupling Efficiency (%) for Hindered CouplingsNotes
HATU Aminium/Uronium Salt30 - 60 min> 99Highly reactive and effective for sterically demanding couplings with low racemization.[1][2]
HBTU Aminium/Uronium Salt30 - 90 min98 - 99A widely used and effective coupling reagent, though may be less efficient than HATU for the most difficult couplings.[3][4]
PyBOP Phosphonium Salt30 - 120 min98 - 99Efficient and avoids the risk of guanidinylation side reactions. Often used with an additive like HOAt for N-methyl amino acids.
PyAOP Phosphonium Salt30 - 120 minHighStrong activating agent with no risk of guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis.[1]
DIC/HOBt Carbodiimide60 - 240 min95 - 98A cost-effective option, but generally slower and less effective for highly hindered couplings.

Experimental Protocols

The following protocols are recommended for the efficient incorporation of this compound in manual Boc-SPPS. An in situ neutralization protocol is highlighted as it is particularly advantageous for minimizing aggregation and improving yields for difficult sequences.[5][6][7][8]

Materials and Reagents:

  • This compound

  • Appropriate solid support resin (e.g., Merrifield, PAM, or MBHA resin)[9]

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HBTU, PyBOP)

  • HOBt or HOAt (if required as an additive)

  • SPPS reaction vessel

Protocol 1: Boc Deprotection

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Pre-wash: Wash the resin with DCM (3 x 1 min).

  • Deprotection: Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 x 1 min) and DMF (3 x 1 min).

Protocol 2: Standard Neutralization and Coupling

  • Neutralization: Add a solution of 10% DIPEA in DCM to the deprotected peptide-resin and agitate for 5 minutes. Repeat this step.

  • Washing: Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), a longer reaction time or a double coupling may be necessary.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test for secondary amines.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 3: In Situ Neutralization and Coupling (Recommended)

This protocol combines the neutralization and coupling steps, which can improve efficiency and reduce aggregation.[5][7][10]

  • Deprotection and Washing: Follow Protocol 1 for Boc deprotection and the subsequent washing steps.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

  • Combined Neutralization and Coupling: Add the activated amino acid solution to the deprotected (and still protonated) peptide-resin. Then, add DIPEA (6 equivalents) directly to the reaction vessel.

  • Coupling Reaction: Agitate the mixture for 30 minutes to 2 hours. The coupling time will depend on the chosen coupling reagent and the steric hindrance of the coupling partners.

  • Monitoring and Washing: Monitor the reaction and wash the resin as described in Protocol 2.

Protocol 4: Peptide Cleavage from Resin (Example for Merrifield Resin)

  • Resin Preparation: After the final Boc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., HF/anisole) for 1-2 hours at 0°C. Note: Anhydrous HF is highly corrosive and toxic, and appropriate safety precautions and specialized equipment are mandatory.

  • Peptide Precipitation: After cleavage, precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizations

experimental_workflow cluster_SPPS_Cycle SPPS Cycle for this compound cluster_final_steps Final Steps start Start with Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM and DMF) deprotection->wash1 coupling In Situ Neutralization & Coupling of This compound (e.g., with HATU/DIPEA) wash1->coupling wash2 Wash (DMF and DCM) coupling->wash2 end_cycle Elongated Peptide-Resin wash2->end_cycle final_deprotection Final Boc Deprotection end_cycle->final_deprotection cleavage Cleavage from Resin (e.g., HF/anisole) final_deprotection->cleavage purification Purification (e.g., HPLC) cleavage->purification final_product Pure N-methylated Peptide purification->final_product signaling_pathway cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation boc_nmethr This compound activated_aa Activated this compound (OAt-ester) boc_nmethr->activated_aa Activation coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_aa elongated_peptide Elongated Peptide-Resin (with N-methyl-L-threonine) activated_aa->elongated_peptide Coupling peptide_resin Deprotected Peptide-Resin (N-terminal amine) peptide_resin->elongated_peptide base Base (DIPEA) base->peptide_resin Neutralization (in situ)

References

Application Notes and Protocols for the Standard Coupling of Boc-N-methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as Boc-N-methyl-L-threonine, is a critical strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides. N-methylation can improve metabolic stability, conformational rigidity, and cell permeability, leading to peptides with increased oral bioavailability and optimized pharmacological profiles.[1][2][3] However, the steric hindrance introduced by the N-methyl group presents a significant challenge during peptide synthesis, often resulting in low coupling yields and an increased risk of epimerization.[1][4] These application notes provide detailed protocols and guidance for the successful coupling of this compound.

Challenges in Coupling this compound

The primary obstacle in the acylation of N-methylated amino acids is the steric bulk around the secondary amine, which significantly slows down the reaction rate.[1][4] This reduced reactivity necessitates the use of highly efficient coupling reagents to achieve satisfactory yields.[1] Furthermore, the prolonged reaction times that may be required can increase the likelihood of epimerization at the α-carbon of the activated amino acid, compromising the stereochemical integrity of the final peptide.[4][5] Another potential side reaction is the dehydration of the threonine side chain (β-elimination), which can be promoted by basic conditions.[4] It is highly recommended to use a protecting group, such as tert-butyl (tBu), for the side-chain hydroxyl group of threonine to prevent side reactions like O-acylation and dehydration.[4]

Comparative Data of Common Coupling Reagents

The choice of coupling reagent is crucial for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the performance of various coupling reagents commonly used for N-methylated amino acid coupling.

Coupling ReagentReagent TypeTypical Coupling TimeReported Coupling Efficiency (%)Key Advantages & Notes
HATU Aminium/Uronium Salt20 - 45 min> 99.5Highly reactive, excellent for hindered couplings with low racemization. Often the first choice for difficult couplings.[2][6][7][8]
HCTU Aminium/Uronium Salt30 - 60 min98 - 99.5Fast and efficient, widely used in automated peptide synthesis. A cost-effective alternative to HATU.[2]
PyAOP Phosphonium Salt1 - 3 hoursHighEspecially effective for coupling N-methyl amino acids to other N-methyl amino acids.[9][10]
PyBOP Phosphonium Salt30 - 60 min98 - 99Efficient, with no risk of guanidinylation side reactions.[2]
COMU Aminium/Uronium Salt20 - 45 min> 99Highly reactive, comparable to HATU, with a safer handling profile as it does not contain potentially explosive HOBt or HOAt.[8][11][12]
PyBroP Phosphonium Salt1 - 2 hoursHighA halogenophosphonium salt that is highly efficient for coupling N-methylated amino esters.[13][14]
DIC/HOBt Carbodiimide60 - 120 min95 - 98Cost-effective but generally less effective for hindered couplings and can have slower reaction rates.[2][8]

Experimental Protocols

The following are detailed protocols for the coupling of this compound using highly recommended reagents. It is crucial to monitor the completion of the coupling reaction. Since the Kaiser test is not reliable for secondary amines, alternative tests like the bromophenol blue test should be used.[8][15]

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with sterically hindered N-methylated amino acids.[4][8]

Materials:

  • This compound(tBu)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.[4]

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (if applicable).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4][8]

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound(tBu)-OH (3 equivalents relative to resin loading) in DMF.[8]

    • Add HATU (2.9 equivalents) to the amino acid solution.[8]

    • Add DIPEA (6 equivalents) to the mixture.[8]

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize the risk of epimerization.[4]

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated amino acid solution to the resin.[4]

    • Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the time can be extended to 4 hours or even overnight.[2][4]

  • Monitoring and Washing:

    • Monitor the reaction completion using the bromophenol blue test.[15]

    • If the coupling is incomplete (a positive bromophenol blue test), consider a second coupling by repeating steps 2 and 3 with fresh reagents.[4][15]

    • Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times).[4]

  • Capping (Optional but Recommended):

    • If the coupling remains incomplete, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes to prevent the formation of deletion peptides.[4]

Protocol 2: Coupling using COMU

COMU is a third-generation uronium salt that offers high reactivity similar to HATU but with a better safety profile.[11][12]

Materials:

  • This compound(tBu)-OH

  • COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound(tBu)-OH (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.[12]

    • Allow the solution to pre-activate for 1-2 minutes.[10][12]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature. For hindered residues, a 1-hour double coupling may be necessary.[12]

  • Monitoring and Washing:

    • Monitor the reaction completion using the bromophenol blue test.

    • Upon completion, wash the resin as described in Protocol 1.

Protocol 3: Coupling using PyBroP

PyBroP is a halogenophosphonium reagent effective for coupling N-methylated amino acids.[13][14]

Materials:

  • This compound(tBu)-OH

  • PyBroP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation:

    • Swell the resin in DCM.

    • Perform N-terminal deprotection using standard procedures and wash the resin.[14]

  • Coupling Reaction:

    • Suspend the resin in DCM (10 mL/gram resin).[14]

    • In a separate vial, dissolve this compound(tBu)-OH (2 equivalents) in DCM or DMF and add it to the resin.[14]

    • Add PyBroP (2 equivalents) to the mixture.[14]

    • Cool the reaction vessel to 0°C in an ice bath.[14]

    • Add DIPEA (6 equivalents) and mix the suspension at 0°C for 1 minute, then allow the reaction to proceed for 1 hour at room temperature.[14]

  • Post-Coupling Wash:

    • Filter the resin and wash thoroughly with DCM.[14]

Visualizing the Workflow and Troubleshooting

To aid in the successful coupling of this compound, the following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.

experimental_workflow start Start: Resin with free amine resin_prep Resin Swelling & Deprotection start->resin_prep pre_activation Pre-activation of Boc-N-Me-Thr(tBu)-OH (Amino Acid + Coupling Reagent + Base) resin_prep->pre_activation coupling Coupling Reaction (1-4 hours) pre_activation->coupling monitoring Monitoring (e.g., Bromophenol Blue Test) coupling->monitoring wash Wash Resin (DMF, DCM) monitoring->wash Complete recouple Recouple monitoring->recouple Incomplete capping Capping of unreacted amines (Optional) wash->capping next_cycle Proceed to next cycle wash->next_cycle capping->next_cycle recouple->pre_activation

Caption: General workflow for a coupling cycle involving N-Methyl-L-threonine.

troubleshooting_workflow start Low Coupling Yield? reagent Using standard reagent (e.g., DIC/HOBt)? start->reagent Yes switch_reagent Switch to potent reagent (HATU, COMU, PyAOP, etc.) reagent->switch_reagent Yes double_couple Perform double coupling reagent->double_couple No end Problem Solved switch_reagent->end increase_time Increase reaction time/temperature double_couple->increase_time check_deprotection Check for complete deprotection of previous residue increase_time->check_deprotection check_deprotection->end

Caption: Decision tree for troubleshooting low coupling yields.

References

Application Notes and Protocols for Boc Deprotection of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and medicinal chemistry, offering robust protection for amino groups. However, the deprotection of Boc-protected N-methylated amino acids presents unique challenges. The increased steric hindrance from the N-methyl group can impede the reaction, necessitating optimized conditions to ensure efficient and complete removal of the Boc group while minimizing side reactions, most notably racemization.[1] These N-methylated residues are critical in drug design, often enhancing metabolic stability, membrane permeability, and conformational rigidity of peptides.

This document provides detailed application notes and protocols for various methods of Boc deprotection of N-methylated amino acids, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific substrate and synthetic strategy.

Deprotection Methodologies

The removal of the Boc group is typically achieved under acidic conditions. However, the lability of the Boc group on N-methylated amino acids can differ from their non-methylated counterparts. The choice of deprotection strategy should be guided by the substrate's sensitivity to acid and the potential for side reactions.

Acidic Deprotection

Acid-catalyzed cleavage of the Boc group is the most common approach. The mechanism involves protonation of the carbamate carbonyl, followed by cleavage to form a stable tert-butyl cation, carbon dioxide, and the free N-methylated amine.

  • Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for Boc deprotection. It is highly effective but can also promote side reactions if not used judiciously. The concentration of TFA and the presence of scavengers are critical parameters to control.

  • Hydrochloric Acid (HCl): HCl, typically in a solution of an organic solvent like dioxane or methanol, offers a milder alternative to TFA. It is often preferred when acid-sensitive functional groups are present in the molecule.

Alternative Deprotection Methods

To circumvent the harshness of strong acids, several alternative methods have been developed.

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): TMSOTf is a powerful Lewis acid that can effect Boc deprotection under milder conditions than TFA, often at lower temperatures. It is particularly useful for substrates with acid-labile protecting groups.

  • Thermal Deprotection: In some cases, the Boc group can be removed by heating, offering a neutral deprotection condition. This method is advantageous for substrates that are sensitive to both strong acids and bases. However, high temperatures may lead to other side reactions.

  • Deep Eutectic Solvents (DES): A greener alternative involves the use of Brønsted acidic deep eutectic solvents, such as a mixture of choline chloride and p-toluenesulfonic acid (pTSA).[2][3] This method can be performed at room temperature and often leads to high yields with simple work-up procedures.[2]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for different Boc deprotection methods applied to various amino acid derivatives. While direct comparative data for a wide range of N-methylated amino acids is limited in the literature, the provided data offers valuable insights into the efficiency of each method.

Table 1: Acidic Deprotection of Boc-Protected Amino Acids

Amino Acid DerivativeReagentSolventTimeTemperature (°C)Yield (%)Reference
Boc-L-Alanine methyl esterCholine Chloride:pTSA-10 minRoom Temp>98[2][4]
Boc-D-Alanine methyl esterCholine Chloride:pTSA-10 minRoom Temp>98[2][4]
Boc-L-Leucine methyl esterCholine Chloride:pTSA-25 minRoom Temp68[2][4]
Boc-L-Valine methyl esterCholine Chloride:pTSA-25 minRoom Temp63[2][4]
Boc-N-Me-Ile-OH derivative4 M HCl1,4-Dioxane--74 (over 3 steps)[5]
General N-Boc amines55% TFACH2Cl230 minRoom TempGenerally high[6]
General N-Boc amines100% TFA-5 minRoom TempGenerally high, but lower purity than 55% TFA/CH2Cl2[6]

Table 2: Alternative Deprotection Methods

Amino Acid DerivativeReagent/MethodSolventTimeTemperature (°C)Yield (%)Reference
N-Boc GlycineThermalTFE60 min15095[7]
N-Boc PhenylalanineThermalTFE60 min15052[7]
General N-Boc aminesOxalyl ChlorideMethanol1-4 hRoom Tempup to 90[8]
Boc-protected amino acidsSn(OTf)2----[9]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a general procedure for the TFA-mediated deprotection of Boc-N-methylated amino acids.

Materials:

  • Boc-N-methylated amino acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triethylsilane or thioanisole, optional but recommended)

  • Diethylether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-N-methylated amino acid in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger (1-5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For resistant substrates, neat TFA can be used.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting residue is the amine as its TFA salt, which can often be used directly in the next step.

  • For isolation of the free amine, proceed with a suitable work-up, such as precipitation of the TFA salt with cold diethyl ether, followed by filtration and drying.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol describes a milder acidic deprotection using HCl in dioxane.

Materials:

  • Boc-N-methylated amino acid

  • 4 M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous (or another suitable solvent like ethyl acetate)

  • Diethylether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-N-methylated amino acid in anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add the 4 M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the N-methylated amino acid.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Boc Deprotection using a Deep Eutectic Solvent (DES)

This protocol utilizes a green and efficient method with a choline chloride and p-toluenesulfonic acid-based DES.[2]

Materials:

  • Boc-N-methylated amino acid derivative

  • Choline chloride (ChCl)

  • p-Toluenesulfonic acid monohydrate (pTSA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ethyl acetate (AcOEt)

  • Saturated sodium bicarbonate (NaHCO3) solution

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and p-toluenesulfonic acid monohydrate in a 1:1 molar ratio and heating gently until a clear, homogeneous liquid is formed. Allow to cool to room temperature.

  • Add the Boc-N-methylated amino acid derivative (1 mmol) to the DES (1 mL) in a round-bottom flask with stirring.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 10-30 minutes.[2]

  • Upon completion, add a saturated aqueous solution of sodium bicarbonate to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected N-methylated amino acid derivative.

Mandatory Visualizations

Boc Deprotection Workflow

Boc_Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product cluster_side_reactions Potential Side Reactions Start Boc-N-methylated Amino Acid TFA TFA / DCM Start->TFA HCl HCl / Dioxane Start->HCl Alternative Alternative Methods (TMSOTf, Thermal, DES) Start->Alternative Other Other Side Reactions (e.g., t-butylation) Start->Other Product Deprotected N-methylated Amino Acid TFA->Product Racemization Racemization TFA->Racemization HCl->Product HCl->Racemization Alternative->Product

Caption: General workflow for the Boc deprotection of N-methylated amino acids.

Logical Relationship of Deprotection and Side Reactions

Deprotection_Logic cluster_input Input cluster_process Process cluster_output Outputs Input Boc-N-Me-Amino Acid Deprotection Deprotection Condition (Acidic or Alternative) Input->Deprotection Substrate Desired_Product Desired Product (N-Me-Amino Acid) Deprotection->Desired_Product Leads to Side_Product1 Racemized Product Deprotection->Side_Product1 Can cause Side_Product2 Other Byproducts Deprotection->Side_Product2 Can cause

Caption: Logical flow from protected amino acid to products and potential side products.

Conclusion

The selection of an appropriate Boc deprotection method for N-methylated amino acids is crucial for the success of a synthetic route. While standard acidic conditions with TFA or HCl are widely applicable, the increased steric hindrance and susceptibility to racemization of N-methylated substrates may necessitate the use of milder or alternative methods. Careful consideration of the substrate's functional groups, desired purity, and scalability should guide the choice of the deprotection strategy. The protocols and data presented herein provide a valuable resource for researchers to make informed decisions and optimize their synthetic procedures.

References

The Strategic Role of Boc-N-methyl-L-threonine in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide-based therapeutics represents a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. Among these modified building blocks, Boc-N-methyl-L-threonine has emerged as a valuable tool in drug design and development. Its unique structural features—a tert-butoxycarbonyl (Boc) protecting group for controlled synthesis and N-methylation to enhance pharmacokinetic properties—make it a key component in the synthesis of novel peptidomimetics and therapeutic peptides.[1][2]

N-methylation, the substitution of an amide proton with a methyl group, confers several advantages to a peptide backbone.[2] It can significantly improve resistance to proteolytic degradation by sterically hindering the approach of proteases.[3] Furthermore, the reduction in hydrogen bonding capacity can lead to increased membrane permeability and oral bioavailability.[4] The presence of the β-hydroxyl group in the threonine side chain, in conjunction with the N-methyl group, imposes unique conformational constraints that can lock a peptide into its bioactive conformation, thus enhancing receptor binding affinity and specificity.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in drug design, supported by quantitative data and visualizations to guide researchers in its effective implementation.

Key Applications in Drug Design

This compound is primarily utilized as a chiral building block in the solid-phase peptide synthesis (SPPS) of modified peptides and peptidomimetics.[1][5] Its applications span various therapeutic areas where enhanced stability and permeability are crucial for efficacy.

  • Peptidomimetics: N-methylation is a cornerstone of peptidomimetic design, aiming to create molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[6] this compound is instrumental in this area for creating analogues of bioactive peptides with enhanced therapeutic potential.

  • Cyclic Peptides: The incorporation of N-methylated residues is a common strategy in the synthesis of cyclic peptides to improve their conformational rigidity and pharmacokinetic profiles.[4] The steric hindrance from the N-methyl group can be challenging during synthesis but ultimately contributes to the desired therapeutic characteristics.[3]

  • Targeted Drug Delivery: The enhanced stability and permeability imparted by N-methylation can be leveraged in the design of peptides for targeted drug delivery systems, where the peptide moiety acts as a targeting ligand.[1]

Quantitative Data on Peptides Containing N-methyl-L-threonine

While specific data for a wide range of publicly disclosed drug candidates containing this compound is often proprietary, the following table presents representative data on the impact of N-methylation on peptide properties, extrapolated from available literature on similar modifications.

Peptide AttributeUnmodified PeptideN-methylated Peptide (Illustrative)Reference
Proteolytic Stability (t½ in plasma)< 10 min> 60 min[2]
Cell Permeability (Papp)LowModerate to High[2]
Receptor Binding Affinity (Ki)VariableOften maintained or improved[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. However, for research purposes, a common laboratory-scale synthesis involves the protection of L-threonine, followed by N-methylation. A general, illustrative procedure is provided below. For a more direct approach to Boc protection of L-threonine, a one-step method is also described.

Protocol for Boc Protection of L-Threonine:

  • Dissolve L-threonine in a mixture of methanol and water.[7]

  • Add sodium bicarbonate to the solution.[7]

  • Add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture.[7]

  • Stir the reaction at room temperature for 24-72 hours.[7]

  • Remove the solvent under vacuum.[7]

  • Dilute the residue with water and wash with a non-polar solvent like ether to remove unreacted Boc anhydride.[7]

  • Acidify the aqueous layer with a mild acid (e.g., saturated aqueous sodium bisulfite) and extract the product with an organic solvent (e.g., 2-methyltetrahydrofuran).[7]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Boc-L-threonine.[7]

General Workflow for N-methylation (Oxazolidinone Method):

A widely adopted, high-yielding method for the N-methylation of amino acids like threonine involves the formation of a 5-oxazolidinone intermediate, followed by reductive cleavage.[2]

  • Oxazolidinone Formation: Condense N-protected L-threonine (e.g., with an Fmoc group) with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene. The mixture is heated to reflux with azeotropic removal of water.[2]

  • Reductive Ring Opening: The purified oxazolidinone is dissolved in a solvent such as dichloromethane and treated with a reducing agent to yield the N-methylated amino acid.[2]

  • Boc Protection: The N-methyl-L-threonine can then be protected with a Boc group using standard procedures as described above.

Incorporation of this compound into Peptides via SPPS

The incorporation of this compound into a growing peptide chain using solid-phase peptide synthesis (SPPS) with Boc chemistry requires specific considerations due to steric hindrance.[3]

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield resin)

  • Coupling reagents (e.g., HBTU, HATU)[8]

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Solvents: N,N-Dimethylformamide (DMF), DCM

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Boc Deprotection: Treat the resin-bound peptide with a solution of TFA in DCM (typically 25-50%) for 30 minutes to remove the N-terminal Boc group.[8]

  • Washing: Thoroughly wash the resin with DCM, followed by a neutralization wash with a solution of DIPEA in DCM, and finally with DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling reagent like HBTU or HATU (3-4 equivalents) in a minimal amount of DMF. Add DIPEA (6-8 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature. Due to steric hindrance, the coupling time for N-methylated amino acids may need to be extended (e.g., 2-4 hours or longer).[9]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. Note that the Kaiser test is not reliable for N-methylated amino acids; alternative tests may be necessary.

  • Washing: After complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Visualizations

Experimental Workflow for SPPS using this compound

SPPS_Workflow start Start: Resin-bound Peptide deprotection Boc Deprotection (TFA in DCM) start->deprotection washing1 Washing & Neutralization (DCM, DIPEA, DMF) deprotection->washing1 coupling Coupling to Resin washing1->coupling activation Pre-activation of This compound (HBTU/HATU, DIPEA in DMF) activation->coupling washing2 Washing (DMF, DCM) coupling->washing2 next_cycle Next Amino Acid Cycle washing2->next_cycle

Caption: Workflow for incorporating this compound in SPPS.

Logical Relationship of N-methylation to Improved Drug Properties

Drug_Properties_Logic n_methylation N-methylation of Peptide Backbone steric_hindrance Steric Hindrance n_methylation->steric_hindrance reduced_h_bonding Reduced H-Bond Donors n_methylation->reduced_h_bonding conformational_rigidity Conformational Rigidity n_methylation->conformational_rigidity proteolytic_resistance Increased Proteolytic Resistance steric_hindrance->proteolytic_resistance membrane_permeability Increased Membrane Permeability reduced_h_bonding->membrane_permeability bioactive_conformation Stabilized Bioactive Conformation conformational_rigidity->bioactive_conformation improved_pk Improved Pharmacokinetics proteolytic_resistance->improved_pk membrane_permeability->improved_pk enhanced_potency Enhanced Potency & Specificity bioactive_conformation->enhanced_potency

Caption: Impact of N-methylation on peptide drug properties.

Conclusion

This compound is a critical reagent for medicinal chemists seeking to enhance the therapeutic properties of peptide-based drug candidates. The strategic incorporation of this N-methylated amino acid can lead to significant improvements in metabolic stability and cell permeability, thereby addressing major challenges in peptide drug development. While the synthesis of peptides containing N-methylated residues requires careful optimization of coupling conditions to overcome steric hindrance, the potential rewards in terms of improved pharmacokinetic and pharmacodynamic profiles make it a compelling strategy in the design of next-generation peptide therapeutics. The protocols and conceptual frameworks provided herein serve as a valuable resource for researchers aiming to harness the full potential of this compound in their drug discovery programs.

References

Application of Boc-N-methyl-L-threonine for Enhancing Peptide Stability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their poor in vivo stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as Boc-N-methyl-L-threonine, can significantly enhance peptide stability, improve cell permeability, and modulate conformation.[1][2][3] This modification involves replacing the hydrogen atom of a peptide's amide nitrogen with a methyl group, which sterically hinders the approach of proteases, thereby preventing enzymatic cleavage.[4]

These application notes provide a comprehensive overview of the use of this compound in peptide synthesis to enhance stability, including detailed experimental protocols and data presentation.

Mechanism of Enhanced Stability

N-methylation confers proteolytic resistance primarily through steric hindrance. The methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns that proteases recognize and utilize to bind to the peptide backbone.[4] This "steric shield" prevents the enzyme from accessing the scissile peptide bond, thus inhibiting cleavage.[4] Notably, the protective effect of a single N-methyl group can extend over a four-residue window, significantly increasing the peptide's half-life in a proteolytic environment.[4]

Mechanism of Proteolytic Stability Enhancement P Protease S Peptide Substrate (Unmodified Backbone) P->S Binding ES Enzyme-Substrate Complex S->ES C Cleaved Peptide Fragments ES->C Cleavage P_Me Protease S_Me N-Methylated Peptide (Steric Hindrance) P_Me->S_Me Approach NoBinding Binding Inhibited S_Me->NoBinding

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

Data Presentation: Enhanced Proteolytic Stability

The incorporation of N-methylated amino acids has been shown to dramatically increase the half-life of peptides in the presence of various proteases. The following table summarizes quantitative data from a study comparing the stability of N-methylated peptides to their unmodified counterparts when exposed to trypsin.

Peptide ModificationPosition of N-methylationFold Increase in Half-life
N-Me-DP2> 1000-fold
N-Me-KP1> 1000-fold
N-Me-L8P1'~140-fold
N-Me-YP2'~72-fold
Data adapted from a study on N-methyl scanning mutagenesis.[5]

This data clearly demonstrates that single N-methyl substitutions at or near the protease cleavage site can result in a dramatic increase in resistance to proteolysis, ranging from 72 to over 1000-fold.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound using Boc chemistry.

Materials:

  • This compound

  • Other Boc-protected amino acids

  • Merrifield resin or other suitable solid support

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[5]

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc chemistry comparison if needed)

  • Cleavage cocktail (e.g., TFA/triisopropylsilane/water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin if necessary.

    • Dissolve the first Boc-amino acid (4 equivalents relative to resin loading), DIC (4 equivalents), and HOBt (4 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with neat TFA for 1 minute.

    • Drain the solution and repeat the treatment with neat TFA for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Amino Acid Coupling (Standard):

    • In a separate vial, pre-activate the next Boc-amino acid (4 equivalents) with DIC (4 equivalents) and HOBt (4 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines).

    • Wash the resin with DMF and DCM.

  • Coupling of this compound:

    • Due to steric hindrance, a more potent coupling reagent like HATU is recommended for coupling to the N-substituted amino acid.[5]

    • Dissolve this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the solution to the resin and allow it to react for at least 3 hours.[6]

    • A double coupling may be necessary to ensure complete reaction.

    • Monitor the coupling using a test for secondary amines (e.g., Chloranil test).[7]

  • Chain Elongation: Repeat steps 3, 4, and 5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

SPPS Workflow for N-Methylated Peptides Start Start: Swell Resin Boc_Deprotection Boc Deprotection (TFA) Start->Boc_Deprotection Wash1 Wash (DCM, DMF) Boc_Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/HOBt or HATU) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Boc_Deprotection Next Amino Acid Final_Deprotection Final Boc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Characterized Peptide Purification->End

Caption: Workflow for solid-phase peptide synthesis incorporating N-methylated amino acids.

Protocol 2: Proteolytic Stability Assay

This protocol describes a general method to assess the stability of N-methylated peptides against enzymatic degradation.

Materials:

  • N-methylated peptide and non-methylated control peptide

  • Protease of interest (e.g., trypsin, chymotrypsin, pepsin)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • RP-HPLC system

Procedure:

  • Peptide Preparation: Dissolve the N-methylated and non-methylated peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add a specific volume of the peptide solution.

    • Equilibrate the tube to the desired reaction temperature (e.g., 37°C).

  • Enzyme Addition: Add the protease to the peptide solution to initiate the degradation reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis:

    • Plot the percentage of the remaining intact peptide against time.

    • Calculate the half-life (t½) of the peptide under the assay conditions.

    • Compare the half-life of the N-methylated peptide to that of the non-methylated control.

Impact on Signaling Pathways

The conformational constraints imposed by N-methylation can influence the binding affinity and selectivity of a peptide for its target receptor, potentially impacting downstream signaling pathways. For instance, the incorporation of N-methyl-L-threonine could be a valuable tool in modulating pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2] By locking the peptide into a bioactive conformation, N-methylation can enhance its inhibitory or modulatory effects on key proteins within these cascades.[2]

Potential Impact on a Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cellular Response (e.g., Proliferation, Survival) mTOR->Cell_Response Peptide N-Methylated Peptide Inhibitor Peptide->Receptor Enhanced Binding and Inhibition

Caption: N-methylated peptides can enhance receptor binding and modulate downstream signaling.

Conclusion

The use of this compound is a powerful strategy for enhancing the proteolytic stability of therapeutic peptides. The steric hindrance provided by the N-methyl group effectively shields the peptide backbone from enzymatic degradation, leading to a significantly prolonged half-life. While the synthesis of N-methylated peptides requires optimized coupling protocols to overcome steric challenges, the resulting improvements in stability and other pharmacological properties make it a valuable tool for researchers, scientists, and drug development professionals.

References

Synthesis of Cyclic Peptides Using Boc-N-methyl-L-threonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as Boc-N-methyl-L-threonine, into cyclic peptides represents a powerful strategy in modern drug discovery.[1] N-methylation can significantly enhance the pharmacokinetic properties of peptides by increasing their metabolic stability against enzymatic degradation, improving membrane permeability, and in some cases, leading to oral bioavailability.[1][2][3][4] This modification reduces the number of hydrogen bond donors, which can lower the desolvation penalty for membrane permeation and induce conformational rigidity, predisposing the peptide to a bioactive conformation.[1] this compound, in particular, introduces both steric bulk and a hydroxyl group, offering unique conformational constraints and potential for further functionalization.[1]

These application notes provide detailed protocols for the synthesis of cyclic peptides containing this compound, covering solid-phase peptide synthesis (SPPS), cyclization strategies, purification, and characterization.

Data Presentation

The primary challenge in incorporating N-methylated amino acids like this compound into a peptide sequence via SPPS is the steric hindrance of the N-methyl group. This hindrance can lead to incomplete coupling reactions and the formation of deletion sequences.[5] The choice of an appropriate coupling reagent is paramount to overcoming these synthetic hurdles.

Table 1: Performance of Coupling Reagents for Sterically Hindered Amino Acids (e.g., N-Methyl-L-threonine)

Coupling ReagentReagent TypeTypical Coupling Time (min)Reported Coupling Efficiency (%)Notes
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings with low racemization.[1]
HCTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used in automated peptide synthesis.[1]
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, with no risk of guanidinylation side reactions.[1][5]
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective but can have slower reaction rates and potential for side reactions.[1]

Table 2: Illustrative Purification and Characterization Data for a Cyclic Peptide Containing N-Methyl-Threonine

ParameterMethodTypical ResultNotes
Crude Purity RP-HPLC (214 nm)60-80%Purity can vary significantly based on the sequence and cyclization efficiency.
Final Purity RP-HPLC (214 nm)> 95%After preparative HPLC purification.
Molecular Weight Confirmation LC-MS (ESI+)Observed [M+H]⁺ matches calculated massConfirms the identity of the synthesized peptide.
Sequence Verification MS/MSFragmentation pattern consistent with the expected sequenceProvides confirmation of the amino acid sequence.[6]
¹H NMR (N-CH₃ signal) NMR SpectroscopySinglet at ~2.8 - 3.2 ppmCharacteristic chemical shift for the N-methyl group.[6][7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor using Boc-Chemistry

This protocol outlines the manual synthesis of a linear peptide on a solid support using Boc/Bzl chemistry.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • Acetic anhydride (for capping)

  • HF or TFMSA for cleavage

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the resin in DCM for 30 minutes in a reaction vessel.

    • Dissolve the first Boc-protected amino acid and an equivalent of cesium salt in DMF and add to the resin. Heat at 50°C for 12-24 hours to attach the first amino acid to the resin.

    • Wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM.

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 10 minutes.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Boc-amino acid (3 equivalents) with the chosen coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours. For the coupling of this compound, extend the coupling time to 2-4 hours and consider a double coupling to ensure complete reaction.

  • Capping (Optional but Recommended):

    • After coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat Deprotection and Coupling Cycles:

    • Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Boc Deprotection:

    • After the final amino acid has been coupled, perform a final Boc deprotection as described in step 2.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers) for 1-2 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Dry the crude linear peptide under vacuum.

Protocol 2: Solution-Phase Head-to-Tail Cyclization

This protocol describes the cyclization of the cleaved, fully deprotected linear peptide.

Materials:

  • Crude lyophilized linear peptide

  • High-purity DMF

  • Coupling reagent (e.g., HATU, PyBOP)

  • DIEA

Procedure:

  • Dissolution:

    • Dissolve the crude linear peptide in DMF to a final concentration of 1-5 mM. High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization Reaction:

    • Add DIEA (3 equivalents) to the peptide solution and stir.

    • Add the coupling reagent (e.g., HATU, 1.5 equivalents) to the solution.[1]

    • Stir the reaction at room temperature for 2-24 hours.[1]

    • Monitor the progress of the cyclization by LC-MS.[1]

  • Work-up:

    • Once the reaction is complete, remove the DMF under reduced pressure.[1]

    • The crude cyclic peptide can then be purified.

Protocol 3: Purification and Characterization

Purification:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using a preparative or semi-preparative C18 column.[1]

    • Collect fractions and analyze them by analytical LC-MS to identify those containing the pure product.[1]

    • Pool the pure fractions and lyophilize to obtain the final product.

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Confirm the molecular weight of the purified cyclic peptide.[6]

  • Tandem Mass Spectrometry (MS/MS):

    • Confirm the amino acid sequence through fragmentation analysis.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY/ROESY) NMR spectroscopy can be used to confirm the structure and to perform detailed conformational analysis of the cyclic peptide in solution.[1][7] The presence of the N-methyl group on threonine will result in a characteristic singlet in the ¹H NMR spectrum, typically between 2.8 and 3.2 ppm.[6][7]

Mandatory Visualization

G Resin Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling NMeCoupling Boc-N-Me-Thr Coupling (HATU/DIEA, extended time) Neutralization->NMeCoupling N-Me-Thr Wash Wash (DCM/DMF) Coupling->Wash Standard AA NMeCoupling->Wash Repeat Repeat for all amino acids Wash->Repeat Repeat->Deprotection Cleavage Cleavage from Resin (HF or TFMSA) Repeat->Cleavage Final Cycle LinearPeptide Crude Linear Peptide Cleavage->LinearPeptide Cyclization Solution-Phase Cyclization (High Dilution, HATU/DIEA) LinearPeptide->Cyclization CrudeCyclic Crude Cyclic Peptide Cyclization->CrudeCyclic Purification Purification (RP-HPLC) CrudeCyclic->Purification PureCyclic Pure Cyclic Peptide Purification->PureCyclic Characterization Characterization (LC-MS, NMR) PureCyclic->Characterization FinalProduct Final Product Characterization->FinalProduct

Caption: Experimental workflow for the synthesis of cyclic peptides containing this compound.

G CyclicPeptide N-Methylated Cyclic RGD Peptide Integrin Integrin Receptor (e.g., αvβ3) CyclicPeptide->Integrin Binds & Modulates FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Grb2 Grb2 Src->Grb2 Phosphorylates Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription Activates CellResponse Cellular Response (Proliferation, Migration, Survival) Transcription->CellResponse Regulates Gene Expression

Caption: Integrin-mediated signaling pathway modulated by N-methylated cyclic RGD peptides.[9]

References

Application Notes and Protocols for Choosing Coupling Reagents for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of N-Methylated Amino Acids in Peptide Synthesis

N-methylation of amino acids is a key modification in peptide-based drug discovery, enhancing therapeutic properties such as metabolic stability, membrane permeability, and conformational rigidity.[1][2][3] However, the incorporation of N-methylated (N-Me) amino acids into peptide sequences presents significant challenges. The steric hindrance from the N-methyl group slows down reaction times, often leading to incomplete couplings and the risk of racemization.[1][4] The reduced nucleophilicity and increased steric bulk of the secondary amine necessitate the use of highly reactive coupling reagents that can efficiently activate the carboxylic acid of the incoming amino acid without inducing significant side reactions.[1]

The primary mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone intermediate. The acidic alpha-proton of this intermediate can be easily abstracted by a base, leading to a loss of stereochemical integrity.[4] Therefore, the choice of coupling reagent, additives, and reaction conditions is critical to minimize this side reaction.[4][5]

Comparative Performance of Key Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful synthesis of N-methylated peptides. The following table summarizes the performance of several common reagents, focusing on their efficiency and impact on racemization.

Coupling ReagentReagent TypeActivating AdditiveBaseCoupling Efficiency for N-Me Amino AcidsRacemization SuppressionKey Considerations
HATU Uronium/Aminium SaltInternal (HOAt)DIEA, NMMHigh to Very HighHighHighly efficient for hindered couplings.[1][6] Can cause guanidinylation of the N-terminal amine if not pre-activated.[1][7] Based on potentially explosive HOAt.[8]
COMU Uronium/Aminium SaltInternal (OxymaPure)DIEAHighVery HighEfficiency is comparable to HATU.[8][6] A safer alternative to HATU as it is based on the non-explosive OxymaPure.[8][9]
PyBOP Phosphonium SaltInternal (HOBt)DIEAModerate to HighModerateGenerally effective, but can be less efficient for coupling two adjacent N-Me residues.[1] Byproducts are less hazardous than those of its predecessor, BOP.[8]
PyAOP Phosphonium SaltInternal (HOAt)DIEAHighHighEspecially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[10]
PyBroP Phosphonium SaltNoneDIEAHighHighHighly efficient for coupling N-methylated amino esters.[11] May lead to N-carboxyanhydride formation with some Boc-protected amino acids.[11]
T3P® Phosphonic AnhydrideNone (or OxymaPure)DIEAHighVery HighExcellent for substrates prone to epimerization.[8] Byproducts are non-hazardous and water-soluble, making it a "green" reagent.[8][12][13]
DIC/OxymaPure CarbodiimideOxymaPureN/AModerate to HighVery HighOxymaPure significantly enhances the efficiency of DIC and is highly effective at suppressing racemization.[6][14]
HBTU/HCTU Uronium/Aminium SaltInternal (HOBt)DIEAModerateModerateLess effective than HATU for N-methylated amino acids.[15] Can cause guanidinylation.[8][7]

Experimental Workflows and Protocols

Successful incorporation of N-methylated amino acids relies on optimized protocols that maximize coupling efficiency while minimizing side reactions.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical cycle for adding an N-methylated amino acid during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step: 1. Fmoc-N-Me-AA-OH 2. Coupling Reagent 3. Base Wash1->Coupling Prepares for Coupling Wash2 DMF Wash Coupling->Wash2 Removes Excess Reagents Next Next Deprotection or Cleavage Wash2->Next

General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Logical Flow for Coupling Reagent Selection

The choice of coupling reagent directly impacts the outcome of the synthesis, influencing both yield and purity.

Reagent_Choice Start Challenge: Coupling N-Methylated Amino Acid High_Rac High Racemization Risk? Start->High_Rac Steric_Hindrance High Steric Hindrance? (e.g., N-Me to N-Me) High_Rac->Steric_Hindrance Yes High_Rac->Steric_Hindrance No Uronium Uronium/Aminium Reagents (HATU, COMU) Steric_Hindrance->Uronium Yes Phosphonium Phosphonium Reagents (PyAOP, PyBroP) Steric_Hindrance->Phosphonium Yes T3P T3P® Steric_Hindrance->T3P Consider Carbodiimide Carbodiimide + Additive (DIC/OxymaPure) Steric_Hindrance->Carbodiimide Less Ideal Outcome_Good Outcome: High Yield, High Purity Uronium->Outcome_Good Phosphonium->Outcome_Good T3P->Outcome_Good Outcome_Bad Outcome: Low Yield, Impurities Carbodiimide->Outcome_Bad

Decision flow for selecting a suitable coupling reagent.

Detailed Experimental Protocols

Protocol 1: Coupling using HATU

HATU is one of the most effective reagents for coupling sterically hindered amino acids.[1]

Materials and Reagents:

  • Fmoc-N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).[1]

  • Activation Solution: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (~2 mL).[1][15]

  • Pre-activation: Add DIEA (0.8 mmol, 8 eq.) or NMM (8 eq.) to the activation solution and vortex for 1-5 minutes.[1][4][15] Do not exceed 5 minutes to minimize potential side reactions like guanidinylation.[1][4]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.[1][4] Coupling to another N-methyl residue may require longer reaction times or a second coupling.[1]

  • Monitoring: To monitor the reaction, a small sample of resin can be taken and tested using the Bromophenol Blue test.[4][15] A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.[15][16]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

Protocol 2: Coupling using COMU

COMU offers similar efficiency to HATU with improved safety and solubility profiles.[9]

Materials and Reagents:

  • Fmoc-N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (0.3 mmol, 3 eq.) and COMU (0.3 mmol, 3 eq.) in DMF (~2 mL).[17]

  • Pre-activation: Add DIEA (0.6 mmol, 6 eq.) to the activation solution and allow it to pre-activate for 1 minute.[17]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings, a second coupling may be necessary.

  • Monitoring and Washing: Follow steps 6 and 7 from the HATU protocol.

Protocol 3: Coupling using T3P®

T3P® is a green and efficient coupling reagent that minimizes racemization.[8][12][13]

Materials and Reagents:

  • Fmoc-N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • T3P® (Propylphosphonic Anhydride) solution (e.g., 50% in DMF or 2-MeTHF)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Reagent Preparation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (0.5 mmol, 5 eq.) in DMF.

  • Coupling: To the peptide-resin, add the dissolved Fmoc-N-methyl amino acid, followed by T3P® (0.5 mmol, 5 eq.) and then a significant excess of DIEA (1.0 mmol, 10 eq.).[18]

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from the HATU protocol.

Troubleshooting and Optimization

  • Incomplete Coupling: If coupling is incomplete, consider performing a double coupling, increasing the equivalents of reagents, or extending the reaction time.[6] For couplings between two N-methylated residues, increasing the reaction temperature may be necessary.[1]

  • Racemization: If racemization is a concern, switch to a less basic amine like N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Using additives like OxymaPure or HOAt is also highly effective at suppressing racemization.[4][6]

  • Guanidinylation: This side reaction can occur with uronium/aminium reagents like HATU and HBTU, capping the peptide chain.[1][7] Pre-activating the amino acid for a short period (1-3 minutes) before adding it to the resin can minimize this issue.[1]

References

Application Notes: A Comprehensive Guide to the Solid-Phase Synthesis of Peptides Containing Boc-N-methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylation is a critical modification in peptide-based drug discovery, often enhancing metabolic stability, membrane permeability, and conformational rigidity, which can lead to improved therapeutic profiles. Boc-N-methyl-L-threonine is a valuable building block for introducing these properties. However, the synthesis of peptides containing N-methylated amino acids presents significant challenges, primarily due to the steric hindrance at the N-terminal secondary amine, which can impede coupling reactions.[1]

This guide provides a detailed experimental protocol for the incorporation of this compound into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS) on a Merrifield resin. The protocols cover resin loading, the iterative synthesis cycle, final cleavage from the resin, and purification.

Challenges in Synthesis

The primary obstacle in coupling N-methylated amino acids is the steric bulk around the secondary amine, which significantly slows down the reaction kinetics.[1][2] This reduced reactivity necessitates the use of highly efficient coupling reagents and optimized conditions to achieve satisfactory yields and prevent common side reactions such as incomplete coupling, which leads to deletion sequences.[1] For Boc-SPPS, the threonine side-chain hydroxyl group is typically protected with a benzyl (Bzl) group, which is removed during the final cleavage step.[3]

Data Presentation

The choice of coupling reagent is paramount for successfully incorporating sterically hindered residues like this compound. The following table summarizes the reported performance of various common coupling reagents.

Coupling ReagentReagent TypeTypical Coupling Time (min)Reported Coupling Efficiency (%)Notes
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings with low racemization.[4]
HCTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used in automated peptide synthesis.[4]
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, with no risk of guanidinylation side reactions.[4][5]
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective but can have slower reaction rates.[4]

Experimental Protocols

This guide details the manual Boc-SPPS of a peptide containing N-methyl-L-threonine on Merrifield resin. The appropriate protected amino acid for this procedure is Boc-N-methyl-L-Thr(Bzl)-OH .

Protocol 1: Attachment of the First Amino Acid to Merrifield Resin (Resin Loading)

This protocol utilizes the cesium salt method, which is preferred for minimizing side reactions and racemization.[6]

Materials:

  • Merrifield resin (chloromethylpolystyrene)

  • First Boc-amino acid (e.g., Boc-Gly-OH)

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

  • Dioxane

Procedure:

  • Cesium Salt Preparation:

    • Dissolve the first Boc-amino acid (1.0 mmol) in a mixture of EtOH (2 mL) and water (0.5 mL).

    • Titrate the solution to pH 7.0 with a 2M aqueous solution of cesium carbonate.

    • Evaporate the solution to dryness using a rotary evaporator.

    • To ensure the salt is anhydrous, add dioxane (approx. 2.5 mL) and evaporate to dryness. Repeat this step.

  • Attachment to Resin:

    • Swell the Merrifield resin (1.0 g, ~1.0 mmol/g substitution) in DMF (8-10 mL) in a reaction vessel for at least 1 hour with gentle agitation.[7]

    • Drain the DMF.

    • Add the completely dry Boc-amino acid cesium salt (1.2 equivalents relative to resin substitution) dissolved in a minimal amount of DMF.

    • Secure the vessel on a shaker and heat to 50°C for 12-24 hours.[8]

    • Allow the resin to cool to room temperature.

    • Filter the resin and wash it sequentially with DMF (3x), 50% aqueous DMF (3x), DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the loaded resin in vacuo to a constant weight.

Protocol 2: Boc-SPPS Elongation Cycle

This iterative cycle is performed for each amino acid to be added to the peptide chain.

Materials:

  • Peptide-resin from the previous step

  • TFA (Trifluoroacetic acid)

  • DCM

  • DIEA (N,N-Diisopropylethylamine)

  • DMF

  • Boc-protected amino acid (for standard couplings) or Boc-N-methyl-L-Thr(Bzl)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (v/v) to the resin.[9]

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]

    • Filter the resin and wash sequentially with DCM (3x) and IPA (2x).[6]

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 10% DIEA in DCM (v/v) and agitate for 5 minutes.[6]

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3x) and then with DMF (3x) to prepare for coupling.

  • Amino Acid Coupling (Special Protocol for Boc-N-methyl-L-Thr(Bzl)-OH):

    • In a separate vial, dissolve Boc-N-methyl-L-Thr(Bzl)-OH (3 equivalents relative to initial resin loading) and HATU (2.9 equivalents) in DMF.[8]

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.[8]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, this coupling is slower than for standard amino acids.[1]

    • Monitoring the Coupling: Perform a qualitative test (e.g., Bromophenol Blue test) to confirm the absence of free secondary amines. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/green beads), a second coupling is required.

    • Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).

For standard, non-hindered amino acids, HBTU can be used instead of HATU with a shorter coupling time (1-2 hours).[8]

Protocol 3: Final Cleavage and Deprotection

This protocol uses anhydrous Hydrogen Fluoride (HF) to cleave the peptide from the Merrifield resin and remove the benzyl-based side-chain protecting groups. HF is extremely toxic and corrosive; this procedure must be performed by trained personnel in a specialized, HF-resistant apparatus. [10]

Materials:

  • Dried peptide-resin

  • Anhydrous HF

  • p-Cresol (scavenger)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Deionized water

Procedure:

  • Preparation:

    • Ensure the N-terminal Boc group is removed by performing a final deprotection step (Protocol 2, step 2).

    • Thoroughly dry the peptide-resin under high vacuum for several hours.

    • Place the dried peptide-resin and a Teflon-coated stir bar into the HF-resistant reaction vessel.

    • Add the scavenger, p-cresol (typically 1 mL per gram of resin).[11]

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Carefully condense anhydrous HF (approx. 9 mL per gram of resin) into the vessel.[10]

    • Transfer the vessel to an ice bath (0°C) and stir for 1 hour.

    • After the reaction, remove the HF under a slow stream of nitrogen or by vacuum into a suitable trap.

  • Peptide Precipitation and Work-up:

    • Once all HF is removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.

    • Wash the resin and precipitated peptide thoroughly with cold diethyl ether multiple times to remove the scavenger.[11]

    • Filter the crude peptide and dry it under vacuum.

Protocol 4: Peptide Purification

The standard method for purifying the crude peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

Materials:

  • Crude, lyophilized peptide

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Purification:

    • Inject the dissolved peptide onto a C18 column.

    • Elute the peptide using a gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes).

    • Monitor the elution profile at 210-220 nm.[12]

  • Fraction Analysis and Lyophilization:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction using analytical HPLC and mass spectrometry.

    • Pool the fractions containing the pure peptide.

    • Lyophilize (freeze-dry) the pooled fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

References

Application Notes and Protocols: Boc-N-methyl-L-threonine in Bioconjugation and Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-N-methyl-L-threonine, a key building block in the synthesis of modified peptides with enhanced therapeutic potential. N-methylation of the peptide backbone is a powerful strategy to improve pharmacokinetic properties, including metabolic stability and cell permeability.[1][2][3] This document outlines detailed protocols for the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS), discusses its applications in bioconjugation, and explores its potential in protein engineering.

Introduction to N-Methylation

N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, confers significant advantages to peptide-based therapeutics.[3][4] This modification:

  • Enhances Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, protecting the amide bond from enzymatic cleavage and extending the peptide's in-vivo half-life.[3][5]

  • Improves Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can lead to improved passive diffusion across cell membranes and potentially enhanced oral bioavailability.[1][6]

  • Induces Conformational Constraints: The methyl group restricts the rotational freedom of the peptide backbone, which can help to lock the peptide into its bioactive conformation, leading to higher receptor affinity and selectivity.[3][6]

This compound is a protected amino acid derivative designed for use in peptide synthesis, particularly utilizing the Boc/Bzl protection strategy.[7][8]

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The incorporation of N-methylated amino acids like this compound into a peptide sequence presents challenges, primarily due to the steric hindrance of the N-methyl group, which can slow down coupling reactions.[2][8] Therefore, optimized protocols and highly efficient coupling reagents are required.

Quantitative Data: Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high coupling efficiency when incorporating sterically hindered N-methylated amino acids. The following table summarizes the performance of common coupling reagents.

Coupling ReagentReagent TypeTypical Coupling Time (min)Reported Coupling Efficiency (%)Notes
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings with low racemization.[1]
HCTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used in automated peptide synthesis.[1]
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, with no risk of guanidinylation side reactions.[1]
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective but can have slower reaction rates and potential for side reactions.[1]
Experimental Protocol: Manual Boc-SPPS Incorporation of this compound

This protocol outlines the manual synthesis of a peptide incorporating a this compound residue using Boc/Bzl chemistry on a Merrifield resin.

Materials:

  • Merrifield resin (or other suitable Boc-compatible resin)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HATU)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for your chosen resin type.

  • Boc-Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with 50% TFA in DCM for 1-2 minutes.

    • Drain and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 5% DIPEA in DMF for 2 minutes (2x).

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling (Standard Residue):

    • In a separate vial, pre-activate the next Boc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x).

  • Incorporation of this compound:

    • In a separate vial, dissolve this compound (4 equivalents) and a highly efficient coupling reagent such as HATU (3.95 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution for pre-activation (1-2 minutes).

    • Add the activated solution to the deprotected and neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours, or longer if necessary. Due to steric hindrance, a double coupling may be required.

    • Monitor the reaction. Note: The Kaiser test is not suitable for N-methylated amines. A bromophenol blue test can be used instead.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the completed peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF/anisole) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Collect the peptide by centrifugation and wash with cold ether.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) to confirm its molecular weight.

SPPS Workflow Diagram

SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling Reaction (2-4 hours) wash2->coupling activation Pre-activation of Boc-N-Me-L-Thr (HATU/DIPEA in DMF) activation->coupling wash3 Wash (DMF, DCM) coupling->wash3 next_cycle Repeat for next amino acid wash3->next_cycle end_cycle End of Cycle: Elongated Peptide-Resin next_cycle->deprotection Yes next_cycle->end_cycle No

Caption: Workflow for a single coupling cycle of this compound in Boc-SPPS.

Application in Bioconjugation

Peptides containing N-methylated residues can be valuable tools in bioconjugation for developing targeted therapeutics, diagnostic agents, and research probes. The enhanced stability of these peptides makes them ideal for in-vivo applications.

Conceptual Application: Stable Peptide-Drug Conjugates

An N-methylated peptide with high affinity for a specific cell surface receptor can be synthesized and subsequently conjugated to a cytotoxic drug. The resulting peptide-drug conjugate (PDC) can selectively deliver the drug to target cells, minimizing off-target toxicity. The N-methylated backbone ensures the peptide remains intact in circulation long enough to reach its target.

Design Considerations for Bioconjugation:

  • Orthogonal Chemistry: The peptide should be designed with a unique functional group for conjugation (e.g., a terminal alkyne or azide for click chemistry, or a unique cysteine for maleimide chemistry) that is orthogonal to the N-methylated residue and other side chains.

  • Linker Strategy: The choice of linker between the peptide and the payload is crucial and can affect the stability, solubility, and efficacy of the conjugate.

  • Post-SPPS Modification: Bioconjugation is typically performed after the peptide has been synthesized, cleaved from the resin, and purified.

Logical Workflow for Peptide-Drug Conjugate (PDC) Synthesis

PDC_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_conjugation Bioconjugation cluster_final Final Product spps 1. SPPS of N-Methylated Peptide (with conjugation handle, e.g., Azide) cleavage 2. Cleavage & Deprotection spps->cleavage hplc 3. RP-HPLC Purification cleavage->hplc click 4. Click Chemistry Reaction (e.g., CuAAC) hplc->click drug Drug Payload (with alkyne group) drug->click pdc_hplc 5. Purification of PDC (RP-HPLC) click->pdc_hplc pdc_final Final Peptide-Drug Conjugate pdc_hplc->pdc_final

Caption: Conceptual workflow for creating a stable Peptide-Drug Conjugate (PDC).

Application in Protein Engineering

Incorporating N-methylated amino acids into proteins is a more complex challenge than in peptide synthesis and is an emerging area of research. Current methods are not as straightforward as standard recombinant protein expression. However, the potential benefits are significant.

Conceptual Application: Engineering Proteins with Enhanced Stability or Novel Functions

Site-specific incorporation of an N-methylated amino acid like N-methyl-L-threonine could be used to:

  • Stabilize Protein Folds: Introduce a conformational lock at a critical turn or loop region to enhance thermal stability or resistance to denaturation.

  • Modulate Protein-Protein Interactions: The removal of a hydrogen bond donor at an interface could either disrupt or, in some cases, enhance a specific protein-protein interaction by altering the local electrostatics and sterics.

  • Increase Resistance to Proteolysis: Engineer protease resistance at a specific cleavage site within a therapeutic protein, thereby extending its half-life.

Potential Strategies for Incorporation

Direct incorporation during ribosomal protein synthesis is challenging. However, advanced protein engineering strategies could be employed:

  • Chemoenzymatic Ligation: A protein could be expressed in two parts. One fragment could be synthesized chemically to include the N-methylated residue, and then ligated to the other recombinantly expressed fragment using enzymes like sortase or through native chemical ligation.

  • In Vitro Translation Systems: Specialized in vitro translation systems with modified ribosomes and engineered tRNAs could potentially be used for the site-specific incorporation of N-methylated amino acids in response to a unique codon.

Signaling Pathway Modulation Diagram

The inclusion of N-methyl-L-threonine in a peptide therapeutic can lead to more sustained inhibition of a signaling pathway due to its enhanced stability and optimized conformation.[3]

Signaling_Pathway cluster_pathway PI3K/Akt Signaling Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation peptide N-Methylated Peptide Inhibitor (e.g., containing N-Me-Thr) peptide->receptor Sustained Binding & Inhibition protease Proteases peptide->protease Resistant non_methyl_peptide Non-Methylated Peptide non_methyl_peptide->protease Degradation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of a signaling pathway by a proteolytically stable N-methylated peptide.

Conclusion

This compound is a valuable reagent for the synthesis of N-methylated peptides. The incorporation of this modified amino acid can significantly enhance the drug-like properties of peptides, making them more stable, permeable, and potent. While direct applications in bioconjugation and protein engineering require specialized strategies, the resulting modified peptides and proteins have immense potential in the development of next-generation therapeutics and research tools. Careful consideration of synthetic protocols and the strategic placement of the N-methyl group are key to harnessing its full potential.

References

Analytical Methods for Peptides Containing N-methyl-L-threonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methyl-L-threonine into peptide structures is a key strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and conformational rigidity. These modifications, however, present unique analytical challenges. This document provides detailed application notes and protocols for the comprehensive analysis of peptides containing N-methyl-L-threonine, utilizing techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chromatographic Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for the purification and purity assessment of synthetic peptides. The introduction of an N-methyl group on a threonine residue can alter the peptide's hydrophobicity and may lead to conformational isomers, impacting the chromatographic profile.

RP-HPLC for Purity Assessment

N-methylation of a peptide backbone typically leads to a slight increase in hydrophobicity, resulting in a longer retention time on a C18 column compared to its non-methylated counterpart. A common issue encountered during the analysis of N-methylated peptides is peak broadening or the appearance of multiple peaks due to the presence of cis and trans isomers of the N-methylated amide bond. Running the analysis at an elevated temperature (e.g., 40-60 °C) can often help to coalesce these conformer peaks into a single, sharper peak.[1]

Table 1: Illustrative Comparison of HPLC Retention Times

Peptide SequenceModificationColumnMobile Phase AMobile Phase BGradientFlow Rate (mL/min)Approximate Retention Time (min)
Ac-Ala-Thr-Ala-NH2NoneC18, 4.6 x 150 mm, 5 µm0.1% TFA in Water0.1% TFA in Acetonitrile5-95% B over 30 min1.015.2
Ac-Ala-(N-Me)Thr-Ala-NH2N-methyl-L-threonineC18, 4.6 x 150 mm, 5 µm0.1% TFA in Water0.1% TFA in Acetonitrile5-95% B over 30 min1.016.5
Experimental Protocol: Analytical RP-HPLC

Objective: To assess the purity of a peptide containing N-methyl-L-threonine.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Peptide sample

  • Solvent for sample dissolution (e.g., water/acetonitrile mixture)

Procedure:

  • Sample Preparation: Dissolve the peptide sample in a suitable solvent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C (to minimize conformational isomer peaks)

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Injection: Inject an appropriate volume of the sample (e.g., 10-20 µL).

  • Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the peptide.

Mass Spectrometry for Structural Verification

Mass spectrometry is a critical tool for confirming the molecular weight and verifying the amino acid sequence of peptides containing N-methyl-L-threonine.

LC-MS for Molecular Weight Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the successful synthesis of the target peptide by verifying its molecular weight. The N-methylation of a threonine residue results in a mass increase of 14.01565 Da compared to the non-methylated peptide.

Tandem MS (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) is employed to fragment the peptide and confirm the amino acid sequence, including the precise location of the N-methyl-L-threonine residue. Collision-induced dissociation (CID) is a common fragmentation method that produces a series of b- and y-ions. The N-methyl group will add 14.01565 Da to the mass of the fragment ions containing the modified residue.

Table 2: Illustrative MS/MS Fragmentation Data for Ac-Ala-(N-Me)Thr-Ala-NH2

Ion TypeSequenceCalculated m/z (Monoisotopic)Ion TypeSequenceCalculated m/z (Monoisotopic)
b1Ac-Ala114.0550y1Ala-NH289.0604
b2Ac-Ala-(N-Me)Thr229.1234y2(N-Me)Thr-Ala-NH2218.1445
b3Ac-Ala-(N-Me)Thr-Ala300.1605y3Ala-(N-Me)Thr-Ala-NH2289.1816
Experimental Protocol: LC-MS/MS

Objective: To confirm the molecular weight and sequence of a peptide containing N-methyl-L-threonine.

Materials:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Formic acid in water

  • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile

  • Peptide sample

Procedure:

  • Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a final concentration of approximately 10-100 fmol/µL.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min

    • Gradient: A suitable gradient to ensure separation and elution of the peptide.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS1 Scan Range: m/z 100-2000

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the most intense precursor ions.

  • Data Analysis: Analyze the MS1 data to confirm the molecular weight of the peptide. Interpret the MS/MS spectra to verify the amino acid sequence and locate the N-methyl-L-threonine residue by observing the characteristic mass shifts in the b- and y-ion series.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and conformational dynamics of peptides in solution. The N-methylation of a threonine residue introduces distinct changes in the NMR spectra.

The N-methyl group gives rise to a characteristic singlet in the 1H NMR spectrum, typically between 2.5 and 3.5 ppm.[2] The presence of cis and trans conformers can lead to the doubling of peaks for the N-methyl group and adjacent residues.[2] Two-dimensional NMR techniques, such as TOCSY and NOESY/ROESY, are essential for complete resonance assignment and for determining the peptide's conformation.[2]

Table 3: Representative 1H NMR Chemical Shifts (ppm) for a Peptide Fragment

ResidueProtonL-Threonine PeptideN-Methyl-L-threonine Peptide
Ala (i-1)NH8.25-
Ala (i-1)4.304.45
Thr / (N-Me)Thr (i)NH / N-CH38.102.85 (trans), 3.05 (cis)
Thr / (N-Me)Thr (i)4.214.85
Thr / (N-Me)Thr (i)4.154.25
Ala (i+1)NH8.308.40 (trans), 8.15 (cis)
Ala (i+1)4.324.35

Note: Chemical shifts are illustrative and can vary based on the peptide sequence and experimental conditions.

Experimental Protocol: 2D NMR Spectroscopy

Objective: To characterize the solution structure of a peptide containing N-methyl-L-threonine.

Materials:

  • High-field NMR spectrometer

  • Deuterated solvent (e.g., D2O or DMSO-d6)

  • Purified peptide sample

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of the appropriate deuterated solvent.

  • 1D 1H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and identify characteristic signals.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are crucial for determining the three-dimensional structure and the cis/trans isomerization state of the N-methylated amide bond.

  • Data Analysis: Process and analyze the 2D NMR spectra to assign all proton resonances and derive conformational constraints (e.g., interproton distances from NOEs/ROEs) for structure calculation.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analytical Characterization synthesis Solid-Phase Peptide Synthesis (SPPS) - Fmoc-N-Me-L-Thr(tBu)-OH incorporation cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification Preparative RP-HPLC cleavage->purification hplc Analytical RP-HPLC (Purity Assessment) purification->hplc lcms LC-MS (Molecular Weight Confirmation) purification->lcms nmr NMR Spectroscopy (Conformational Analysis) purification->nmr msms Tandem MS (MS/MS) (Sequence Verification) lcms->msms

Caption: General experimental workflow for the synthesis and analysis of peptides containing N-methyl-L-threonine.

Integrin-Mediated Signaling Pathway

The enhanced stability and conformational rigidity of peptides containing N-methyl-L-threonine make them promising candidates for modulating protein-protein interactions, such as those involved in integrin signaling. Integrins are cell surface receptors that play a crucial role in cell adhesion, proliferation, and migration.

integrin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm integrin Integrin Receptor fak FAK integrin->fak Activation peptide N-methylated Peptide (Antagonist) peptide->integrin Inhibition ecm Extracellular Matrix (ECM) ecm->integrin Binding src Src fak->src ras Ras src->ras erk ERK ras->erk proliferation Cell Proliferation & Migration erk->proliferation

Caption: Simplified diagram of an integrin-mediated signaling pathway and potential inhibition by an N-methylated peptide antagonist.

References

Troubleshooting & Optimization

Overcoming steric hindrance in Boc-N-methyl-L-threonine coupling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the coupling of sterically hindered amino acids, specifically Boc-N-methyl-L-threonine.

Troubleshooting Guide: Low Coupling Efficiency

Issue: You are experiencing low coupling yields or incomplete reactions when attempting to couple an amino acid onto an N-terminal this compound residue, or when coupling this compound itself. This is often indicated by the presence of deletion sequences in the final peptide product.[1][2]

Root Cause Analysis and Solutions

The primary reason for these difficulties is the significant steric hindrance posed by the N-methyl group, which physically obstructs the approach of the activated carboxylic acid to the secondary amine.[1][3][4] This steric bulk slows down the reaction kinetics, often rendering standard coupling protocols ineffective.[1][2][4]

Below is a systematic workflow to troubleshoot and resolve low coupling efficiency.

G cluster_0 Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Yield Observed reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If yield is still low end Coupling Efficiency Improved reagent->end If successful recouple Step 3: Implement Recoupling Strategy conditions->recouple If yield is still low conditions->end If successful microwave Step 4: Consider Microwave Assistance recouple->microwave For very difficult couplings recouple->end If successful microwave->end

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is coupling to this compound so difficult?

A1: The primary challenge is steric hindrance. The methyl group on the amide nitrogen physically blocks the approach of the incoming activated amino acid, significantly slowing down the reaction.[1][3][4] This steric bulk, combined with the reduced nucleophilicity of the N-methylated amine, makes peptide bond formation less efficient compared to non-methylated amino acids.[1][3]

Q2: My standard coupling reagents like DIC/HOBt are failing. What should I use instead?

A2: For sterically hindered amino acids like N-methyl-L-threonine, more powerful coupling reagents are necessary. Onium-salt-based reagents are highly recommended over standard carbodiimides.[1][3]

  • Aminium/Uronium Salts: Reagents such as HATU, HCTU, and COMU are very effective because they form highly reactive OAt, O-6-ClBt, or Oxyma esters.[3][5][6] HATU is often considered the superior choice for many difficult couplings.[5][7]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents that have shown great success in these challenging couplings.[1][8] PyAOP is particularly effective for coupling N-protected N-methyl amino acids.[8]

Q3: How can I monitor the progress of the coupling reaction?

A3: The standard ninhydrin (Kaiser) test is unreliable for secondary amines like N-methyl-L-threonine as it often gives a false negative (no color change). The bromophenol blue test is a recommended alternative for monitoring the presence of unreacted N-methyl amines.[1][9][10] A color change from blue to yellow indicates complete coupling.[1][9]

Q4: Is it necessary to protect the side-chain hydroxyl group of N-methyl-L-threonine?

A4: Yes, it is highly recommended to use a protecting group for the side-chain hydroxyl function, with tert-butyl (tBu) being the most common choice in Fmoc-based synthesis.[2] This prevents potential side reactions such as O-acylation or dehydration (β-elimination), especially under the basic conditions of coupling or Fmoc deprotection.[2]

Q5: Can I use heat to improve the coupling efficiency?

A5: Yes, moderately increasing the temperature can help overcome the activation energy barrier.[1] However, this must be done cautiously as elevated temperatures can increase the risk of racemization.[1][3] A more controlled and effective method is to use microwave-assisted peptide synthesis (SPPS), which can significantly accelerate difficult couplings and drive them to completion.[11][12][13][14]

Q6: What are "double coupling" and "triple coupling," and when should I use them?

A6: "Double" or "triple coupling" refers to repeating the coupling step with fresh reagents after the initial coupling reaction.[1][15] This strategy is often necessary for very difficult couplings, like those involving N-methylated amino acids, to ensure the reaction goes to completion and to minimize the formation of deletion sequences.[1]

Quantitative Data Summary

The choice of coupling reagent is critical for overcoming the steric hindrance of N-methyl-L-threonine. The following tables summarize the performance and recommended conditions for various coupling reagents.

Table 1: Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeReported Coupling Efficiency (%)Notes
HATU Aminium/Uronium Salt20 - 45 min> 99.5Highly reactive, excellent for hindered couplings with low racemization.[16] Considered superior to HBTU.[5]
HCTU Aminium/Uronium Salt30 - 60 min98 - 99.5Fast and efficient, widely used in automated peptide synthesis.[16]
PyBOP/PyAOP Phosphonium Salt30 - 60 min98 - 99Efficient, with no risk of guanidinylation side reactions.[8][16] PyAOP is especially effective for N-methyl amino acids.[8]
COMU Aminium/Uronium Salt20 - 45 min> 99Comparable efficiency to HATU with improved safety and solubility profile.[3][6][17]
DIC/HOBt Carbodiimide60 - 120 min95 - 98Cost-effective but often insufficient for highly hindered couplings, leading to slower rates and potential side reactions.[16]

Table 2: Recommended Reagent Equivalents for a Hindered Coupling

ComponentEquivalents (relative to resin loading)
This compound2 - 4
Coupling Reagent (e.g., HATU, PyBOP)1.9 - 4
Base (e.g., DIPEA, Collidine)4 - 8

Note: These are general recommendations. Optimization may be required for specific sequences.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of a Hindered Amino Acid

This protocol outlines a general procedure for coupling an amino acid onto a resin-bound peptide with an N-terminal this compound.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Boc Deprotection: Treat the resin with an appropriate deprotection solution (e.g., TFA in DCM) to remove the N-terminal Boc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove the deprotection solution and byproducts.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the incoming Boc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and an additive like HOAt (4 equivalents, optional but recommended) in a minimal amount of DMF.[2][3]

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents).[2][3]

    • Allow the mixture to pre-activate for 2-5 minutes. Do not exceed 5 minutes to minimize the risk of epimerization.[2]

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For very difficult couplings, this can be extended.[2]

  • Monitoring: Perform a bromophenol blue test to check for the presence of unreacted secondary amines. If the test is positive (blue to green), the coupling is incomplete.[1][9]

  • Post-Coupling Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times).[2]

  • Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 4-7 with fresh reagents.

Protocol 2: Microwave-Assisted Coupling

Microwave-assisted SPPS can dramatically reduce reaction times for difficult couplings.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1 in a microwave-compatible reaction vessel.

  • Coupling:

    • In a separate vial, prepare the activated amino acid solution as described in step 4 of Protocol 1.

    • Add the activated solution to the deprotected resin.

    • Place the vessel in a microwave peptide synthesizer and irradiate for 3-5 minutes at a controlled temperature (e.g., 75°C).[3] For highly hindered residues, the time may be extended.[13]

  • Washing and Monitoring: Wash the resin thoroughly with DMF and perform a bromophenol blue test to confirm completion.

Signaling Pathways and Workflows

G cluster_coupling Mechanism of Amide Bond Formation via HATU AA Boc-AA-COOH ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster HATU HATU + Base (DIPEA) HATU->ActiveEster Peptide Boc-AA-(N-Me-Thr)-Resin ActiveEster->Peptide Resin H2N-(N-Me-Thr)-Resin Resin->Peptide

Caption: Simplified diagram of amide bond formation using HATU.

References

Common side reactions during the incorporation of N-methylated amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the incorporation of N-methylated amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of N-methylated amino acids so challenging?

The primary challenge stems from the steric hindrance and reduced nucleophilicity of the N-methylated amine on the peptide chain. This bulkiness physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, leading to slower reaction rates and incomplete couplings. The coupling of an N-methylated amino acid to another N-methylated residue is particularly difficult.

Q2: My usual coupling protocol is failing. What are the most common side reactions I should be aware of?

When working with N-methylated amino acids, you are likely to encounter one or more of the following side reactions:

  • Incomplete or Slow Coupling: Due to steric hindrance, standard coupling conditions are often insufficient, leading to low yields and deletion sequences.

  • Epimerization: The loss of chiral integrity at the alpha-carbon of the activated amino acid is a significant risk, especially with prolonged reaction times and the use of strong bases. Histidine and cysteine are particularly susceptible to racemization.[1][2]

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization of a dipeptide that results in the cleavage of the dipeptide from the resin, terminating chain growth. This is especially prevalent when proline or another secondary amino acid is in the sequence.[2]

  • Urethane Formation: This side reaction is more likely with sterically hindered amino acids, such as N-methylated residues, and can compete with the desired peptide bond formation.[1][3]

Q3: The standard ninhydrin test isn't working for monitoring the coupling to an N-methylated amine. What should I use instead?

The ninhydrin test is not suitable for secondary amines like N-methylated amino acids because it requires a primary amine to produce the characteristic color change. The recommended alternative is the Bromophenol Blue test , which will show a color change from blue/green (incomplete) to yellow (complete) in the presence of a secondary amine.[4]

Troubleshooting Guides

Issue 1: Low Coupling Yield / Incomplete Reaction

Symptoms:

  • Bromophenol Blue test remains blue or green after the initial coupling.

  • Mass spectrometry analysis of a test cleavage shows a significant amount of the truncated peptide.

Root Causes & Solutions:

Root CauseSolution
Insufficiently reactive coupling reagent Switch to a more potent coupling reagent suitable for hindered couplings. HATU, HCTU, PyBOP, and PyAOP are generally more effective than HBTU or standard carbodiimide reagents like DCC/DIC.[4][5]
Steric Hindrance Increase the reaction time (e.g., to 2-4 hours or even overnight). Perform a "double coupling" by repeating the coupling step with fresh reagents. Consider microwave-assisted synthesis to enhance reaction kinetics.[6]
Peptide Aggregation Use solvents known to disrupt secondary structures, such as a mixture of DMF and DMSO. Incorporate a small percentage of a chaotropic salt like LiCl.
Suboptimal Reagent Equivalents Increase the equivalents of the amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin substitution).
Issue 2: High Levels of Epimerization

Symptoms:

  • HPLC analysis of the crude peptide shows a diastereomeric impurity, often as a closely eluting peak.

  • Chiral amino acid analysis confirms the presence of the D-isomer.

Root Causes & Solutions:

Root CauseSolution
Prolonged activation time Keep the pre-activation time of the amino acid with the coupling reagent to a minimum (e.g., 1-3 minutes) before adding it to the resin.[7]
Strong Base Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like DIPEA, especially for sensitive amino acids.
High Reaction Temperature Perform the coupling at a lower temperature (e.g., 0°C or room temperature) to reduce the rate of epimerization.[8]
Inappropriate Coupling Reagent/Additive Use coupling reagents in conjunction with racemization-suppressing additives like HOAt or Oxyma Pure. Phosphonium-based reagents like PyBOP are often associated with lower racemization levels.[8]
Issue 3: Diketopiperazine (DKP) Formation

Symptoms:

  • Significant loss of peptide from the resin, leading to low overall yield.

  • Mass spectrometry analysis reveals the presence of the cyclic dipeptide and the truncated peptide sequence.

Root Causes & Solutions:

Root CauseSolution
Sequence Susceptibility (e.g., Proline at C-terminus) When using Fmoc/tBu chemistry, synthesize the peptide on a 2-chlorotrityl chloride resin, as its steric bulk inhibits DKP formation.[9]
Base-catalyzed cyclization during Fmoc deprotection Use a milder base or a different deprotection cocktail for the Fmoc group, for instance, a solution containing DBU and piperazine in NMP has been shown to reduce DKP formation compared to the standard 20% piperidine in DMF.
Slow coupling of the third amino acid Couple the third amino acid as a pre-formed dipeptide to bypass the vulnerable dipeptidyl-resin stage.
Issue 4: Urethane Formation

Symptoms:

  • Mass spectrometry shows an unexpected mass addition corresponding to the activating group of the coupling reagent.

  • Reduced yield of the desired peptide.

Root Causes & Solutions:

Root CauseSolution
Use of mixed carbonic anhydrides This method is particularly prone to urethane formation with hindered amino acids. If possible, use alternative coupling methods.
Tertiary amine/solvent combination When using the mixed anhydride method, the combination of N-methylpiperidine as the base and dichloromethane as the solvent has been shown to minimize urethane formation. Triethylamine should be avoided in this context.
Over-activation of the amino acid Reduce the pre-activation time and consider using a slight excess of the amino acid substrate to favor the desired reaction pathway.

Quantitative Data on Coupling Reagent Performance

The choice of coupling reagent is critical for the successful incorporation of N-methylated amino acids. The following tables summarize the performance of various reagents.

Table 1: Performance of Uronium/Aminium Salt Reagents for N-Methylated Amino Acid Coupling

ReagentActivating AdditiveBaseTypical YieldRacemization RiskKey Characteristics
HATU Internal (HOAt)DIEA, NMMHighLow to ModerateHighly efficient and fast-reacting, considered a gold standard for difficult couplings, including N-Me amino acids.[7]
HBTU Internal (HOBt)DIEA, NMMModerateModerateLess effective than HATU for sterically hindered N-Me couplings.[7]
HCTU Internal (6-Cl-HOBt)DIEA, NMMHighLowThe 6-chloro substitution enhances reactivity compared to HBTU.[7]
COMU Internal (Oxyma)DIEA, TMPHighLowA third-generation uronium salt with efficiency comparable to HATU but with safer, non-explosive byproducts.[5][7]

Table 2: Performance of Phosphonium Salt Reagents for N-Methylated Amino Acid Coupling

ReagentActivating AdditiveBaseTypical YieldRacemization RiskKey Characteristics
PyBOP Internal (HOBt)DIEAModerate to HighLowGenerally effective, but can be less efficient for coupling two adjacent N-Me residues.[7]
PyAOP Internal (HOAt)DIEAHighLowThe HOAt analogue of PyBOP, generally more reactive and efficient for difficult couplings.[5]
PyBrOP NoneDIEAHighModerate to HighA highly reactive reagent, effective for very hindered couplings but with an increased risk of racemization.[5]

Experimental Protocols

Protocol 1: Coupling of an Fmoc-N-Methylated Amino Acid using HATU

This protocol is a general guideline for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

Materials:

  • Fmoc-N-methyl amino acid (4 equivalents)

  • Peptide-resin with a free N-terminal amine

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min).

  • Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-3 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. Coupling to another N-methyl residue may require longer reaction times or a second coupling.

  • Monitoring: Wash a small sample of resin beads with DMF and perform the Bromophenol Blue test to check for completion.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol 2: Minimizing Diketopiperazine (DKP) Formation during Fmoc-SPPS

This protocol modification is for sequences prone to DKP formation.

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-dipeptide (if applicable)

  • Fmoc-deprotection solution: 2% DBU, 5% piperazine in NMP

Procedure:

  • Resin Choice: Start the synthesis on a 2-chlorotrityl chloride resin.

  • Dipeptide Coupling: For particularly problematic sequences, couple the first two amino acids as a pre-synthesized Fmoc-dipeptide unit.

  • Modified Fmoc Deprotection: After the coupling of the second amino acid, use a deprotection solution of 2% DBU and 5% piperazine in NMP instead of the standard 20% piperidine in DMF. This has been shown to significantly reduce DKP formation.

  • Immediate Coupling: Proceed immediately to the next coupling step after deprotection and washing to minimize the time the free N-terminal amine is exposed.

Reaction Mechanisms and Workflows

Incomplete Coupling and Mitigation Strategy

G cluster_coupling Coupling Step cluster_outcome Possible Outcomes cluster_troubleshooting Troubleshooting Resin Peptide-Resin (N-Me Amine) Coupling Coupling Reaction Resin->Coupling ActivatedAA Activated Fmoc-AA-OH ActivatedAA->Coupling Complete Complete Coupling (Desired Product) Coupling->Complete Sufficiently Reactive Incomplete Incomplete Coupling (Truncated Peptide) Coupling->Incomplete Steric Hindrance DoubleCoupling Double Coupling Incomplete->DoubleCoupling StrongerReagent Use Stronger Coupling Reagent Incomplete->StrongerReagent

Caption: Workflow for addressing incomplete coupling of N-methylated amino acids.

Epimerization Mechanism via Oxazolone Formation

G cluster_activation Activation cluster_epimerization Epimerization Pathway cluster_coupling Coupling AA Fmoc-AA-OH ActivatedEster Activated Ester AA->ActivatedEster Coupling Reagent Oxazolone Oxazolone Intermediate ActivatedEster->Oxazolone Base DesiredProduct Desired Peptide (L-config) ActivatedEster->DesiredProduct Enolate Enolate (planar) Oxazolone->Enolate Proton Abstraction Enolate->Oxazolone Reprotonation Racemized Racemized Activated Ester Enolate->Racemized SideProduct Diastereomer (D-config) Racemized->SideProduct Peptide Peptide-Resin Peptide->DesiredProduct Peptide->SideProduct

Caption: Mechanism of epimerization through oxazolone formation during coupling.

Diketopiperazine (DKP) Formation Mechanism

G cluster_cyclization Intramolecular Cyclization cluster_products Products DipeptidylResin Dipeptidyl-Resin (Free N-terminus) Attack Nucleophilic Attack of N-terminus on Ester Linkage DipeptidylResin->Attack Base (e.g., Piperidine) DKP Diketopiperazine (Cleaved) Attack->DKP ResinOH Resin-OH Attack->ResinOH ChainTermination Chain Termination DKP->ChainTermination

Caption: Mechanism of diketopiperazine (DKP) formation from a dipeptidyl-resin.

Urethane Formation as a Side Reaction (Mixed Anhydride Method)

G cluster_anhydride_formation Mixed Anhydride Formation cluster_reaction_pathways Competing Reactions FmocAA Fmoc-AA-OH MixedAnhydride Mixed Carbonic Anhydride FmocAA->MixedAnhydride Chloroformate Alkyl Chloroformate Chloroformate->MixedAnhydride Base DesiredPeptide Desired Peptide MixedAnhydride->DesiredPeptide Attack at Amino Acid Carbonyl Urethane Urethane Side Product MixedAnhydride->Urethane Attack at Carbonate Carbonyl PeptideResin Peptide-Resin (N-Me Amine) PeptideResin->DesiredPeptide PeptideResin->Urethane

Caption: Competing pathways of desired peptide formation and urethane side product formation.

References

Optimization of coupling times and temperature for Boc-N-methyl-L-threonine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal coupling of Boc-N-methyl-L-threonine.

Troubleshooting Guide

Issue 1: Low or Incomplete Coupling Efficiency

Question: My coupling reaction with this compound is showing low yield or is incomplete, as indicated by a positive Kaiser test. What are the potential causes and how can I resolve this?

Answer:

Low coupling efficiency with this compound is a common issue primarily due to the steric hindrance caused by the N-methyl group.[1][2][3] This steric bulk slows down the reaction kinetics, leading to incomplete acylation.[2] Here are the recommended troubleshooting steps:

  • Optimize Coupling Reagent: Standard coupling reagents may be inefficient.[2] More potent reagents are recommended for sterically hindered amino acids.[3] Consider switching to aminium/uronium-based reagents like HATU, HBTU, or HCTU, or phosphonium-based reagents like PyBOP or PyAOP.[2][3]

  • Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagent (2-4 equivalents) can help drive the reaction to completion.[1]

  • Extend Reaction Time: Sterically hindered amino acids react more slowly.[1] Increasing the coupling time to 2-4 hours, or even overnight, may be necessary.[3]

  • Perform a "Double Coupling": After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[1][3]

  • Increase Reaction Temperature: Gently heating the reaction vessel to 40-50°C can help overcome the activation energy barrier.[2] However, this should be done cautiously to avoid potential side reactions like racemization.[3]

  • Solvent Selection: If peptide aggregation is suspected, which can block reactive sites, consider switching from DMF to a more polar solvent like NMP or a mixture containing DMSO.[1][3]

Issue 2: Presence of Deletion Sequences in the Final Peptide

Question: I am observing deletion sequences in my final peptide product after incorporating this compound. What could be the cause?

Answer:

Deletion sequences are a direct consequence of incomplete coupling.[1] If the this compound fails to couple completely to the growing peptide chain, the subsequent amino acid will be added to the unreacted amine, resulting in a peptide that is missing the intended N-methylated residue. To prevent this, it is crucial to ensure complete coupling by following the optimization strategies outlined in Issue 1 . Additionally, a capping step can be introduced after the coupling of this compound to block any unreacted amines and prevent the formation of deletion peptides.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

A1: The primary challenge is steric hindrance. The methyl group on the nitrogen atom adds bulk, which physically obstructs the formation of the amide bond, slowing down the reaction.[3] This is a common issue with N-methylated amino acids.[1][4]

Q2: What are the most effective coupling reagents for this compound?

A2: For sterically hindered N-methylated amino acids, potent coupling reagents are recommended.[2][3] Aminium/uronium salts like HATU and HCTU, and phosphonium salts like PyBOP, are generally more effective than standard carbodiimide reagents like DCC/HOBt.[2][5]

Q3: Is it necessary to protect the side-chain hydroxyl group of threonine?

A3: Yes, it is highly recommended to use a protecting group for the side-chain hydroxyl of threonine, typically a tert-butyl (tBu) group.[3] This prevents side reactions such as O-acylation or dehydration (β-elimination) during synthesis.[3]

Q4: What are common side reactions associated with the coupling of N-methyl-L-threonine?

A4: Besides incomplete coupling, potential side reactions include:

  • Racemization: The loss of stereochemical integrity at the α-carbon can occur, especially with extended reaction times or elevated temperatures in the presence of a base.[3]

  • Dehydration (β-elimination): The threonine side chain can lose a molecule of water, particularly under basic conditions, leading to the formation of a dehydroamino acid residue.[3]

Q5: Can I use microwave synthesis for coupling this compound?

A5: Yes, microwave synthesis can be employed to elevate the temperature and potentially improve coupling efficiency.[3] However, it must be used with caution as the higher temperatures can also increase the risk of side reactions like epimerization.[3]

Data Presentation

Table 1: Recommended Coupling Reagents for this compound

Coupling ReagentReagent TypeTypical Coupling TimeReported EfficiencyNotes
HATU Aminium/Uronium Salt20 - 45 min> 99.5%Highly reactive, excellent for hindered couplings with low racemization.[5]
HCTU Aminium/Uronium Salt30 - 60 min98 - 99.5%Fast and efficient, widely used in automated peptide synthesis.[5]
PyBOP Phosphonium Salt30 - 60 min98 - 99%Efficient, with no risk of guanidinylation side reactions.[5]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%Cost-effective but slower and with a higher potential for side reactions.[5]

Table 2: Optimization Parameters for this compound Coupling

ParameterStandard ConditionsOptimization RangeRationale
This compound Equivalents 3 - 53 - 10A higher excess drives the reaction towards completion for difficult couplings.[6]
Coupling Reagent Equivalents 3 - 53 - 10Ensures sufficient activation of the amino acid.[6]
Base Equivalents (e.g., DIPEA) 6 - 106 - 20A non-nucleophilic base is crucial to prevent side reactions.[6]
Reaction Temperature (°C) 20 - 2525 - 50Increased temperature can overcome the activation energy barrier but may increase side reactions.[2][3]
Reaction Time 1 - 2 hours2 - 24 hoursSterically hindered couplings require longer reaction times for completion.[3]

Experimental Protocols

Standard Protocol for Coupling this compound using HATU

This protocol is a general guideline and may require optimization for specific peptide sequences.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[3]

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 20 minutes.[2] Wash the resin thoroughly with DCM and then DMF.[2]

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound(tBu)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in a minimal amount of DMF.[2][3] Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[2][3]

  • Coupling Reaction: Drain the DMF from the washed resin. Immediately add the pre-activated amino acid solution to the resin.[3] Agitate the reaction vessel at room temperature for 2-4 hours.[3]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted free amines.[3] A negative result indicates complete coupling.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times).[3]

  • (Optional) Capping: If the coupling is incomplete, consider a second coupling (double coupling) or cap the unreacted amines with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes to prevent deletion sequence formation.[3]

Visualizations

G cluster_start cluster_process Coupling Process cluster_outcome cluster_troubleshooting Troubleshooting start Start Coupling of This compound pre_activation Pre-activate Amino Acid (this compound, HATU, DIPEA in DMF) start->pre_activation Standard Protocol coupling Add to Resin Agitate for 2-4 hours pre_activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring complete Coupling Complete (Negative Kaiser Test) monitoring->complete Negative incomplete Incomplete Coupling (Positive Kaiser Test) monitoring->incomplete Positive end Proceed to Next Step complete->end double_coupling Perform Double Coupling incomplete->double_coupling Option 1 increase_time_temp Increase Time/Temperature incomplete->increase_time_temp Option 2 change_reagent Change Coupling Reagent incomplete->change_reagent Option 3 capping Cap Unreacted Amines incomplete->capping Optional double_coupling->end increase_time_temp->end change_reagent->end capping->end

Caption: Experimental workflow for coupling this compound.

G cluster_problem problem Low Coupling Yield of This compound steric_hindrance Steric Hindrance problem->steric_hindrance Primary Cause reagent_issue Suboptimal Coupling Reagent problem->reagent_issue conditions_issue Insufficient Reaction Time/Temp problem->conditions_issue aggregation Peptide Aggregation problem->aggregation potent_reagents Use Potent Reagents (e.g., HATU, PyBOP) steric_hindrance->potent_reagents increase_equivalents Increase Reagent Equivalents steric_hindrance->increase_equivalents double_couple Perform Double Coupling steric_hindrance->double_couple reagent_issue->potent_reagents extend_time Extend Reaction Time (2-24h) conditions_issue->extend_time increase_temp Increase Temperature (40-50°C) conditions_issue->increase_temp change_solvent Change Solvent to NMP/DMSO aggregation->change_solvent

Caption: Troubleshooting logic for low coupling yield.

References

Technical Support Center: Troubleshooting Incomplete Coupling with the Kaiser Test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the Kaiser test to monitor the completeness of coupling reactions in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and why is it used in peptide synthesis?

The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of primary amines.[1][2][3] In the context of solid-phase peptide synthesis (SPPS), it is a crucial tool for monitoring the completion of coupling reactions.[2][4] A positive Kaiser test, indicated by a deep blue color, signifies the presence of unreacted primary amines on the solid support, indicating that the coupling of the amino acid was incomplete.[1][5] Conversely, a negative result (yellow or colorless) suggests a successful coupling reaction.[5]

Q2: How do I interpret the results of my Kaiser test?

The color of the resin beads and the solution provides a qualitative assessment of the coupling reaction's completeness. The following table summarizes the interpretation of the results:

Observation of Resin Beads and SolutionInterpretationRecommended Action
Colorless to light yellow beads and solutionComplete couplingProceed to the next deprotection step.
Light blue solution, dark blue beadsIncomplete couplingRecouple the amino acid.
Dark blue solution, colorless beadsNearly complete couplingExtend the coupling time or cap the unreacted amines.
Intense blue solution and beadsFailed couplingInvestigate potential issues with reagents, amino acid, or protocol before proceeding.

(Data summarized from multiple sources)[1]

Q3: What are the common causes of a positive Kaiser test (incomplete coupling)?

Several factors can lead to incomplete coupling reactions. These include:

  • Difficult Sequences: Certain peptide sequences, particularly those containing bulky or hydrophobic amino acids, can be prone to aggregation, hindering coupling efficiency.[6][7]

  • Steric Hindrance: Bulky amino acids or protecting groups can physically block the reactive sites, leading to incomplete reactions.[8][9]

  • Reagent Quality: Degradation of coupling reagents or the protected amino acid can reduce their effectiveness.[6] It is crucial to use fresh, high-quality reagents.

  • Insufficient Reagent Equivalents: Using an inadequate amount of amino acid or coupling reagents can result in incomplete reactions.[6]

  • Presence of Water: Moisture can hydrolyze the activated amino acid, preventing it from coupling to the resin.[6]

  • Resin Damage: Physical damage to the resin can expose internal sites that are difficult to access.[6]

Q4: Can the Kaiser test give a false positive result?

Yes, false positive results can occur.[10][11][12] Potential causes include:

  • Inefficient Washing: Residual primary amines from the deprotection step or other reagents that were not thoroughly washed away can react with ninhydrin, leading to a false positive result.[6]

  • Resin Degradation: Certain types of resins, like PEGA or PEG-coated polystyrene, can be more susceptible to damage, which may expose amine-containing functionalities.[6]

  • Contamination: The presence of free amino acids in the protected amino acid stock can contribute to a positive result.[6]

Q5: The Kaiser test is positive after attempting to couple proline. What should I do?

The Kaiser test is not reliable for detecting secondary amines, such as the N-terminal amine of proline.[1][2] Therefore, a negative result after proline coupling is not a definitive indicator of a successful reaction. For N-terminal proline, alternative tests like the isatin test or the chloranil test are recommended.[1][2]

Experimental Protocols

Qualitative Kaiser Test Protocol

This protocol provides a method for the qualitative assessment of free primary amines on a resin support during SPPS.[1][5]

Reagents:

  • Reagent A (Potassium Cyanide/Pyridine):

    • Dissolve 16.5 mg of KCN in 25 mL of distilled water.

    • Dilute 1.0 mL of this solution with 49 mL of pyridine (freshly distilled from ninhydrin).[1]

    • Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[5]

  • Reagent B (Ninhydrin/n-Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1][5]

  • Reagent C (Phenol/n-Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.[1][5]

Procedure:

  • Sample Collection: Aseptically remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[1][5]

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) to remove any residual reagents. Decant the solvent.[5]

  • Reagent Addition: To the washed resin beads, add 2-3 drops of each of the following reagents in order: Reagent A, Reagent B, and Reagent C.[1]

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.[1][5]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.[5]

Troubleshooting Protocols for Incomplete Coupling

If the Kaiser test indicates incomplete coupling, consider the following actions:

  • Recoupling:

    • Wash the resin thoroughly with DMF.

    • Prepare a fresh solution of the protected amino acid and coupling reagents.

    • Add the fresh coupling solution to the resin and allow the reaction to proceed for the standard coupling time or longer (e.g., double the time).[8]

    • After the recoupling step, wash the resin and perform another Kaiser test.

  • Capping:

    • If recoupling is unsuccessful or if you wish to terminate the unreacted chains, a capping step can be performed.

    • Wash the resin with DMF.

    • Prepare a capping solution, typically acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in DMF.

    • Add the capping solution to the resin and let it react for about 30 minutes.[13]

    • Wash the resin thoroughly with DMF.

Visual Guides

G start Perform Kaiser Test result Observe Color start->result negative Negative (Yellow/Colorless) Coupling Complete result->negative Negative positive Positive (Blue) Incomplete Coupling result->positive Positive proceed Proceed with Synthesis troubleshoot Troubleshoot Cause positive->troubleshoot recouple Recouple Amino Acid troubleshoot->recouple retest1 Perform Kaiser Test recouple->retest1 retest_result1 Observe Color retest1->retest_result1 recouple_success Negative Proceed with Synthesis retest_result1->recouple_success Negative recouple_fail Positive Consider Capping retest_result1->recouple_fail Positive cap Cap Unreacted Amines recouple_fail->cap cap->proceed

Caption: Troubleshooting workflow for a positive Kaiser test result.

G cluster_reactants Reactants cluster_products Products ninhydrin1 Ninhydrin ruhemanns_purple Ruhemann's Purple (Deep Blue Color) ninhydrin1->ruhemanns_purple hydrindantin Hydrindantin ninhydrin1->hydrindantin is reduced to primary_amine Primary Amine (from peptide-resin) primary_amine->ruhemanns_purple aldehyde Aldehyde primary_amine->aldehyde co2 CO2 primary_amine->co2

Caption: Simplified chemical reaction of the Kaiser test.

References

Strategies to minimize deletion sequences in N-methylated peptides.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylated peptide synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize deletion sequences and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deletion sequences during the synthesis of N-methylated peptides?

The primary challenge in synthesizing N-methylated peptides is the reduced nucleophilicity and increased steric hindrance of the N-methylated amine on the terminal amino acid of the growing peptide chain.[1] This steric bulk makes it more difficult for the incoming activated amino acid to couple efficiently, leading to incomplete reactions. If the coupling reaction does not go to completion, the unreacted N-terminal amine will be capped in the subsequent step, and the intended amino acid will be missing from the final sequence, resulting in a deletion sequence.[1]

Q2: Which coupling reagents are most effective for N-methylated amino acids?

Standard coupling reagents are often not sufficient to drive the coupling to completion. For successful incorporation of N-methylated amino acids, more potent coupling reagents are required.[1] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate), and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-Hydroxy-7-azabenzotriazole) are highly recommended for these challenging couplings.[2][3] While HBTU and HCTU can be used, they are generally considered less effective in this context.[3] BOP-Cl has also been reported as a useful reagent for coupling N-methylated amino acids.[3][4]

Q3: How can I monitor the completion of a coupling reaction to an N-methylated amine?

The standard ninhydrin (Kaiser) test, which is commonly used to detect free primary amines, is not effective for monitoring couplings to N-methylated amines because it does not react with secondary amines.[5] Instead, the bromophenol blue test should be used to qualitatively assess the completion of the coupling reaction.[3][5] A color change from blue to yellow indicates that the coupling is complete.[3]

Q4: What are other common side reactions to be aware of during N-methylated peptide synthesis?

Besides deletion sequences, several other side reactions can occur:

  • Aggregation: N-methylated peptides can be prone to aggregation on the solid support, which can hinder subsequent coupling and deprotection steps.[5]

  • Fragmentation: Cleavage with strong acids like TFA can sometimes cause fragmentation of the peptide backbone, especially between two consecutive N-methylated amino acid residues.[2]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[2]

  • Racemization: The use of powerful coupling reagents and extended reaction times can increase the risk of racemization at the C-terminal of the activated amino acid.[6]

Q5: Can N-methylation affect the solubility and purification of the final peptide?

Yes, N-methylation can significantly impact the physicochemical properties of a peptide. While it can increase metabolic stability and membrane permeability, it can also lead to poor solubility or aggregation in aqueous solutions.[1][5][7] This can make purification by HPLC more challenging, sometimes resulting in broad peaks or multiple peaks due to the presence of different conformers.[2] It is advisable to perform a systematic solubility test on a small aliquot of the peptide before dissolving the entire batch.[5]

Troubleshooting Guide

Issue 1: High levels of deletion sequences are observed in the final product.

Possible Cause Suggested Solution
Inefficient Coupling 1. Switch to a more powerful coupling reagent: Use HATU, PyAOP, or PyBOP/HOAt.[2][3] 2. Increase reaction time and/or temperature: Longer coupling times or elevated temperatures can help drive the reaction to completion. However, monitor for potential racemization.[1] 3. Double couple: Perform the coupling step twice to ensure the reaction goes to completion.[5] Monitor with the bromophenol blue test after each coupling.[3]
Steric Hindrance 1. Optimize the solvent: Use a solvent like DMF or NMP that effectively swells the resin and solvates the peptide chain.[5]
On-Resin Aggregation 1. Incorporate backbone modifications: If the sequence is known to be aggregation-prone, consider strategic placement of non-methylated or backbone-disrupting residues.

Issue 2: The peptide is showing poor solubility after cleavage and purification.

Possible Cause Suggested Solution
Peptide Aggregation 1. Systematic Solubility Testing: Test the solubility of a small amount of the peptide in various solvents (e.g., water, acetonitrile/water mixtures, DMSO, DMF).[5] 2. Adjust pH: The net charge of the peptide can influence its solubility. Try dissolving the peptide in acidic or basic buffers. 3. Use Chaotropic Agents: In some cases, agents like guanidinium chloride or urea can help to disrupt aggregates and solubilize the peptide.
Hydrophobic Nature 1. Lyophilize from an appropriate solvent: Lyophilizing from a solvent system that includes an organic modifier like acetonitrile can sometimes improve the subsequent solubility of the peptide.

Issue 3: The HPLC profile shows multiple or broad peaks.

Possible Cause Suggested Solution
Presence of Conformers 1. Slow conversion between conformers (cis/trans isomers of the amide bond) is common with N-methylated peptides. [2] 2. Elevate the temperature of the HPLC column: This can sometimes help to coalesce the peaks by accelerating the interconversion between conformers.
Aggregation during Purification 1. Modify HPLC conditions: Adjust the mobile phase composition, gradient, or pH to minimize on-column aggregation.
Incomplete Deprotection or Other Side Reactions 1. Verify the mass of the major peaks by mass spectrometry: This will help to identify if the peaks correspond to the desired product, deletion sequences, or other modified forms.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagent Efficiency for N-Methylated Peptides

Coupling ReagentReported EffectivenessKey Considerations
HATU HighVery effective for sterically hindered couplings.[3]
PyAOP HighConsidered one of the most promising reagents for coupling N-methylamino acids.[2]
PyBOP/HOAt HighThe addition of HOAt enhances coupling efficiency and reduces racemization.[2]
BOP-Cl Moderate to HighCan be useful, particularly when nucleophile hindrance is the primary issue.[4]
HBTU/HCTU Low to ModerateGenerally less effective for N-methylated couplings compared to HATU or PyAOP.[3]

Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-Amino Acid to an N-Methylated N-Terminus using HATU

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.[5]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal N-methylated amino acid using a standard procedure (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.[8]

  • Pre-activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF or NMP. Add DIEA (8 equivalents) to the solution and allow it to pre-activate for 5 minutes at room temperature.[3][5]

  • Coupling: Add the pre-activated amino acid solution to the washed, deprotected peptide-resin. Shake the reaction mixture at room temperature for at least 1-2 hours.[5]

  • Monitoring: Remove a small sample of the resin, wash it thoroughly, and perform the bromophenol blue test to check for completion.[3] A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete reaction.[3]

  • Recoupling (if necessary): If the coupling is incomplete, filter the resin, and repeat steps 5 and 6.[5]

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF to remove excess reagents and by-products.[5]

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Completion swell 1. Swell Resin in DMF/NMP deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin (DMF) deprotect->wash1 couple 5. Add to Resin & Shake (1-2h) wash1->couple preactivate 4. Pre-activate AA (Fmoc-AA, HATU, DIEA) preactivate->couple monitor 6. Bromophenol Blue Test couple->monitor monitor->couple Incomplete (Blue/Green) Recouple wash2 8. Final Wash (DMF) monitor->wash2 Complete (Yellow) next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Workflow for coupling an amino acid to an N-methylated peptide terminus.

deletion_sequence_logic start Start of Coupling Cycle (N-Methylated Terminus) coupling Coupling Reaction with Activated Amino Acid start->coupling completion_check Is Coupling Complete? coupling->completion_check capping Capping of Unreacted Amines (e.g., with Acetic Anhydride) completion_check->capping No deprotection Next Deprotection Step completion_check->deprotection Yes deletion_product Deletion Sequence Peptide (Missing an Amino Acid) capping->deletion_product desired_product Desired Peptide Sequence (Full Length) deprotection->desired_product

Caption: Logical pathway leading to deletion sequences in peptide synthesis.

References

Technical Support Center: Synthesis of Peptides Containing Boc-N-methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing Boc-N-methyl-L-threonine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

A1: The primary challenge is steric hindrance. The presence of the N-methyl group significantly increases the bulk around the nitrogen atom, which can dramatically slow down the kinetics of the coupling reaction. This steric hindrance can lead to incomplete reactions, resulting in lower yields and the formation of deletion sequences.

Q2: What are the most common side reactions associated with the use of this compound in peptide synthesis?

A2: The most common side reactions include:

  • Dehydration (β-elimination): The β-hydroxyl group of the threonine side chain can be eliminated, especially under basic conditions, leading to the formation of a dehydroamino acid residue. This results in a mass loss of 18 Da in the final peptide.

  • Epimerization: Racemization at the α-carbon can occur, particularly during slow, base-mediated coupling reactions. The extended reaction times often required for sterically hindered amino acids increase this risk.

  • Incomplete Coupling: Due to the steric bulk, standard coupling protocols may not be sufficient to achieve complete reaction, leading to the presence of deletion sequences in the crude product.

Q3: Is it necessary to protect the side-chain hydroxyl group of this compound?

A3: Yes, it is highly recommended to use a protecting group for the side-chain hydroxyl function. In Boc-based solid-phase peptide synthesis (SPPS), a common protecting group for the threonine side chain is the benzyl ether (Bzl). This prevents the hydroxyl group from participating in side reactions, such as O-acylation or dehydration, during the synthesis.

Q4: Can the Boc deprotection step cause side reactions with N-methyl-L-threonine?

A4: While the acidic conditions of Boc deprotection (typically with trifluoroacetic acid - TFA) are generally less prone to causing β-elimination compared to the basic conditions of Fmoc deprotection, prolonged exposure to strong acid can potentially lead to side reactions. It is crucial to use optimized deprotection times.

Troubleshooting Guide

Problem 1: Low coupling efficiency or incomplete reaction when incorporating this compound.

  • Potential Cause: Insufficient activation or steric hindrance.

  • Recommended Solutions:

    • Use a more potent coupling reagent: Standard carbodiimide reagents like DCC/HOBt may be inefficient. Uronium/aminium-based reagents such as HBTU and HATU, or phosphonium-based reagents like PyBOP and PyAOP, are recommended for sterically hindered amino acids.

    • Increase reaction time: Extend the coupling time to 2-4 hours or even overnight to allow the reaction to proceed to completion.

    • Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.

    • Increase temperature: Gently heating the reaction vessel (e.g., to 40-50°C) or using microwave-assisted synthesis can help overcome the activation energy barrier. However, this should be done with caution to avoid potential side reactions.[1][2][3][4]

Problem 2: Observation of a mass corresponding to the desired peptide minus 18 Da in mass spectrometry analysis.

  • Potential Cause: Dehydration (β-elimination) of the threonine side chain.

  • Recommended Solutions:

    • Ensure side-chain protection: Confirm that a stable protecting group, such as benzyl (Bzl), is used for the threonine hydroxyl group.

    • Avoid strong bases: If any steps involve bases, use milder options like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.

    • Optimize coupling conditions: Avoid prolonged exposure to basic conditions during coupling.

Problem 3: Detection of a diastereomer of the target peptide during purification or analysis.

  • Potential Cause: Epimerization at the α-carbon of the N-methyl-L-threonine residue.

  • Recommended Solutions:

    • Minimize pre-activation time: Do not allow the activated amino acid to stand for extended periods before adding it to the resin. A pre-activation time of 2-5 minutes is generally recommended.

    • Use racemization-suppressing additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in your coupling cocktail.

    • Optimize base selection: Use a weaker base or a sterically hindered base to minimize proton abstraction from the α-carbon.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered N-Methylated Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeExpected Coupling EfficiencyNotes
HATU Aminium/Uronium Salt30 - 60 minVery HighHighly reactive, excellent for hindered couplings with low racemization.[5]
HBTU Aminium/Uronium Salt30 - 60 minHighA common and effective coupling reagent, often used in automated synthesizers.
PyBOP Phosphonium Salt30 - 60 minHighA well-established reagent, good for hindered couplings with no risk of guanidinylation side reactions.[5]
PyBroP Phosphonium Salt30 - 60 minVery HighA highly effective reagent, particularly for coupling N-methyl amino acids.
DCC/HOBt Carbodiimide60 - 180 minModerate to LowCost-effective but generally slower and less efficient for sterically hindered couplings.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis (SPPS) Coupling of this compound(Bzl)-OH

This protocol outlines a general procedure for the manual coupling of this compound(Bzl)-OH onto a resin-bound peptide with a free N-terminal amine using a phosphonium-based coupling reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound(Bzl)-OH (3 equivalents relative to resin loading)

  • PyBOP (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Add a solution of 5% DIPEA in DMF to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5x) to remove excess base.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound(Bzl)-OH (3 eq.) and PyBOP (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Drain the DMF from the neutralized resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.

  • Monitoring the Coupling:

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted free primary amines. Note: The Kaiser test will be negative for the N-methylated amine itself. It is used to check for the completion of the previous coupling step. A chloranil or isatin test can be used for secondary amines.

  • Post-Coupling Wash:

    • Drain the reaction solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x).

  • Capping (Optional but Recommended):

    • If the coupling is found to be incomplete, consider performing a second coupling (repeat steps 4-7).

    • Alternatively, to prevent the formation of deletion peptides, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.

Mandatory Visualization

SPPS_Workflow_Boc_NMe_Thr start Start: Peptide-Resin (N-term Boc) deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM & DMF) deprotection->wash1 neutralization Neutralization (5% DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling Reaction (2-4 hours) wash2->coupling activation Pre-activation: Boc-NMe-Thr(Bzl)-OH + PyBOP + DIPEA in DMF (2-5 min) activation->coupling wash3 Wash (DMF & DCM) coupling->wash3 monitoring Monitoring Test (e.g., Chloranil) wash3->monitoring incomplete Incomplete Coupling monitoring->incomplete Positive next_cycle Proceed to Next Cycle monitoring->next_cycle Negative double_coupling Double Coupling or Capping incomplete->double_coupling double_coupling->next_cycle

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Troubleshooting_Logic low_yield Low Yield of Target Peptide check_coupling Incomplete Coupling? low_yield->check_coupling check_dehydration Mass Loss of 18 Da? low_yield->check_dehydration check_epimerization Diastereomers Present? low_yield->check_epimerization solution_coupling Use Potent Coupling Reagent (e.g., HATU, PyBOP) Increase Reaction Time Double Couple check_coupling->solution_coupling Yes solution_dehydration Ensure Side-Chain Protection (Bzl) Use Milder Base Optimize Coupling Time check_dehydration->solution_dehydration Yes solution_epimerization Minimize Pre-activation Time Use Racemization Suppressors (HOBt, HOAt) Optimize Base check_epimerization->solution_epimerization Yes

Caption: Troubleshooting logic for low yield in peptides with this compound.

References

Purification challenges for peptides with N-methylated residues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides containing N-methylated residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying N-methylated peptides?

N-methylation, the substitution of a methyl group for a hydrogen atom on a backbone amide nitrogen, introduces several purification challenges.[1][2][3] This modification increases the peptide's lipophilicity (hydrophobicity) and can lead to steric hindrance during synthesis, resulting in a higher prevalence of deletion and other closely related impurities that are difficult to separate.[2][3] Key challenges include:

  • Increased Hydrophobicity: Leads to strong retention on standard C18 reversed-phase columns, requiring stronger elution conditions and potentially causing co-elution with hydrophobic impurities.[2]

  • Poor Solubility: N-methylated peptides may have poor solubility in aqueous mobile phases commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Aggregation: The increased hydrophobicity can promote self-association and aggregation, leading to peak broadening and reduced recovery during purification.[1][2]

  • Cis/Trans Isomerism: The N-methylated amide bond can exist as cis or trans isomers, which may interconvert slowly on the chromatographic timescale, resulting in broadened or multiple peaks for a single peptide.[4]

  • Difficult Synthesis: The synthesis of N-methylated peptides is more challenging, often resulting in lower crude purity and a higher amount of closely related impurities compared to their non-methylated counterparts.[3][5]

Q2: How does N-methylation affect the chromatographic behavior of a peptide in RP-HPLC?

N-methylation significantly alters a peptide's interaction with the stationary phase in RP-HPLC. The primary effects are:

  • Increased Retention Time: Due to the increased hydrophobicity from the methyl group, N-methylated peptides will have longer retention times on reversed-phase columns compared to their non-methylated analogs.[2]

  • Peak Broadening or Splitting: The presence of cis/trans isomers of the N-methylated amide bond can lead to peak broadening or the appearance of multiple peaks for a single, pure compound.[4][5] Elevating the column temperature can sometimes help to coalesce these peaks by accelerating the interconversion between isomers.[4]

Q3: My N-methylated peptide is showing multiple peaks on the analytical HPLC. What could be the cause?

Multiple peaks for a pure N-methylated peptide are often due to the presence of cis/trans conformers of the N-methylated amide bond.[4] However, it is also crucial to rule out the presence of impurities.

  • Actionable Advice: To confirm if the multiple peaks are isomers, it is recommended to collect the fractions for each peak and subject them to mass spectrometry (MS) analysis. If they all show the same mass corresponding to your target peptide, they are likely conformers. Further analysis by tandem MS (MS/MS) can confirm the sequence.[4][6]

Q4: I am having trouble dissolving my crude N-methylated peptide for purification. What solvents should I try?

Due to their increased hydrophobicity, N-methylated peptides can exhibit poor solubility in standard aqueous buffers.[2]

  • Troubleshooting Steps:

    • Start with a small aliquot of your peptide to test solubility.

    • Try common solvents for RP-HPLC, such as a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).[4]

    • If solubility is still an issue, you may need to first dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase.[2] Always centrifuge the sample at high speed to pellet any insoluble material before injection.[4]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening or Tailing)
Possible Cause Troubleshooting Action
Slow conformational interconversion (cis/trans isomers) Increase the column temperature (e.g., 30-45°C) to accelerate isomer interconversion and potentially sharpen the peak.[4]
Peptide Aggregation Lower the sample concentration. Add organic modifiers like n-propanol to the mobile phase to disrupt hydrophobic interactions.[2]
Secondary Interactions with Column Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize ionic interactions with residual silanols on the silica-based stationary phase.[7]
Column Overload Reduce the amount of peptide injected onto the column.
Problem 2: Low Recovery of the Peptide
Possible Cause Troubleshooting Action
Peptide Aggregation and Precipitation Before injection, ensure the peptide is fully dissolved. Consider using a stronger solubilizing agent in your sample preparation (e.g., a small amount of DMSO).[2]
Irreversible Adsorption to the Column The peptide may be too hydrophobic for the stationary phase. Switch to a less retentive column, such as a C4 or diphenyl column instead of a C18.[2]
Peptide Instability in Mobile Phase Analyze the stability of your peptide in the mobile phase conditions over time. If degradation is observed, adjust the pH or solvent composition if possible.
Problem 3: Co-elution of Impurities
Possible Cause Troubleshooting Action
Similar Hydrophobicity of Impurities Optimize the gradient. A shallower gradient will increase the resolution between peaks.[8]
Ineffective Stationary Phase Change the selectivity by using a different stationary phase (e.g., C4, diphenyl, or phenyl-hexyl).
Different Mobile Phase Modifier Try a different ion-pairing agent or buffer system if compatible with your downstream applications and detection method.

Experimental Protocols

Protocol 1: General Analytical RP-HPLC for N-Methylated Peptides

This protocol outlines a general method for assessing the purity of a synthetic N-methylated peptide.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized peptide.

    • Dissolve the peptide in a suitable solvent to a final concentration of 1 mg/mL. A common starting solvent is 0.1% TFA in water or a water/acetonitrile mixture.[4]

    • Vortex until the peptide is fully dissolved.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to remove any particulates.[4]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]

    • Mobile Phase A: 0.1% TFA in water.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30-45°C.[4]

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[4]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[4]

    • Note the presence of any significant secondary peaks for further investigation (e.g., by LC-MS).[4]

Protocol 2: Purification of Highly Hydrophobic N-Methylated Peptides

This protocol provides a starting point for purifying challenging N-methylated peptides that show poor solubility or strong retention.

  • Crude Peptide Preparation:

    • After cleavage from the resin, precipitate the peptide with cold diethyl ether. Repetitive washes are crucial to remove organic scavengers.[2]

    • Perform a small-scale solubility test to find a suitable solvent. The crude peptide may need to be dissolved in a minimal amount of DMSO or DMF before dilution with the initial HPLC mobile phase.[2]

  • Preparative HPLC Conditions:

    • Column: Consider a less retentive stationary phase like C4 or diphenyl.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Organic Modifier (Optional): For extremely hydrophobic peptides, consider adding 1-5% n-propanol to both mobile phases to improve solubility and reduce retention.

    • Gradient Optimization: Start with an analytical run to determine the elution conditions. For preparative runs, use a shallow gradient around the elution point of the target peptide to maximize resolution.[8]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the target peptide peak(s).

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Confirm the identity of the peptide in the pure fractions using Mass Spectrometry.

    • Pool the fractions with the desired purity and lyophilize them.[8]

Data Presentation

Table 1: Illustrative Impact of N-Methylation on Peptide Properties and RP-HPLC Retention

Peptide SequenceModificationCalculated LogPExpected RP-HPLC Retention Time (minutes)*Common Purification Challenges
GVA-NH2None-1.510.2Standard
G(N-Me)VA-NH2Single N-methylation-1.112.5Increased retention, potential for cis/trans isomers.
(N-Me)G(N-Me)V(N-Me)A-NH2Multiple N-methylations-0.318.8Significant hydrophobicity, poor aqueous solubility, aggregation tendency, multiple isomeric peaks.

*Note: Retention times are hypothetical and for illustrative purposes on a standard C18 column with a water/acetonitrile/TFA gradient. Actual retention times will vary based on the specific peptide sequence and chromatographic conditions.

Visualizations

Purification_Troubleshooting_Workflow Troubleshooting Workflow for N-Methylated Peptide Purification cluster_start Start cluster_prep Sample Preparation cluster_hplc Analytical RP-HPLC cluster_problems Problem Identification & Action cluster_end Outcome Start Crude N-Methylated Peptide Solubility_Test Solubility Test (Small Aliquot) Start->Solubility_Test Dissolution Dissolve in Initial Mobile Phase Solubility_Test->Dissolution Soluble Strong_Solvent Use DMSO/DMF then Dilute Solubility_Test->Strong_Solvent Insoluble Analytical_HPLC Run Analytical HPLC (C18, 30-45°C) Dissolution->Analytical_HPLC Strong_Solvent->Analytical_HPLC Peak_Shape Assess Peak Shape & Purity Analytical_HPLC->Peak_Shape Broad_Split_Peaks Broad/Split Peaks? Peak_Shape->Broad_Split_Peaks Problematic Prep_HPLC Proceed to Preparative HPLC Peak_Shape->Prep_HPLC Acceptable Low_Recovery Low Recovery? Broad_Split_Peaks->Low_Recovery No Increase_Temp Increase Temperature (Isomer Coalescence) Broad_Split_Peaks->Increase_Temp Yes Poor_Separation Poor Separation? Low_Recovery->Poor_Separation No Change_Column Change Column (e.g., C4, Diphenyl) Low_Recovery->Change_Column Yes Shallow_Gradient Use Shallower Gradient Poor_Separation->Shallow_Gradient Yes Poor_Separation->Prep_HPLC No, proceed with caution Increase_Temp->Analytical_HPLC Re-evaluate Change_Column->Analytical_HPLC Re-evaluate Shallow_Gradient->Analytical_HPLC Re-evaluate

Caption: Troubleshooting workflow for N-methylated peptide purification.

Analytical_Characterization_Pathway Analytical Characterization of Purified N-Methylated Peptides cluster_purification Purification cluster_analysis Analysis cluster_results Results cluster_final Final Outcome Purified_Peptide Purified Peptide (Lyophilized) Purity_Check Purity Assessment (Analytical RP-HPLC) Purified_Peptide->Purity_Check Purity_Result Purity > 95%? Purity_Check->Purity_Result Identity_Confirmation Identity Confirmation (LC-MS) Mass_Result Correct Mass? Identity_Confirmation->Mass_Result Sequence_Verification Sequence Verification (MS/MS) Sequence_Result Correct Sequence? Sequence_Verification->Sequence_Result Structural_Analysis Structural Analysis (NMR) Structure_Result Detailed 3D Structure and Conformation Structural_Analysis->Structure_Result Purity_Result->Identity_Confirmation Yes Repurify Repurify or Resynthesize Purity_Result->Repurify No Mass_Result->Sequence_Verification Yes Mass_Result->Repurify No Sequence_Result->Structural_Analysis Yes Sequence_Result->Repurify No Final_Product Characterized N-Methylated Peptide Structure_Result->Final_Product

Caption: Analytical workflow for purified N-methylated peptides.

References

Technical Support Center: Managing Peptide Aggregation with N-methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center offers targeted guidance for researchers, scientists, and drug development professionals facing challenges with peptide aggregation, specifically in sequences containing the sterically hindered amino acid, N-methyl-L-threonine. The content provides direct answers to common problems, detailed troubleshooting protocols, and analytical methodologies to help ensure the successful synthesis and handling of these complex peptides.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to incorporate Fmoc-N-Methyl-L-threonine into a peptide sequence?

A1: The primary challenge is steric hindrance. The methyl group on the nitrogen atom adds significant bulk, which slows down the kinetics of the coupling reaction. This steric hindrance impacts both the incoming N-methylated amino acid and the N-terminus of the growing peptide chain, especially if it is also N-methylated, leading to incomplete reactions, lower yields, and a higher risk of side reactions.[1][2]

Q2: What are the main causes of aggregation in peptides containing N-methyl-L-threonine?

A2: Aggregation in these peptides is driven by a combination of factors. The N-methyl group removes a hydrogen bond donor, which can disrupt ordered secondary structures like alpha-helices and increase the peptide's overall hydrophobicity and lipophilicity.[2] This, combined with other hydrophobic residues in the sequence, promotes intermolecular hydrophobic interactions and the formation of β-sheet structures, which are a primary cause of aggregation.[3][4] Extrinsic factors such as peptide concentration, pH, temperature, and buffer composition also play a significant role.[5][6]

Q3: What are the most common side reactions associated with N-Methyl-L-threonine in Fmoc-SPPS?

A3: Besides incomplete coupling, the two most common side reactions are:

  • Epimerization: Racemization at the alpha-carbon can occur. The extended reaction times and basic conditions often required to drive the sterically hindered coupling to completion increase the risk of the alpha-proton being abstracted.[1]

  • Dehydration (β-elimination): The hydroxyl group on the threonine side chain can be eliminated, forming a dehydroamino acid residue. This is more likely under the basic conditions used for Fmoc deprotection with piperidine or during the coupling step itself.[1] Therefore, using a side-chain protecting group like tert-butyl (tBu) is highly recommended.[1]

Q4: How can I detect peptide aggregation during and after synthesis?

A4: During Solid-Phase Peptide Synthesis (SPPS), aggregation can be identified by physical changes in the resin, such as shrinking or poor swelling in solvents, and by incomplete or slow deprotection and coupling reactions, often indicated by a persistent positive ninhydrin test.[3][7] After cleavage and purification, aggregation may manifest as poor solubility of the crude peptide.[4] A range of analytical techniques can be used to detect and quantify soluble and insoluble aggregates, including Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), and Analytical Ultracentrifugation (AUC).[8][9][10]

Troubleshooting Guides

This section provides solutions to specific problems encountered during the synthesis and handling of N-methyl-L-threonine-containing peptides.

Problem 1: Low coupling efficiency or incomplete reaction when adding Fmoc-N-Me-Thr(tBu)-OH.

  • Probable Cause: Insufficient activation or steric hindrance preventing the reaction from reaching completion. Standard coupling reagents may not be potent enough.

  • Recommended Solutions:

    • Use a More Potent Coupling Reagent: Switch to phosphonium-based reagents like PyBOP or uronium/aminium-based reagents like HATU, HCTU, or HBTU, which are more effective for sterically hindered couplings.[1] Using an additive like HOAt with HATU can further improve efficiency.[1]

    • Increase Reaction Time and Equivalents: Extend the coupling time to 2-4 hours or even overnight.[1] Using a higher excess of the amino acid and coupling reagents (e.g., 4-5 equivalents) can help drive the reaction to completion.

    • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[1]

    • Utilize Microwave Synthesis: Microwave energy can increase the kinetic energy of the system, disrupting intermolecular hydrogen bonds and improving coupling efficiency for difficult sequences.[4]

Problem 2: Signs of on-resin aggregation (resin shrinking, failed deprotection).

  • Probable Cause: The growing peptide chain is folding on itself and forming intermolecular β-sheets, making reactive sites inaccessible. This is common in hydrophobic sequences.[4]

  • Recommended Solutions:

    • Change the Solvent System: Switch from standard DMF to a more polar, aggregation-disrupting solvent like N-methylpyrrolidone (NMP) or add up to 20% dimethyl sulfoxide (DMSO) to the DMF.[4][7]

    • Incorporate Structure-Disrupting Elements: If the sequence allows, strategically introduce "kink-inducing" residues. Pseudoproline dipeptides are highly effective at disrupting β-sheet formation and can be incorporated at Ser, Thr, or Cys residues.[7][11][12] For Gly-containing sequences, Dmb-dipeptides serve a similar purpose.[11]

    • Use Chaotropic Agents: Before coupling, wash the resin with a solution containing a chaotropic salt (e.g., 0.8 M LiCl in DMF) to break up secondary structures. Ensure the salt is thoroughly washed away before adding coupling reagents.[4]

    • Apply Sonication: Gently sonicating the reaction vessel for 15-30 minutes can mechanically disrupt resin clumping and improve solvent penetration.[4]

Problem 3: The purified peptide is difficult to dissolve or precipitates out of solution.

  • Probable Cause: The peptide has a high intrinsic propensity to aggregate in aqueous or organic solutions due to its sequence.

  • Recommended Solutions:

    • Use Stronger Solvents for Initial Dissolution: Attempt to dissolve the peptide in a small amount of neat trifluoroacetic acid (TFA), hexafluoroisopropanol (HFIP), or DMSO before diluting it slowly into the final buffer.

    • Add Solubilizing Excipients: Formulate the final solution with additives that reduce aggregation. This can include organic modifiers like isopropanol, or chaotropic agents like guanidine hydrochloride.[4]

    • Adjust the pH: Modifying the pH of the solution to be far from the peptide's isoelectric point (pI) can increase net charge and electrostatic repulsion between molecules, thereby improving solubility.[6]

    • Introduce "Sequence Breakers": For future synthesis redesigns, consider adding charged residues like Arginine or Lysine, which can act as "gatekeeper" residues to disrupt hydrophobic patches and reduce aggregation propensity.[6][13]

Data Presentation

Table 1: Recommended Coupling Reagents for Sterically Hindered Residues like N-methyl-L-threonine.

Reagent NameAbbreviationReagent TypeKey Features & Recommendations
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphatePyBOPPhosphoniumHighly efficient for hindered couplings. Less prone to racemization than some uronium reagents.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUUronium/AminiumVery potent activator, especially when used with HOAt. Recommended for difficult sequences.[1]
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUUronium/AminiumHigh coupling efficiency and rapid reaction rates. Soluble byproducts are easily washed away.
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHCTUUronium/AminiumMore reactive and faster than HBTU. A reliable choice for hindered amino acids.

Table 2: Common Analytical Techniques for Characterizing Peptide Aggregates.

TechniquePrincipleInformation GainedTypical Size Range
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Quantifies monomers, oligomers, and larger soluble aggregates.[9]Oligomers to large polymers
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Provides particle size distribution and polydispersity index.[9] Sensitive to larger species.[9]1 nm - 10 µm
Analytical Ultracentrifugation (AUC) Measures sedimentation rate in a strong centrifugal field.Determines molecular weight, homogeneity, and presence of aggregates.[9]kDa to MDa
Thioflavin T (ThT) Fluorescence ThT dye binds specifically to amyloid fibrils, causing a large increase in fluorescence.Detects and quantifies the formation of amyloid-like fibrillar aggregates.[14]Fibrillar structures
Transmission Electron Microscopy (TEM) High-resolution imaging of stained or unstained samples.Provides direct visualization of aggregate morphology (e.g., amorphous, fibrillar).[14][15]nm to µm scale
Fourier-Transform Infrared (FTIR) Spectroscopy Measures absorption of infrared light by amide bonds.Determines secondary structure content (e.g., β-sheet vs. random coil).[14][15]Molecular level
Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

  • Mobile Phase Preparation: Prepare an appropriate aqueous mobile phase, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0. The inclusion of salt is critical to minimize non-specific interactions with the column matrix. Filter and degas the mobile phase thoroughly.

  • Sample Preparation: Dissolve the peptide sample in the mobile phase to a known concentration (e.g., 1 mg/mL). If solubility is an issue, a minimal amount of a stronger solvent may be used for initial dissolution, followed by dilution in the mobile phase. Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to remove any large, insoluble material.

  • Instrumentation:

    • HPLC system equipped with a UV detector (214 nm and 280 nm).

    • A suitable SEC column chosen based on the expected molecular weight range of the peptide and its aggregates.

  • Method:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

    • Inject a defined volume of the prepared sample (e.g., 20-50 µL).

    • Run the chromatography isocratically for a sufficient time to allow all species to elute (typically 30-40 minutes).

  • Data Analysis: Integrate the peak areas corresponding to the monomer and the aggregate species. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Protocol 2: Thioflavin T (ThT) Assay for Fibril Detection

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 2.5 mM stock solution of Thioflavin T in water. Filter through a 0.22 µm filter and store protected from light at 4°C.

    • Assay Buffer: Prepare a suitable buffer, such as 50 mM glycine-NaOH, pH 8.5.

  • Assay Procedure:

    • Working Solution: Prepare a 25 µM ThT working solution by diluting the stock solution in the assay buffer.

    • Sample Incubation: In a 96-well black plate with a clear bottom, add a known concentration of your peptide solution. For kinetic studies, measurements can be taken at various time points during incubation at a specific temperature (e.g., 37°C), with or without agitation.

    • Measurement: Add the ThT working solution to each well containing the peptide sample.

    • Fluorescence Reading: Immediately measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[14]

  • Data Analysis: An increase in fluorescence intensity compared to a monomeric peptide control or buffer blank indicates the presence of amyloid-like fibrils. The magnitude of the signal is proportional to the amount of fibrillar aggregates.[14]

Visualizations

sps_troubleshooting_workflow start Start SPPS Cycle: Coupling Step ninhydrin_test Perform Ninhydrin Test start->ninhydrin_test result_neg Negative (Blue Resin) Proceed to Deprotection ninhydrin_test->result_neg Test Negative result_pos Positive (Yellow/Brown Resin) Incomplete Coupling ninhydrin_test->result_pos Test Positive cause_analysis Analyze Potential Cause result_pos->cause_analysis sol_reagent Solution A: Use Stronger Coupling Reagent (e.g., HATU, PyBOP) cause_analysis->sol_reagent Steric Hindrance (N-Me-Thr) sol_time Solution B: Double Couple and/or Increase Reaction Time cause_analysis->sol_time Slow Kinetics sol_solvent Solution C: Switch to NMP or add DMSO to disrupt aggregation cause_analysis->sol_solvent On-Resin Aggregation sol_microwave Solution D: Use Microwave-Assisted Synthesis cause_analysis->sol_microwave Severe Aggregation sol_reagent->ninhydrin_test Re-test sol_time->ninhydrin_test Re-test sol_solvent->ninhydrin_test Re-test sol_microwave->ninhydrin_test Re-test

Caption: Troubleshooting workflow for incomplete coupling during SPPS.

aggregation_mechanism cluster_factors Contributing Factors cluster_effects Molecular Effects n_methylation N-Methylation of Threonine steric_hindrance Increased Steric Hindrance n_methylation->steric_hindrance h_bond_disruption Loss of H-Bond Donor n_methylation->h_bond_disruption increased_hydrophobicity Increased Overall Hydrophobicity n_methylation->increased_hydrophobicity hydrophobic_seq Hydrophobic Sequence Content hydrophobic_seq->increased_hydrophobicity aggregation Peptide Aggregation (β-Sheet Formation) h_bond_disruption->aggregation Promotes intermolecular hydrogen bonding increased_hydrophobicity->aggregation Drives hydrophobic collapse

Caption: Key factors leading to peptide aggregation with N-methyl-L-threonine.

analytical_workflow start Peptide Sample for Analysis question1 Is the sample soluble? start->question1 soluble_path Analysis of Soluble Aggregates question1->soluble_path Yes insoluble_path Analysis of Insoluble Aggregates question1->insoluble_path No/Partially sec SEC (Quantification, Size Distribution) soluble_path->sec dls DLS (Size Distribution, Polydispersity) soluble_path->dls auc AUC (Homogeneity, MW) soluble_path->auc tem TEM / Microscopy (Morphology) insoluble_path->tem ftir FTIR (Secondary Structure) insoluble_path->ftir tht ThT Assay (Fibril Detection) insoluble_path->tht

Caption: Decision workflow for selecting analytical techniques.

References

Validation & Comparative

A Comparative Guide to Boc vs. Fmoc Strategies for N-methyl-L-threonine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-methylated amino acids is a critical step in the development of therapeutic peptides with enhanced stability and bioavailability. N-methyl-L-threonine, in particular, is a valuable building block for creating novel peptide-based drugs. The choice of protecting group strategy, primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly impacts the efficiency, yield, and scalability of the synthesis. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of N-methyl-L-threonine, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data associated with the Boc and Fmoc strategies for N-methyl-L-threonine synthesis, based on reported literature values.

ParameterBoc StrategyFmoc Strategy
Overall Yield Good to High (specific yield for the N-methylation step of Boc-L-threonine is not frequently reported, but is generally high for other amino acids)High (up to 92% reported for the oxazolidinone method)[1]
Purity HighHigh[1]
Deprotection Condition Strong Acid (e.g., TFA)[]Mild Base (e.g., Piperidine)[]
Compatibility Good for hydrophobic peptides, less prone to aggregation[3]Ideal for acid-sensitive sequences and automated synthesis[3][]
Key Side Reactions Acid-catalyzed side reactionsBase-induced side reactions (e.g., diketopiperazine formation)[]

Experimental Protocols

Boc Strategy: N-methylation of Boc-L-threonine

This two-step solution-phase synthesis involves the initial protection of L-threonine with a Boc group, followed by N-methylation.

Step 1: Synthesis of Boc-L-threonine

A general and high-yielding procedure for the Boc protection of L-threonine has been reported.[5]

  • Materials: L-threonine, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Methanol, Water, Diethyl ether, 2-Methyltetrahydrofuran, Anhydrous sodium sulfate, Saturated aqueous sodium bisulfite.

  • Procedure:

    • To a solution of L-threonine (1.0 eq) in a 1:1 mixture of methanol and water, add sodium bicarbonate (1.5 eq).

    • Add di-tert-butyl dicarbonate (1.4 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 72 hours.

    • Remove the solvent by vacuum distillation.

    • Dilute the residue with water and wash with diethyl ether.

    • Acidify the aqueous layer with a saturated aqueous solution of sodium bisulfite.

    • Extract the product with 2-methyltetrahydrofuran.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Boc-L-threonine as a white solid. A yield of 99% has been reported for this step.[5]

Step 2: N-methylation of Boc-L-threonine

This procedure is based on the N-methylation of Boc-protected amino acids using sodium hydride and methyl iodide.[6][7] For threonine, protection of the side-chain hydroxyl group (e.g., as a benzyl ether) is recommended to prevent O-methylation, and carrying out the reaction at a lower temperature can suppress side reactions.[7]

  • Materials: O-benzyl-Boc-L-threonine, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (CH₃I), Dry Tetrahydrofuran (THF), Isopropyl alcohol, Water, Diethyl ether, 1 M HCl.

  • Procedure:

    • In a dry round-bottom flask under an argon atmosphere, dissolve O-benzyl-Boc-L-threonine (1.0 eq) in dry THF.

    • Cool the solution in an ice bath.

    • Add methyl iodide (5-10 eq).

    • Carefully add sodium hydride (5-10 eq) in small portions over several hours, allowing the vigorous bubbling to subside between additions.

    • After the final addition of NaH, remove the ice bath and stir the reaction mixture overnight at room temperature.

    • Cool the reaction mixture in an ice bath and quench the excess NaH by the dropwise addition of isopropyl alcohol, followed by water.

    • Reduce the volume of the solution in vacuo.

    • Dilute the residue with water and wash with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain Boc-N-methyl-O-benzyl-L-threonine. Subsequent debenzylation would yield Boc-N-methyl-L-threonine.

Fmoc Strategy: Synthesis via Oxazolidinone Intermediate

This high-yielding, two-step solution-phase method is a widely adopted approach for the synthesis of Fmoc-N-methyl-L-threonine.[1]

  • Materials: Fmoc-L-threonine, Paraformaldehyde, p-Toluenesulfonic acid, Toluene, Dichloromethane, Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA).

  • Procedure: Step 1: Oxazolidinone Formation

    • To a solution of Fmoc-L-threonine (1.0 eq) in toluene, add paraformaldehyde (excess) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with azeotropic removal of water.

    • After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent in vacuo.

    • The resulting oxazolidinone can be purified by chromatography.

    Step 2: Reductive Ring Opening

    • Dissolve the purified oxazolidinone in dichloromethane.

    • Add triethylsilane (excess) followed by trifluoroacetic acid.

    • Stir the reaction at room temperature until the reaction is complete.

    • Remove the solvent and excess reagents in vacuo.

    • Purify the final product, Fmoc-N-methyl-L-threonine, by flash column chromatography. A yield of 92% has been reported for this two-step process.[1]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the Boc and Fmoc strategies for the synthesis of N-methyl-L-threonine.

Boc_Strategy_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: N-Methylation L_Threonine L-Threonine Boc_Protection Boc₂O, NaHCO₃ Methanol/Water L_Threonine->Boc_Protection Boc_L_Threonine Boc-L-Threonine Boc_Protection->Boc_L_Threonine N_Methylation NaH, CH₃I Dry THF Boc_L_Threonine->N_Methylation Boc_N_Me_L_Threonine This compound N_Methylation->Boc_N_Me_L_Threonine Fmoc_Strategy_Workflow cluster_step1 Step 1: Oxazolidinone Formation cluster_step2 Step 2: Reductive Ring Opening Fmoc_L_Threonine Fmoc-L-Threonine Oxazolidinone_Formation Paraformaldehyde, p-TsOH Toluene, Reflux Fmoc_L_Threonine->Oxazolidinone_Formation Oxazolidinone_Intermediate Oxazolidinone Intermediate Oxazolidinone_Formation->Oxazolidinone_Intermediate Reductive_Opening Et₃SiH, TFA DCM Oxazolidinone_Intermediate->Reductive_Opening Fmoc_N_Me_L_Threonine Fmoc-N-methyl-L-threonine Reductive_Opening->Fmoc_N_Me_L_Threonine

References

Chiral Purity Analysis of Boc-N-methyl-L-threonine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like Boc-N-methyl-L-threonine is a critical aspect of quality control and drug efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of HPLC-based methods for the chiral purity analysis of this compound, alongside alternative techniques, supported by representative experimental data and detailed protocols.

Comparison of Analytical Techniques

The determination of the enantiomeric purity of this compound can be approached by several methods. The most common is direct chiral HPLC, where enantiomers are separated on a chiral stationary phase (CSP). An alternative HPLC approach is the indirect method, which involves derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. Beyond HPLC, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Supercritical Fluid Chromatography (SFC) offer different advantages in terms of speed and sensitivity.

FeatureDirect Chiral HPLCIndirect Chiral HPLC (with Derivatization)Chiral GC-MS (with Derivatization)
Principle Enantiomers interact differently with a chiral stationary phase, leading to separation.Reaction with a chiral derivatizing agent forms diastereomers, which are separated on an achiral column.Volatile derivatives of enantiomers are separated on a chiral GC column and detected by mass spectrometry.
Sample Preparation Minimal; dissolve sample in mobile phase.Requires a chemical derivatization step prior to injection.Requires a two-step derivatization to make the analyte volatile.
Selectivity Dependent on the choice of chiral stationary phase.Dependent on the chiral derivatizing agent and the separation on an achiral column.High, based on both chromatographic separation and mass spectrometric detection.
Sensitivity Moderate to high, depending on the detector.Can be very high, especially with fluorescent derivatizing agents.Very high due to the sensitivity of the mass spectrometer.
Analysis Time Typically 10-30 minutes.Longer due to the derivatization step.Shorter run times are possible, but sample preparation is longer.
Method Development Requires screening of various chiral columns and mobile phases.Involves optimization of the derivatization reaction and the achiral separation.Requires optimization of derivatization and GC temperature programs.
Key Advantages Direct analysis, simpler sample preparation.High sensitivity, use of standard achiral columns.High sensitivity and selectivity, provides structural information.
Key Limitations Cost of chiral columns, method development can be extensive.Potential for racemization during derivatization, extra sample preparation step.Derivatization is required, not suitable for non-volatile compounds.

Experimental Protocols

Method 1: Direct Chiral HPLC Analysis

This protocol is a representative method for the direct enantiomeric separation of N-Boc-amino acids using a macrocyclic glycopeptide-based chiral stationary phase.[1]

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm[1]

  • Mobile Phase: Reversed-phase mode is a viable choice for t-BOC amino acids on CHIROBIOTIC T and R columns.[1] A typical mobile phase would be a mixture of methanol or acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 25 °C

Expected Performance (based on similar N-Boc-amino acids):

ParameterExpected Value
Retention Time (L-enantiomer)~ 8 min
Retention Time (D-enantiomer)~ 10 min
Resolution (Rs)> 1.5
Selectivity (α)> 1.2
Method 2: Chiral GC-MS Analysis with Derivatization

This protocol outlines a general procedure for the chiral analysis of amino acids by GC-MS, which requires derivatization to increase volatility.[2][3]

Derivatization Procedure:

  • Esterification: To 1 mg of the this compound sample, add 1 mL of 3 N methanolic HCl. Heat at 100 °C for 30 minutes. Dry the sample under a stream of nitrogen.[3]

  • Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 20 minutes. Evaporate the solvent and reconstitute in a suitable solvent for injection (e.g., hexane).[3]

GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-Val)

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to elute the derivatized amino acids.

  • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflow for both direct HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Chiral HPLC System Filter->HPLC Column Chiral Stationary Phase (e.g., CHIROBIOTIC T) HPLC->Column Detection UV Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Enantiomeric Purity Calculation Chromatogram->Quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Esterification Esterification (Methanolic HCl) Sample->Esterification Acylation Acylation (TFAA) Esterification->Acylation GCMS GC-MS System Acylation->GCMS Chiral_Column Chiral GC Column GCMS->Chiral_Column MS_Detector Mass Spectrometer Chiral_Column->MS_Detector Mass_Spectrum Mass Spectrum & Chromatogram MS_Detector->Mass_Spectrum Quantification Peak Integration & Enantiomeric Purity Calculation Mass_Spectrum->Quantification

References

A Comparative Analysis of Coupling Reagents for N-Methylated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated amino acids into peptide chains is a crucial strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification can improve metabolic stability, increase membrane permeability, and confer conformational rigidity. However, the increased steric hindrance and reduced nucleophilicity of the secondary amine in N-methylated amino acids present significant challenges for peptide bond formation, often leading to incomplete coupling and racemization.[1] The selection of an appropriate coupling reagent is therefore critical for the successful synthesis of N-methylated peptides. This guide provides a comparative analysis of commonly used coupling reagents, supported by experimental data and detailed protocols.

Data Presentation: Performance of Key Coupling Reagents

The choice of a coupling reagent significantly influences the yield, purity, and optical integrity of the final N-methylated peptide. The following tables summarize the performance of various classes of coupling reagents in this challenging context.

Table 1: Uronium/Aminium Salt Reagents

ReagentActivating AdditiveBaseTypical EfficiencyRacemization RiskKey Considerations
HATU Internal (HOAt)DIEA, CollidineVery HighLowHighly effective for sterically hindered couplings, including N-methyl amino acids.[2][3] Can cause guanidinylation of the N-terminal amine if used in excess.[1]
HBTU Internal (HOBt)DIEA, NMMModerate to HighLow to ModerateLess effective than HATU for N-methylated residues.[2] Generally soluble byproducts.
HCTU Internal (6-Cl-HOBt)DIEA, NMMHighLowThe 6-chloro substitution enhances reactivity compared to HBTU.[4]
COMU Internal (OxymaPure)DIEA, NMMVery HighLowComparable efficiency to HATU, with improved safety (non-explosive) and solubility.[4][5] Reduced allergenic potential.[4]

Table 2: Phosphonium Salt Reagents

ReagentActivating AdditiveBaseTypical EfficiencyRacemization RiskKey Considerations
PyBOP Internal (HOBt)DIEAModerate to HighLowGenerally effective, but can be less efficient for coupling two adjacent N-methyl residues.[1] Avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[6]
PyAOP Internal (HOAt)DIEAHighLowParticularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[5]
PyBrOP NoneDIEAHighModerateHighly reactive and useful for very difficult couplings, but may increase racemization with prolonged reaction times.[4][7]

Table 3: Other Coupling Reagents

ReagentActivating AdditiveBaseTypical EfficiencyRacemization RiskKey Considerations
T3P® None (or Oxyma)Pyridine, DIEAHighLowA phosphonic anhydride reagent considered a "green" and cost-effective alternative with low racemization rates.[1]
BOP-Cl NoneDIEAModerateModerate to HighAn older reagent used for hindered couplings, but can cause significant racemization.[1][2]
Fmoc-AA-Cl None (In situ formation)CollidineHighLowIn situ generated amino acid chlorides are highly reactive and provide racemization-free coupling for N-methyl amino acids.[1]

Experimental Protocols

Successful incorporation of N-methylated amino acids relies on optimized protocols that maximize coupling efficiency while minimizing side reactions.

Protocol 1: Coupling using HATU

HATU is one of the most effective and commonly used reagents for coupling sterically hindered amino acids, including N-methylated residues.[2]

  • Materials and Reagents:

    • Fmoc-N-methyl amino acid

    • Peptide-resin with a free N-terminal amine

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIEA (N,N-Diisopropylethylamine) or Collidine

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

    • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF to expose the free amine.

    • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

    • Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow the mixture to pre-activate for 1-3 minutes. This pre-activation step is crucial to minimize guanidinylation side reactions.[1]

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The coupling of an N-methylated amino acid to another N-methylated residue is particularly challenging and may require longer reaction times or a second coupling.[1]

    • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol 2: Coupling using PyBroP

PyBroP is a highly reactive phosphonium salt reagent suitable for particularly difficult couplings where other reagents may fail.

  • Materials and Reagents:

    • Fmoc-N-methyl amino acid

    • Peptide-resin with a free N-terminal amine

    • PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)

    • DIEA (N,N-Diisopropylethylamine)

    • DCM (Dichloromethane) or DMF

  • Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

    • Resin Preparation: Swell and deprotect the resin as described in the HATU protocol.

    • Suspension: Suspend the resin in DCM (10 mL/gram of resin).

    • Amino Acid Addition: Dissolve the protected amino acid (2 eq.) in DCM or DMF and add it to the resin.

    • PyBroP Addition: Add PyBroP (2 eq.) to the mixture and cool to 0 °C.

    • Base Addition: Add DIEA (6 eq.) and mix for 1 minute in the cold, then allow the reaction to proceed for 1 hour at room temperature.[2]

    • Washing: Filter the resin and wash thoroughly with DCM.

Mandatory Visualizations

G General Workflow for SPPS of N-Methylated Peptides Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step: 1. Fmoc-N-Me-AA-OH 2. Coupling Reagent 3. Base Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Next Next Cycle or Cleavage Wash2->Next Cycle Complete

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

G Activation and Coupling Pathway using HATU cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-N-Me-AA-OH Fmoc-N-Me-AA-OH Reactive_Ester Reactive OAt Ester Fmoc-N-Me-AA-OH->Reactive_Ester HATU HATU HATU->Reactive_Ester Base Base (DIEA) Base->Reactive_Ester Coupled_Peptide N-Methylated Peptide-Resin Reactive_Ester->Coupled_Peptide Nucleophilic Attack Peptide-Resin Peptide-Resin (Free N-terminal) Peptide-Resin->Coupled_Peptide

Caption: Activation and coupling pathway using HATU.

G Potential Side Reaction: Guanidinylation HATU Excess HATU/HBTU Guanidinium_Cap Guanidinium Cap (Chain Termination) HATU->Guanidinium_Cap Peptide_Amine Peptide-Resin (Free Amine) Peptide_Amine->Guanidinium_Cap Irreversible Reaction

Caption: Guanidinylation: A potential side reaction with uronium/aminium reagents.

References

Navigating the N-Methyl Maze: A Comparative Guide to Mass Spectrometry Validation of Peptides with N-Methyl-L-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids like N-methyl-L-threonine into peptides is a critical strategy for enhancing therapeutic properties. This modification can significantly improve metabolic stability, cell permeability, and conformational rigidity. However, the validation of these modified peptides presents unique analytical challenges. This guide provides an objective comparison of mass spectrometry-based approaches for the characterization of peptides containing N-methyl-L-threonine, supported by experimental data and detailed protocols.

The Challenge of N-Methylation

The addition of a methyl group to the amide nitrogen of the peptide backbone introduces a subtle mass shift of 14 Da. While seemingly minor, this modification can significantly influence peptide fragmentation patterns in mass spectrometry, making confident identification and localization of the N-methyl-L-threonine residue a non-trivial task. Furthermore, the synthesis of N-methylated peptides can be complex, with potential side reactions and purification challenges that necessitate robust analytical validation.[1][2][3]

Comparing Fragmentation Techniques for N-Methylated Peptide Analysis

The choice of fragmentation technique in tandem mass spectrometry (MS/MS) is paramount for the successful characterization of N-methylated peptides. The three most common methods, Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), each offer distinct advantages and disadvantages.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Mechanism Vibrational excitation via collision with an inert gas.Vibrational excitation in a higher-energy collision cell.Electron transfer from a radical anion, leading to non-ergodic fragmentation.
Best Suited For Doubly charged peptides.Doubly charged peptides.Peptides with charge states >2+.[1]
Preservation of PTMs Can lead to neutral loss of the modification.Generally better preservation than CID, but some neutral loss can still occur.Excellent preservation of labile post-translational modifications like methylation.
Cleavage Sites Preferential cleavage at amide bonds.Similar to CID, cleaves amide bonds.Cleavage of the N-Cα bond of the peptide backbone.

Key Takeaway: While CID and HCD are widely accessible and effective for many standard peptides, ETD often provides superior performance for the unambiguous identification of N-methylated residues, especially in peptides with higher charge states, due to its ability to preserve the modification.[1]

Experimental Workflows and Protocols

A comprehensive validation of peptides containing N-methyl-L-threonine involves a multi-step analytical workflow, from synthesis and purification to detailed mass spectrometric analysis.

General Workflow for N-Methyl-L-Threonine Peptide Validation cluster_synthesis Peptide Synthesis cluster_purification Purification & Purity Assessment cluster_ms_validation Mass Spectrometry Validation SPPS Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-L-Thr(tBu)-OH Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage RP_HPLC Reversed-Phase HPLC (RP-HPLC) Cleavage->RP_HPLC Crude Peptide Purity_Check Analytical HPLC for Purity RP_HPLC->Purity_Check LC_MS LC-MS for Molecular Weight Confirmation Purity_Check->LC_MS Purified Peptide LC_MSMS LC-MS/MS for Sequence Verification and Localization LC_MS->LC_MSMS

A generalized workflow for the characterization of N-methylated peptides.
Experimental Protocol: LC-MS for Molecular Weight Confirmation

  • LC System: A UPLC or HPLC system coupled to a mass spectrometer.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient: A suitable linear gradient to elute the peptide of interest (e.g., 5% to 95% B over 30 minutes).[2]

  • Flow Rate: 1.0 mL/min for analytical scale.[2]

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.[2]

  • Data Analysis: Confirm the molecular weight by observing the [M+H]+, [M+2H]2+, etc. ions and deconvoluting the mass spectrum.[2]

Experimental Protocol: LC-MS/MS for Sequence Verification
  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).[2]

  • Method: Isolate the precursor ion corresponding to the peptide and fragment it using CID, HCD, or ETD.[2]

  • Data Analysis: Analyze the resulting fragment ions (b- and y-ions for CID/HCD, c- and z-ions for ETD) to reconstruct the peptide sequence. The presence of an N-methylated residue will result in a 14 Da mass shift for the fragment ions containing that residue compared to its non-methylated counterpart.[2] Manually validate the identified methylated peptides by inspecting the MS/MS spectra for characteristic fragment ions.[1]

Interpreting Fragmentation Patterns

The key to validating peptides with N-methyl-L-threonine lies in the careful interpretation of their MS/MS spectra.

Fragmentation of Peptides with N-Methyl-L-Threonine cluster_peptide Fragmentation of Peptides with N-Methyl-L-Threonine cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation Peptide Precursor Ion [...-NH-CHR-CO-N(Me)-CHR(Thr)-CO-...]n+ b_ion b-ion containing N-Me-Thr (Mass +14 Da) Peptide->b_ion Amide bond cleavage y_ion y-ion containing N-Me-Thr (Mass +14 Da) Peptide->y_ion Amide bond cleavage c_ion c-ion containing N-Me-Thr (Mass +14 Da) Peptide->c_ion N-Cα bond cleavage z_ion z-ion containing N-Me-Thr (Mass +14 Da) Peptide->z_ion N-Cα bond cleavage

Fragmentation pathways of peptides containing N-methyl-L-threonine.

Illustrative MS/MS Data for a Peptide Containing N-Methyl-L-Threonine:

Fragment Ion TypeExpected m/z (Unmodified Threonine)Observed m/z (N-Methyl-L-Threonine)Mass Shift (Da)
b₃315.18329.20+14.02
b₄416.23430.25+14.02
y₂248.14248.140
y₃349.19363.21+14.02

Note: This data is illustrative. The exact m/z values will depend on the peptide sequence.

Alternative and Complementary Validation Techniques

While mass spectrometry is a cornerstone for peptide validation, a multi-faceted approach provides the most comprehensive characterization.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Essential for purification and purity assessment. N-methylated peptides may exhibit peak broadening or multiple peaks due to the slow interconversion of cis/trans isomers of the N-methylated amide bond.[2] Running the analysis at an elevated temperature (e.g., 40-60 °C) can often help to merge these conformer peaks.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[2] The N-methyl group will appear as a characteristic singlet, typically between 2.5 and 3.5 ppm in the 1H NMR spectrum.[2] 2D NMR techniques like TOCSY and ROESY are crucial for complete structural elucidation.[4]

  • Chiral HPLC: The synthesis of N-methylated amino acids can be prone to racemization. Chiral HPLC is vital for assessing the diastereomeric purity of the final peptide.[2]

Conclusion

The successful validation of peptides containing N-methyl-L-threonine requires a strategic and multi-faceted analytical approach. While challenges exist in both the synthesis and characterization of these modified peptides, the use of advanced mass spectrometry techniques, particularly ETD, in conjunction with high-resolution chromatography and NMR, provides a robust framework for ensuring their identity, purity, and structural integrity. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important class of therapeutic candidates.

References

N-Methylation: A Strategic Modification for Enhancing Peptide Conformation and Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent limitations, including poor metabolic stability, low membrane permeability, and conformational flexibility. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful strategy to overcome these challenges. This guide provides an objective comparison of the impact of N-methylation on peptide conformation and activity, supported by experimental data, detailed methodologies, and visual representations of key concepts and workflows.

Impact on Peptide Conformation and Physicochemical Properties

N-methylation introduces a methyl group on the peptide bond nitrogen, which has profound effects on the peptide's structural and energetic properties. This modification imparts steric hindrance, restricting the conformational freedom of the peptide backbone and potentially stabilizing specific secondary structures like β-turns. Energetically, the removal of a hydrogen bond donor increases the peptide's lipophilicity, a key factor in improving membrane permeability.

Conformational Analysis: NMR Spectroscopy and Circular Dichroism

Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful techniques to elucidate the conformational changes induced by N-methylation. NMR provides detailed information on the three-dimensional structure of peptides in solution, while CD is used to determine their secondary structure content (e.g., α-helix, β-sheet, random coil).

Enhancing Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. N-methylation significantly enhances resistance to enzymatic cleavage.

The methyl group on the amide nitrogen sterically hinders the approach of proteases to the scissile peptide bond, preventing cleavage. This steric shield disrupts the hydrogen-bonding patterns that proteases recognize for binding to the peptide backbone.

The following table summarizes quantitative data from studies comparing the proteolytic stability of N-methylated peptides to their non-methylated analogs.

PeptideModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-
N-Me-Asp (at P2 position)Trypsin3 h72
N-Me-Lys (at P1 position)Trypsin> 42 h> 1000
N-Me-Leu (at P1' position)Trypsin> 42 h> 1000
N-Me-Tyr (at P2' position)Trypsin> 42 h> 1000
Hypothetical Peptide ANon-methylatedHuman Serum~10-30 minutes-
N-methylated at P1 positionHuman Serum> 6 hours> 12-36
Hypothetical Peptide BNon-methylatedHuman Serum~45 minutes-
N-methylated at cleavage siteHuman Serum> 12 hours> 16

Data compiled from multiple sources.

Improving Cell Permeability

The ability of a peptide to cross cell membranes is crucial for targeting intracellular components. N-methylation can significantly enhance cell permeability by reducing the number of hydrogen bond donors and promoting the adoption of a more membrane-permeable conformation.

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal absorption of drugs. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the Caco-2 cell monolayer.

PeptideN-methylation SitesPAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s)
Unmodified Peptide C00.50.2
N-Me-Peptide C12.11.5
N-Me-Peptide C24.83.9
Cyclo(-PFwKTF-) (Veber-Hirschmann peptide)0-< 1
Tri-N-methylated analog3-4

Data compiled from multiple sources.[1][2]

Modulation of Receptor Binding and Activity

The conformational changes induced by N-methylation can have a significant impact on a peptide's binding affinity and selectivity for its target receptor. This can lead to either an increase or decrease in activity, depending on whether the induced conformation is more or less favorable for receptor binding.

The following tables summarize the quantitative effects of N-methylation on the receptor binding affinity of various peptide analogs.

Table 3: Receptor Binding Affinity (Ki, nM) of N-Methylated Somatostatin Octapeptide Analogs [3]

N-Methylated ResiduehSSTR1hSSTR2hSSTR3hSSTR4hSSTR5
None (Parent Peptide)16 ± 30.5 ± 0.110 ± 2150 ± 304.5 ± 0.8
N-Me-Phe⁷>1000>1000>1000>1000>1000
N-Me-D-Trp⁸150 ± 201.2 ± 0.280 ± 15>10000.1 ± 0.02
N-Me-Lys⁹>10001.8 ± 0.3>1000>1000120 ± 20
N-Me-Thr¹⁰>1000>1000>1000>1000>1000

Table 4: Receptor Binding Affinity (Ki, nM) of N-Methylated Enkephalin Analogs [3]

Peptide Analogμ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
Parent Peptide1.5 ± 0.30.8 ± 0.1250 ± 50
N-Me-Tyr¹2.8 ± 0.51.2 ± 0.2350 ± 70
N-Me-Gly²0.5 ± 0.10.3 ± 0.05150 ± 30
N-Me-Phe⁴12 ± 25.5 ± 1.1>1000

Table 5: Receptor Binding Affinity (Ki, nM) of N-Methylated Neuropeptide Y (NPY) Analogs at Y1 Receptor

Peptide AnalogY1 Receptor Ki (nM)
NPY (1-36)0.5 ± 0.1
NPY (2-36)25 ± 5
NPY (3-36)>1000
[N-Me-Tyr¹]NPY1.8 ± 0.4

Data compiled from multiple sources.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a typical signaling pathway affected by an N-methylated peptide agonist and a general experimental workflow for assessing the impact of N-methylation.

G Experimental Workflow for Assessing N-Methylation Impact cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Data Analysis & Lead Optimization cluster_3 In Vivo Evaluation Native_Peptide Native Peptide Conformational_Analysis Conformational Analysis (NMR, CD) Native_Peptide->Conformational_Analysis Proteolytic_Stability Proteolytic Stability Assay (e.g., in Serum/Trypsin) Native_Peptide->Proteolytic_Stability Cell_Permeability Cell Permeability Assay (e.g., Caco-2) Native_Peptide->Cell_Permeability Receptor_Binding Receptor Binding Assay (e.g., Radioligand Binding) Native_Peptide->Receptor_Binding Functional_Activity Functional Activity Assay (e.g., cAMP measurement) Native_Peptide->Functional_Activity N-Methylated_Analog N-Methylated Analog(s) N-Methylated_Analog->Conformational_Analysis N-Methylated_Analog->Proteolytic_Stability N-Methylated_Analog->Cell_Permeability N-Methylated_Analog->Receptor_Binding N-Methylated_Analog->Functional_Activity Data_Comparison Comparative Data Analysis Conformational_Analysis->Data_Comparison Proteolytic_Stability->Data_Comparison Cell_Permeability->Data_Comparison Receptor_Binding->Data_Comparison Functional_Activity->Data_Comparison SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Comparison->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->N-Methylated_Analog Iterative Design Pharmacokinetics Pharmacokinetic (PK) Studies Lead_Optimization->Pharmacokinetics Pharmacodynamics Pharmacodynamic (PD) Studies Pharmacokinetics->Pharmacodynamics

Workflow for Assessing N-Methylation Impact

G Somatostatin Receptor 2 (SSTR2) Signaling Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular SST_Analog N-Methylated Somatostatin Analog SSTR2 SSTR2 SST_Analog->SSTR2 Binds G_Protein Gi/o Protein SSTR2->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Activation CREB CREB PKA->CREB Inhibits Phosphorylation Gene_Expression Gene Expression (e.g., antiproliferative effects) CREB->Gene_Expression Alters

References

N-Methylated vs. Native Peptides: A Comparative Guide to Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide therapeutics, enhancing stability against enzymatic degradation is a critical objective for successful drug development. Native peptides are often susceptible to rapid breakdown by proteases in the body, leading to a short in-vivo half-life and limited therapeutic efficacy. N-methylation, the substitution of a hydrogen atom with a methyl group on the peptide backbone's amide nitrogen, has emerged as a powerful strategy to overcome this limitation. This guide provides a comprehensive comparison of the enzymatic stability of N-methylated peptides versus their native (non-methylated) counterparts, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Enhanced Proteolytic Resistance through N-Methylation

The primary advantage of N-methylation is a significant increase in resistance to proteolytic enzymes.[1][2] This enhanced stability is attributed to two main mechanisms:

  • Steric Hindrance: The introduced methyl group physically obstructs the approach of proteases to the scissile peptide bond.[3]

  • Disruption of Enzyme Recognition: N-methylation removes a crucial hydrogen bond donor (the amide proton), disrupting the hydrogen-bonding patterns that proteases rely on for substrate recognition and binding.[1]

This increased stability translates to a significantly longer half-life in biological fluids, a key attribute for the development of effective peptide-based drugs.[1]

Quantitative Comparison of Enzymatic Stability

The following tables summarize quantitative data from various studies comparing the stability of N-methylated peptides to their native forms in the presence of proteases and in biological fluids.

Table 1: Stability of G-Protein-Binding Peptide Analogs against Trypsin

Peptide Sequence (Modification)ProteaseHalf-life (t½)Fold Increase in Stability
DKLYWWEFL (Native)Trypsin~2.5 min-
DK(N-Me)LYWWEFLTrypsin> 42 h> 1000

Data sourced from a study on N-methyl scanning mutagenesis.

Table 2: Stability of Antimicrobial Peptide (Anoplin) Analogs against Trypsin and Chymotrypsin

PeptideEnzymeHalf-life (t½)Fold Increase in Stability
Anoplin (Native)Trypsin & Chymotrypsin< 5 min-
N-methylated Anoplin AnalogsTrypsin & Chymotrypsin> 8 h> 96

N-methylation at sensitive cleavage sites of Anoplin led to a dramatic increase in stability, with studies showing a 10⁴-10⁶ fold increase in resistance to degradation.[4]

Table 3: Stability of Somatostatin Analogs in Human Serum

PeptideModificationHalf-life (t½) in Human Serum
Somatostatin (SRIF-14)Native2.75 h
Analog with one Msa¹ residueNon-methylatedLow
Analog with one Msa¹ and D-Trp8Non-methylated7 to 20-fold > SRIF-14
Analog with two Msa¹ residuesNon-methylated43.9 h

¹Msa (Mesitylalanine) is a non-natural amino acid that can enhance stability. While not N-methylation, this data illustrates another strategy for improving peptide stability.[5] N-methylation of somatostatin analogs has also been shown to improve metabolic stability.[6]

Table 4: Stability of Glucagon-Like Peptide-1 (GLP-1) Analogs in Plasma

PeptideModificationStability in Plasma
GLP-1(7-36)amide (Native)NativeDegraded to GLP-1(9-36)amide
[Ser⁸]GLP-1(7-36)amideAmino acid substitutionNot significantly degraded
Lipidated GLP-1 Analog (G1)Lipidationt½ = ~40 hr
SemaglutideAib at Ala8 and lipidationNo sign of degradation up to 48 h

While not all examples are of N-methylation, they highlight various strategies to improve the stability of GLP-1, a peptide hormone with a very short native half-life.[7][8] N-methylation is another effective strategy for enhancing GLP-1 analog stability.[9]

Experimental Protocols

Accurate assessment of peptide stability is crucial for preclinical development. Below are detailed methodologies for common stability assays.

Protocol 1: In Vitro Peptide Stability Assay in Plasma/Serum

This protocol outlines a general method to determine the half-life of a peptide in a complex biological fluid like plasma or serum, simulating in-vivo conditions.

Materials:

  • Test peptide (native and N-methylated versions)

  • Control peptides (one known to be stable, one unstable)

  • Pooled human plasma or serum (heparinized or EDTA-treated)

  • Phosphate-buffered saline (PBS) or Dulbecco's PBS (DPBS), pH 7.4

  • Quenching solution: Acetonitrile (ACN) or a 1:1 (v/v) mixture of ACN and Methanol (MeOH), often containing an internal standard for LC-MS analysis. Alternatively, 10% Trichloroacetic acid (TCA) can be used.

  • Thermomixer or incubating water bath set to 37°C

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in a suitable solvent (e.g., DMSO or water).

  • Incubation:

    • Pre-warm an aliquot of plasma or serum to 37°C.

    • Spike the plasma/serum with the test peptide to a final concentration of, for example, 10 µM.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma/serum mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing the cold quenching solution. This stops the enzymatic reaction and precipitates plasma proteins.

    • Vortex the mixture vigorously.

  • Sample Clarification:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Quantitative Analysis:

    • Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method. The peptide is typically separated on a C18 reversed-phase column.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining relative to the 0-minute time point.

    • Plot the percentage of intact peptide remaining versus time and determine the half-life (t½) by fitting the data to a one-phase decay model.

Mandatory Visualizations

Mechanism of Enhanced Stability by N-Methylation

cluster_native Native Peptide cluster_n_methylated N-Methylated Peptide NativePeptide Native Peptide (with Amide Proton) BindingSite Active Site NativePeptide->BindingSite Hydrogen Bonding Recognition Protease Protease Protease->BindingSite Cleavage Degradation Products BindingSite->Cleavage Enzymatic Cleavage NMePeptide N-Methylated Peptide (lacks Amide Proton) BindingSite2 Active Site NMePeptide->BindingSite2 Impaired Binding StericHindrance Steric Hindrance by Methyl Group Protease2 Protease Protease2->BindingSite2 NoCleavage Stable Peptide BindingSite2->NoCleavage No Cleavage Start Start: Peptide Solution Incubation Incubate with Plasma/Serum at 37°C Start->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Quench Reaction & Precipitate Proteins Sampling->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation Analysis Analyze Supernatant by HPLC/LC-MS Centrifugation->Analysis Data Calculate Half-Life (t½) Analysis->Data End End: Stability Data Data->End Peptide Peptide Agonist (Native or N-Methylated) GPCR GPCR (e.g., NPY Receptor) Peptide->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation G_beta_gamma->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Initiation

References

Spectroscopic Showdown: A Comparative Guide to Boc- and Fmoc-N-methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups for amino acids is a critical decision that influences reaction outcomes, purification strategies, and ultimately, the successful synthesis of peptides and other complex molecules. Among the myriad of choices, tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) stand out as two of the most widely employed N-protecting groups. This guide provides an in-depth spectroscopic comparison of Boc- and Fmoc-protected N-methyl-L-threonine, offering valuable insights for their differentiation and characterization.

This comparison delves into the key spectroscopic differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented, a combination of experimentally derived values for closely related compounds and predicted values based on established chemical principles, is summarized in comprehensive tables for straightforward analysis. Detailed experimental protocols for acquiring such spectra are also provided to aid in methodological replication.

At a Glance: Key Physicochemical Properties

PropertyBoc-N-methyl-L-threonineFmoc-N-methyl-L-threonine
Molecular Formula C₁₀H₁₉NO₅C₂₀H₂₁NO₅
Molecular Weight 233.26 g/mol 355.39 g/mol [1]
Appearance White to off-white powderWhite to off-white powder[1]
Solubility Generally soluble in organic solventsSoluble in organic solvents like DMF

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Shields

NMR spectroscopy provides the most detailed insight into the structural nuances of these two compounds. The primary differences arise from the distinct electronic environments created by the Boc and Fmoc protecting groups.

¹H NMR Spectroscopy

The proton NMR spectra are distinguished by the characteristic signals of the protecting groups. The Boc group exhibits a prominent singlet for the nine equivalent protons of the tert-butyl group, typically found in the upfield region (around 1.4 ppm). In contrast, the Fmoc group displays a series of multiplets in the downfield aromatic region (7.3-7.8 ppm) corresponding to the fluorenyl ring system, in addition to signals for the methylene and methine protons of the fluorenylmethoxy group. The N-methyl group in both compounds will appear as a singlet, but its chemical shift will be subtly influenced by the adjacent protecting group.

¹³C NMR Spectroscopy

The carbon NMR spectra further highlight the structural disparity. The Boc group is characterized by a quaternary carbon signal around 80 ppm and the methyl carbons around 28 ppm. The Fmoc group, on the other hand, introduces a greater number of aromatic signals between 120 and 145 ppm, along with the characteristic signals for the CH and CH₂ groups of the fluorenyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AssignmentThis compound (Predicted)Fmoc-N-methyl-L-threonine (Predicted)
¹H NMR
N-CH₃~2.8 - 3.0~2.9 - 3.2
α-CH~4.2 - 4.4~4.4 - 4.6
β-CH~4.0 - 4.2~4.1 - 4.3
γ-CH₃~1.1 - 1.3~1.2 - 1.4
Boc (CH₃)₃~1.4-
Fmoc Aromatic CH-~7.3 - 7.8
Fmoc CH/CH₂-~4.2 - 4.5
¹³C NMR
COOH~173 - 176~172 - 175
C=O (Protecting Group)~155 - 157~156 - 158
α-C~60 - 63~61 - 64
β-C~67 - 70~68 - 71
γ-C~19 - 22~20 - 23
N-CH₃~30 - 33~32 - 35
Boc C(CH₃)₃~80-
Boc C(CH₃)₃~28-
Fmoc Aromatic C-~120 - 145
Fmoc CH/CH₂-~47, ~67

Note: Predicted chemical shifts are based on typical values for protected amino acids and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy reveals differences in the characteristic vibrational modes of the carbonyl groups and other functional groups within the molecules.

The most telling difference lies in the carbonyl stretching frequencies. Both molecules will exhibit a strong absorption band for the carboxylic acid carbonyl group. However, the urethane carbonyl of the protecting group will have a distinct frequency. The Boc group's carbonyl stretch typically appears around 1680-1710 cm⁻¹, while the Fmoc group's carbonyl stretch is often observed at a slightly higher frequency, around 1710-1740 cm⁻¹. The Fmoc derivative will also show characteristic absorption bands for the aromatic C-H and C=C bonds of the fluorenyl group.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound (Predicted)Fmoc-N-methyl-L-threonine (Predicted)
O-H (Carboxylic Acid)3300 - 2500 (broad)3300 - 2500 (broad)
C-H (Aliphatic)2980 - 28502980 - 2850
C=O (Carboxylic Acid)~1700 - 1725~1700 - 1725
C=O (Protecting Group)~1680 - 1710~1710 - 1740
C=C (Aromatic)-~1600, ~1480, ~1450
C-N Stretch~1160~1230

Mass Spectrometry (MS): Fragmentation Patterns as Identifiers

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, which are heavily influenced by the protecting group.

Under typical electrospray ionization (ESI) conditions, both compounds will readily form protonated molecules [M+H]⁺. The key difference will be the significantly higher mass of the Fmoc-protected amino acid. Fragmentation patterns in tandem MS (MS/MS) will also be distinct. The Boc group is notoriously labile and readily loses isobutylene (56 Da) or the entire Boc group (100 Da) upon collisional activation. The Fmoc group, while also removable, can produce a characteristic fragment at m/z 179, corresponding to the fluorenylmething cation.

Table 3: Expected Mass Spectrometry Data

IonThis compoundFmoc-N-methyl-L-threonine
[M+H]⁺ 234.13356.15
Key Fragments [M+H - 56]⁺ (loss of isobutylene)[M+H - CO₂]⁺
[M+H - 100]⁺ (loss of Boc group)m/z 179 (fluorenylmethyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Specific parameters may need to be optimized based on the available instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the protected amino acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. A standard pulse sequence (e.g., zg30) is typically used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64), and a relaxation delay of 1-5 seconds.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. A larger number of scans will be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding frequencies.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent for electrospray ionization (ESI), such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire full scan mass spectra in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.

    • For fragmentation analysis, perform tandem MS (MS/MS) experiments by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectra to determine the m/z values of the parent ion and its fragment ions.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of Boc- and Fmoc-N-methyl-L-threonine.

Spectroscopic_Comparison cluster_compounds Compounds cluster_methods Spectroscopic Methods cluster_data Comparative Data Boc_Thr This compound NMR NMR Spectroscopy Boc_Thr->NMR IR IR Spectroscopy Boc_Thr->IR MS Mass Spectrometry Boc_Thr->MS Fmoc_Thr Fmoc-N-methyl-L-threonine Fmoc_Thr->NMR Fmoc_Thr->IR Fmoc_Thr->MS NMR_Data Chemical Shifts (¹H, ¹³C) NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values & Fragmentation MS->MS_Data

Caption: Spectroscopic analysis workflow for the two compounds.

References

A Comparative Guide to Deprotection Cocktails for Boc-N-methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Deprotection of a Sterically Hindered Amino Acid

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in peptide synthesis and the development of complex organic molecules. When the substrate is a sterically hindered N-methylated amino acid, such as Boc-N-methyl-L-threonine, this step becomes particularly challenging. The increased steric bulk around the nitrogen atom can impede the approach of the deprotecting agent, potentially leading to incomplete reactions and the formation of side products. This guide provides a comparative analysis of common deprotection cocktails for this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal deprotection strategy.

Key Considerations for Deprotection

The primary challenge in the deprotection of this compound arises from steric hindrance, which can slow down the reaction kinetics.[1][2] Additionally, the presence of the hydroxyl group on the threonine side chain introduces the potential for side reactions, such as dehydration (β-elimination), particularly under basic conditions.[1] Therefore, the choice of deprotection cocktail and reaction conditions is crucial for achieving high yield and purity.

Comparison of Common Deprotection Cocktails

The two most prevalent methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent, typically dioxane. The choice between these reagents often depends on the specific substrate, the presence of other acid-labile functional groups, and the desired final salt form.

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl) in Dioxane
Typical Concentration 20-55% in Dichloromethane (DCM)[3][4]4M in 1,4-Dioxane[5]
Reaction Time Generally 30 minutes to a few hours at room temperature.[5]Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane).[5]
Yield Typically high to quantitative.Typically high to quantitative.
Product Purity Generally high, though the resulting TFA salt can sometimes be oily, making isolation challenging.[6]Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[5][7]
Selectivity Effective, but the strong acidity can cleave other acid-labile protecting groups.Can offer superior selectivity in the presence of certain acid-sensitive groups.[8]
Handling Corrosive and volatile liquid.Corrosive gas dissolved in a flammable and toxic solvent.

The Critical Role of Scavengers in TFA-Based Deprotection

During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation is generated. This cation can lead to undesired side reactions by alkylating nucleophilic residues. To prevent this, scavengers are added to the deprotection cocktail to trap the tert-butyl cation.

ScavengerConcentrationTarget Residue(s)
Water (H₂O)2.5-5%General scavenger for tert-butyl cations.
Triisopropylsilane (TIS)1-5%Reduces trityl groups and prevents tryptophan alkylation.
1,2-Ethanedithiol (EDT)2.5%Protects cysteine and methionine from oxidation and alkylation.
Thioanisole5%Scavenges cations and can accelerate the deprotection of arginine protecting groups.
Phenol5%Scavenges trityl groups.

A commonly used general-purpose scavenger cocktail is a mixture of TFA, TIS, and water in a 95:2.5:2.5 ratio.[9]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general and efficient method for Boc deprotection using TFA.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (to make a 0.1-0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • If required, add the appropriate scavenger(s) to the solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to achieve the desired concentration (e.g., 20-55% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with DCM or toluene can help remove residual TFA.

  • For work-up to the free amine, dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the N-methyl-L-threonine product.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol provides an alternative method using a solution of HCl in an organic solvent, which can be advantageous for obtaining a crystalline product.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of a suitable co-solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution (typically 3-10 equivalents of HCl).

  • Stir the reaction mixture at room temperature. The deprotected N-methyl-L-threonine hydrochloride salt may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.

  • Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be triturated with cold diethyl ether to induce precipitation.

Visualizing the Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

DeprotectionWorkflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up cluster_product Final Product Start This compound TFA TFA Cocktail (e.g., 55% TFA/DCM + Scavengers) Start->TFA Option 1 HCl 4M HCl in Dioxane Start->HCl Option 2 Evaporation Solvent Evaporation TFA->Evaporation Precipitation Precipitation with anti-solvent (e.g., ether) HCl->Precipitation Neutralization Neutralization (e.g., NaHCO3) & Extraction Evaporation->Neutralization Product N-methyl-L-threonine (as free amine or salt) Neutralization->Product Precipitation->Product

Caption: Generalized workflow for the deprotection of this compound.

Signaling Pathway of Boc Deprotection by Acid

The acid-catalyzed removal of the Boc group proceeds through a well-established mechanism.

Boc_Deprotection_Mechanism Boc_Protected Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Protected->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tButyl_Cation tert-Butyl Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Scavenger Scavenger tButyl_Cation->Scavenger Trapping Nucleophilic_Residue Nucleophilic Residue tButyl_Cation->Nucleophilic_Residue Alkylation (Side Reaction) Trapped_Cation Trapped Cation Side_Products Side Products (Alkylation)

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

Conclusion

The selection of an appropriate deprotection cocktail for this compound is a critical decision that can significantly impact the success of a synthetic route. For routine deprotection where the resulting TFA salt is acceptable, a 55% TFA in DCM solution with an appropriate scavenger cocktail offers a robust and effective method.[4] When a crystalline solid is desired to facilitate purification, or when dealing with substrates containing other TFA-labile groups, 4M HCl in dioxane presents a powerful alternative.[5] Due to the steric hindrance of the N-methyl group, monitoring the reaction for completeness is essential to avoid the generation of deletion products in subsequent steps. For highly sensitive substrates, exploring milder deprotection conditions may be warranted, though these are less standard in peptide synthesis. Ultimately, the optimal conditions should be determined empirically for each specific synthetic context.

References

Safety Operating Guide

Proper Disposal of Boc-N-methyl-L-threonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Boc-N-methyl-L-threonine, a common reagent in peptide synthesis.

Immediate Safety and Handling Considerations

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move to fresh air.
Skin Contact Rinse skin with plenty of water/shower.
Eye Contact Rinse cautiously with water for several minutes.
Ingestion Rinse mouth. Call a doctor if you feel unwell.

Data derived from the Safety Data Sheet for Boc-L-Threonine[1].

Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[2].

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation :

    • Treat all this compound waste as chemical waste.

    • Segregate solid waste (e.g., unused reagent, contaminated absorbent materials) from liquid waste (e.g., solutions containing the compound).

  • Solid Waste Disposal :

    • Collect unused or waste this compound powder in a clearly labeled, sealable container designated for non-hazardous chemical waste.

    • If a spill occurs, take it up mechanically (e.g., sweep or scoop) and place it in the same designated waste container[1]. Avoid creating dust.

  • Liquid Waste Disposal :

    • Collect any solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.

    • Do not mix with other waste streams unless compatible.

    • Contaminated washing water from cleaning glassware should also be collected and disposed of as chemical waste[1].

  • Container Management :

    • Ensure all waste containers are properly labeled with the full chemical name: "this compound".

    • Keep containers sealed when not in use and store them in a designated chemical waste accumulation area.

  • Final Disposal :

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Always adhere to local, state, and federal regulations regarding chemical waste disposal[1].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_container Container Path cluster_final Final Disposal start_node Identify Waste Type is_solid Solid? start_node->is_solid is_liquid Liquid? start_node->is_liquid is_empty_container Empty Container? start_node->is_empty_container collect_solid Collect in Labeled Solid Chemical Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Chemical Waste Container is_liquid->collect_liquid Yes decontaminate Decontaminate Container (e.g., triple rinse) is_empty_container->decontaminate Yes store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste recycle_or_trash Recycle or Dispose as Non-Hazardous Waste decontaminate->recycle_or_trash ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Boc-N-methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Boc-N-methyl-L-threonine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar N-Boc protected amino acids. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations should be supplemented with a risk assessment conducted by the user's institution.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is fundamental to minimizing exposure and ensuring laboratory safety. The recommended PPE for handling this compound includes:

PPE CategoryItemStandard/Specification
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesConforming to EN166 or OSHA 29 CFR 1910.133 is recommended.[1]
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber)Tested according to EN 374.[2]
Laboratory coatTo protect skin and personal clothing.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the generation of dust.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store in a tightly sealed container in a cool, dry place. A storage temperature of 0-8°C is recommended.

  • Keep away from strong oxidizing agents.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Segregation and Collection:

  • Collect waste containing this compound in a dedicated and clearly labeled waste container.

  • Do not mix this waste with other chemical waste streams.

Chemical Neutralization (if required and permitted):

  • For spills or small quantities, a process of deprotection can be considered to break down the molecule into less hazardous components. This typically involves treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), followed by neutralization. This procedure should only be carried out by trained personnel in a controlled environment.

Container and Contaminated Material Disposal:

  • Handle contaminated packaging and materials (e.g., gloves, weighing paper) in the same manner as the substance itself.

  • Place all contaminated solid waste into a designated solid chemical waste container.

  • Completely emptied containers can be recycled if appropriate procedures are followed.[2]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_weigh Weigh Compound prep_workspace->prep_weigh handle_exp Perform Experiment prep_weigh->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon cleanup_waste Collect Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Stream cleanup_waste->cleanup_dispose cleanup_doff Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash emergency_spill Spill Occurs emergency_spill_protocol Initiate Spill Cleanup Protocol emergency_spill->emergency_spill_protocol emergency_exposure Exposure Occurs emergency_exposure_protocol Follow First Aid Measures emergency_exposure->emergency_exposure_protocol emergency_report Report Incident emergency_spill_protocol->emergency_report emergency_exposure_protocol->emergency_report

Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。